Product packaging for BayCysLT2(Cat. No.:CAS No. 712313-33-2)

BayCysLT2

Cat. No.: B560359
CAS No.: 712313-33-2
M. Wt: 589.7 g/mol
InChI Key: GKPAULTWHHPIHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

CAY10633 is a small-molecule chemical compound utilized in life science research, particularly noted for its role in the ex vivo expansion of hematopoietic stem cells (HSCs). Accumulated evidence supports the potent stimulating effects of multiple small molecules, including CAY10633, on the expansion of HSCs, which is critical for the therapy of various hematological disorders . Researchers have identified an optimal small-molecule and cytokine combination, which includes CAY10633, that effectively maintains high stemness of hematopoietic stem/progenitor cells and promotes cell proliferation by inhibiting differentiation . This approach indicates promising application for the preparation of HSCs for clinical transplantation . In specific research applications, CAY10633 has been used in serum-free culture systems alongside other compounds and cytokines such as thrombopoietin (TPO), stem cell factor (SCF), and Fms-related tyrosine kinase 3 ligand (Flt3-L) . The compound is also identified as an expected urinary metabolite of JWH 073 and is intended for forensic and research applications . Its CAS Registry Number is 1427325-54-9 . CAS Registry Numbers are unique numeric identifiers that provide unambiguous substance identification, allowing for clear communication and quick access to detailed chemical information, making them a global standard for researchers . This product is labeled "For Research Use Only" (RUO) . RUO products are intended solely for laboratory research purposes, such as basic scientific investigation, pharmaceutical research, and the development of new diagnostic assays . They are not intended for use in the diagnosis, prevention, or treatment of any disease, nor are they for human consumption. RUO products are not subject to the same regulatory evaluations for accuracy, specificity, and precision as in vitro diagnostic (IVD) medical devices or therapeutic agents .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H39NO8 B560359 BayCysLT2 CAS No. 712313-33-2

Properties

IUPAC Name

3-[(3-carboxycyclohexyl)carbamoyl]-4-[3-[4-(4-phenoxybutoxy)phenyl]propoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H39NO8/c36-32(35-27-10-6-9-25(22-27)33(37)38)30-23-26(34(39)40)15-18-31(30)43-21-7-8-24-13-16-29(17-14-24)42-20-5-4-19-41-28-11-2-1-3-12-28/h1-3,11-18,23,25,27H,4-10,19-22H2,(H,35,36)(H,37,38)(H,39,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPAULTWHHPIHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)NC(=O)C2=C(C=CC(=C2)C(=O)O)OCCCC3=CC=C(C=C3)OCCCCOC4=CC=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H39NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50693986
Record name 3-[(3-Carboxycyclohexyl)carbamoyl]-4-{3-[4-(4-phenoxybutoxy)phenyl]propoxy}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

589.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

712313-33-2
Record name 3-[(3-Carboxycyclohexyl)carbamoyl]-4-{3-[4-(4-phenoxybutoxy)phenyl]propoxy}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

BayCysLT2 Mechanism of Action in Endothelial Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of BayCysLT2, a selective antagonist of the Cysteinyl Leukotriene Receptor 2 (CysLT2R), in endothelial cells. This document details the signaling pathways modulated by this compound, presents quantitative data from relevant studies, and offers detailed experimental protocols for investigating its effects.

Introduction to this compound and the CysLT2 Receptor in Endothelial Function

Cysteinyl leukotrienes (cys-LTs), including LTC4 and LTD4, are potent lipid mediators that play a crucial role in inflammatory processes. In the vasculature, they exert significant effects on endothelial cells, contributing to increased vascular permeability, a hallmark of inflammation. These effects are mediated through two G-protein coupled receptors: CysLT1R and CysLT2R. While both are present in endothelial cells, CysLT2R is often the more highly expressed subtype.[1]

Activation of CysLT2R in endothelial cells by its endogenous ligands, LTC4 and LTD4, triggers a signaling cascade that leads to profound changes in cell morphology and function, ultimately disrupting the endothelial barrier. This compound acts as a selective antagonist at this receptor, competitively inhibiting the binding of cys-LTs and thereby blocking their pro-inflammatory and permeability-increasing effects. Understanding the precise mechanism of action of this compound is critical for its development as a therapeutic agent for conditions characterized by vascular leakage and inflammation.

Core Signaling Pathway Inhibited by this compound

The primary mechanism of action of this compound in endothelial cells is the blockade of the CysLT2R-mediated signaling pathway. Activation of CysLT2R by agonists such as LTC4 and LTD4 initiates a cascade of intracellular events culminating in increased endothelial permeability. This compound prevents the initiation of this cascade.

The key steps in the CysLT2R signaling pathway that are inhibited by this compound are:

  • Gq Protein Activation: Upon agonist binding, CysLT2R couples to Gq-type G proteins.

  • Phospholipase C (PLC) Activation: Activated Gq stimulates PLC.

  • IP3 and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to a rapid and robust influx of calcium (Ca2+) into the cytoplasm.[1][2]

  • RhoA Activation: The increase in intracellular calcium, along with other signals, leads to the activation of the small GTPase RhoA.

  • Rho-Kinase (ROCK) Activation: Activated RhoA stimulates its downstream effector, Rho-kinase (ROCK).

  • Myosin Light Chain (MLC) Phosphorylation: ROCK phosphorylates the myosin light chain (MLC), leading to increased actomyosin contractility.[1]

  • Endothelial Cell Contraction and Permeability: Increased contractility causes endothelial cell retraction, the formation of intercellular gaps, and a subsequent increase in paracellular permeability.[1]

This compound, by blocking the initial step of agonist binding to CysLT2R, effectively prevents all subsequent downstream signaling events.

BayCysLT2_Mechanism_of_Action cluster_ligand_receptor Ligand-Receptor Interaction cluster_intracellular Intracellular Signaling Cascade cluster_cellular_effect Cellular Effect LTC4_LTD4 LTC4 / LTD4 CysLT2R CysLT2 Receptor LTC4_LTD4->CysLT2R This compound This compound This compound->CysLT2R Inhibits Gq Gq Protein CysLT2R->Gq PLC Phospholipase C (PLC) Gq->PLC Ca_Influx Intracellular Ca2+ Increase PLC->Ca_Influx RhoA RhoA Activation Ca_Influx->RhoA ROCK Rho-Kinase (ROCK) Activation RhoA->ROCK MLC_P Myosin Light Chain Phosphorylation ROCK->MLC_P Permeability Increased Endothelial Permeability MLC_P->Permeability

Figure 1: this compound signaling pathway in endothelial cells.

Quantitative Data

The following tables summarize key quantitative data related to the activity of this compound and associated ligands in endothelial cells.

Table 1: Antagonist Concentrations in Endothelial Cell Assays

AntagonistReceptor TargetConcentration UsedCell TypeAssayReference
This compoundCysLT2R1 µMHUVECsCalcium Influx
This compoundCysLT2R1 µMHUVECsEndothelial Contraction
This compoundCysLT2R1 µMHUVECsLeukocyte Adhesion
Bay-u9773CysLT1R/CysLT2RNot specifiedHUVECsCalcium Influx

Table 2: Agonist and Antagonist Potencies

CompoundParameterValueReceptorSpeciesReference
LTC4EC50 (binding)10⁻⁸ MCysLT2RHuman
LTD4EC50 (binding)10⁻⁸ MCysLT2RHuman
Bay-u9773pA26.8-7.7"Atypical" (CysLT2-like)Guinea Pig
Bay-u9773pKi7.0 ± 0.1CysLT1RGuinea Pig
Bay-u9773pIC505.3CysLT1RHuman
Bay-u9773pIC506.36CysLT1RHuman

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound in endothelial cells.

Intracellular Calcium Measurement

This protocol describes the measurement of intracellular calcium mobilization in response to CysLT2R agonists and its inhibition by this compound using a fluorescent calcium indicator.

Calcium_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment and Data Acquisition cluster_analysis Data Analysis seed_cells Seed HUVECs onto glass-bottom dishes load_dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) seed_cells->load_dye wash_cells Wash cells to remove extracellular dye load_dye->wash_cells pre_incubate Pre-incubate with this compound or vehicle control wash_cells->pre_incubate baseline Record baseline fluorescence pre_incubate->baseline stimulate Stimulate with LTC4 or LTD4 baseline->stimulate record_fluorescence Record fluorescence changes over time stimulate->record_fluorescence quantify Quantify changes in fluorescence intensity record_fluorescence->quantify compare Compare responses between treatment groups quantify->compare

Figure 2: Experimental workflow for intracellular calcium assay.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial growth medium

  • Glass-bottom culture dishes

  • Fluo-4 AM (or other suitable calcium indicator)

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • LTC4 or LTD4 (agonist)

  • This compound (antagonist)

  • Fluorescence microscope with time-lapse imaging capabilities

Procedure:

  • Cell Culture: Culture HUVECs in endothelial growth medium until confluent on glass-bottom dishes.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (typically 1-5 µM) and an equal concentration of Pluronic F-127 in HBS.

    • Wash the HUVEC monolayer once with HBS.

    • Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells three times with HBS to remove any extracellular dye.

  • Antagonist Pre-incubation: Incubate the cells with this compound (e.g., 1 µM) or vehicle control in HBS for 15-30 minutes at room temperature.

  • Imaging:

    • Mount the dish on the fluorescence microscope.

    • Acquire a baseline fluorescence reading for 1-2 minutes.

    • Add the CysLT2R agonist (LTC4 or LTD4) to the dish while continuously recording.

    • Record the fluorescence intensity for at least 5-10 minutes to capture the peak response and subsequent decay.

  • Data Analysis:

    • Measure the change in fluorescence intensity over time for each cell or region of interest.

    • Calculate the peak fluorescence change relative to the baseline.

    • Compare the agonist-induced calcium response in the presence and absence of this compound to determine the extent of inhibition.

RhoA Activation Assay

This pull-down assay measures the amount of active, GTP-bound RhoA in endothelial cells following stimulation.

Materials:

  • HUVECs

  • Endothelial growth medium

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Rhotekin-RBD agarose beads

  • GTPγS (positive control)

  • GDP (negative control)

  • SDS-PAGE equipment

  • Western blotting equipment

  • Anti-RhoA antibody

Procedure:

  • Cell Treatment: Culture HUVECs to confluence, serum-starve overnight, and then treat with vehicle, LTC4/LTD4, or LTC4/LTD4 plus this compound for a short period (e.g., 5-15 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

  • Lysate Clarification: Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Pull-down:

    • Incubate equal amounts of protein from each sample with Rhotekin-RBD agarose beads for 1 hour at 4°C with gentle rocking. These beads specifically bind to GTP-bound (active) RhoA.

  • Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Resuspend the beads in Laemmli sample buffer and boil to elute the bound proteins.

  • Western Blotting:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an anti-RhoA antibody.

    • Detect the signal using an appropriate secondary antibody and chemiluminescence.

  • Analysis: Quantify the band intensity to determine the relative amount of active RhoA in each sample.

Western Blot for Myosin Light Chain Phosphorylation

This protocol quantifies the level of phosphorylated myosin light chain (p-MLC) as a measure of actomyosin contractility.

Materials:

  • Treated HUVEC lysates (from a similar experiment to the RhoA assay)

  • SDS-PAGE and Western blotting equipment

  • Antibodies:

    • Primary antibody against phosphorylated MLC (p-MLC)

    • Primary antibody against total MLC (for normalization)

    • Appropriate secondary antibodies

Procedure:

  • Sample Preparation: Prepare cell lysates from HUVECs treated with agonists and/or this compound.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each lysate by SDS-PAGE and transfer to a PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the anti-p-MLC primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the chemiluminescent signal.

  • Stripping and Re-probing (Normalization):

    • Strip the membrane of the bound antibodies.

    • Re-probe the membrane with an antibody against total MLC.

  • Analysis: Quantify the band intensities for both p-MLC and total MLC. Express the results as the ratio of p-MLC to total MLC to determine the relative level of phosphorylation.

Endothelial Permeability Assay (Transwell)

This assay measures the passage of a tracer molecule across an endothelial cell monolayer, providing a quantitative measure of barrier function.

Materials:

  • HUVECs

  • Transwell inserts (with a permeable membrane)

  • 24-well plates

  • FITC-dextran (or another fluorescent tracer)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed HUVECs onto the upper chamber of the Transwell inserts and culture until a confluent monolayer is formed.

  • Treatment:

    • Replace the medium in the upper and lower chambers with fresh serum-free medium.

    • Add this compound or vehicle to the upper chamber and incubate for 30 minutes.

    • Add the CysLT2R agonist (LTC4 or LTD4) to the upper chamber.

  • Permeability Measurement:

    • Add FITC-dextran to the upper chamber.

    • At various time points, collect a sample from the lower chamber.

  • Quantification: Measure the fluorescence of the samples from the lower chamber using a fluorescence plate reader.

  • Analysis: An increase in fluorescence in the lower chamber corresponds to an increase in permeability. Compare the permeability in different treatment groups to assess the effect of this compound.

Differentiating CysLT1R and CysLT2R Signaling

While both CysLT1R and CysLT2R are present on endothelial cells, they appear to mediate different cellular responses. This compound's selectivity for CysLT2R is crucial for dissecting these distinct pathways.

CysLTR_Differential_Signaling cluster_receptors Cysteinyl Leukotriene Receptors cluster_pathways Downstream Signaling and Cellular Responses CysLT1R CysLT1R Erk_Pathway Erk Pathway CysLT1R->Erk_Pathway CysLT2R CysLT2R Rho_Kinase_Pathway Rho-Kinase Pathway CysLT2R->Rho_Kinase_Pathway Proliferation Endothelial Cell Proliferation Erk_Pathway->Proliferation Inflammation_Permeability Inflammation and Increased Permeability Rho_Kinase_Pathway->Inflammation_Permeability

References

The CysLT2 Receptor: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cysteinyl leukotriene 2 (CysLT2) receptor is a G-protein coupled receptor (GPCR) that, along with the CysLT1 receptor, mediates the biological effects of the cysteinyl leukotrienes (CysLTs): LTC4, LTD4, and LTE4. These lipid mediators are potent inflammatory molecules derived from arachidonic acid and are centrally implicated in the pathophysiology of various inflammatory diseases, most notably asthma and allergic rhinitis. While the CysLT1 receptor has been extensively studied and is the target of approved anti-asthmatic drugs, the CysLT2 receptor presents a more complex and nuanced role in cellular signaling and disease. This technical guide provides an in-depth overview of the core functions of the CysLT2 receptor, including its signaling pathways, ligand interactions, and expression patterns, supported by quantitative data and detailed experimental methodologies.

Core Function and Signaling

The CysLT2 receptor is a 346-amino acid protein that shares 38% amino acid identity with the CysLT1 receptor.[1] It is encoded by the CYSLTR2 gene, located on chromosome 13q14.[1] The primary and most well-characterized function of the CysLT2 receptor is its role in mediating inflammatory responses.

Upon activation by its endogenous ligands, primarily LTC4 and LTD4, the CysLT2 receptor undergoes a conformational change that facilitates its interaction with heterotrimeric G-proteins. The receptor predominantly couples to Gq alpha subunits.[2] This coupling initiates a canonical signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol.[1][3] This rapid increase in intracellular calcium concentration is a hallmark of CysLT2 receptor activation and triggers a variety of downstream cellular responses.

Beyond Gq-mediated calcium mobilization, evidence suggests potential coupling to other signaling pathways, including the activation of the ERK1/2 cascade, which is involved in cell proliferation and differentiation. Furthermore, the CysLT2 receptor has been shown to interact with and modulate the function of the CysLT1 receptor, suggesting a mechanism of cross-regulation that can fine-tune the cellular response to cysteinyl leukotrienes.

CysLT2R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum CysLT2R CysLT2R Gq Gq CysLT2R->Gq Activation PLC PLC Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3R IP3->IP3R Binding ERK ERK1/2 DAG->ERK Potential Activation CaM Ca2+/Calmodulin CaM->ERK Downstream Effects Ca_store Ca2+ Store IP3R->Ca_store Ca2+ Release Ca_store->CaM Ligand LTC4 / LTD4 Ligand->CysLT2R Binding & Activation

Data Presentation: Ligand Binding and Functional Potency

The interaction of ligands with the CysLT2 receptor has been characterized through various in vitro assays. The following tables summarize key quantitative data for endogenous agonists and synthetic antagonists.

Table 1: Agonist Potency at the Human CysLT2 Receptor

AgonistAssay TypeCell LineParameterValue (nM)Reference
LTC4Calcium MobilizationRecombinant CysLT2 Receptor Cell LineEC500.81 ± 0.13
LTD4Calcium MobilizationRecombinant CysLT2 Receptor Cell LineEC500.99 ± 0.22
LTE4Calcium MobilizationRecombinant CysLT2 Receptor Cell LineEC5059.0 ± 6.2
LTD4[3H]-LTD4 BindingRecombinant CysLT2 Receptor Cell LineIC501.3 ± 0.2

Table 2: Antagonist Potency at the Human CysLT2 Receptor

AntagonistAssay TypeCell LineParameterValue (nM)Reference
HAMI3379LTD4-induced Calcium MobilizationRecombinant CysLT2 Receptor Cell LineIC503.8
HAMI3379LTC4-induced Calcium MobilizationRecombinant CysLT2 Receptor Cell LineIC504.4
HAMI3379[3H]-LTD4 BindingRecombinant CysLT2 Receptor Cell LineIC5038
BayCysLT2RAβ-arrestin complementation assayRecombinant CysLT2RIC50274
BAY u9773[3H]-LTD4 BindingRecombinant CysLT2 Receptor Cell LineIC50496 ± 173
Zafirlukast[3H]-LTD4 BindingRecombinant CysLT2 Receptor Cell LineIC50> 10,000
ONO-2050297Calcium MobilizationCHO/hCysLT2IC500.00087 µM

Tissue and Cellular Expression

The CysLT2 receptor exhibits a distinct and widespread expression pattern, suggesting its involvement in a variety of physiological and pathological processes. Highest levels of expression are found in the heart, placenta, spleen, peripheral blood leukocytes, and adrenal gland. In the lungs, it is expressed in interstitial macrophages and to a lesser extent in smooth muscle cells. Its presence has also been confirmed in various immune cells, including eosinophils, mast cells, and macrophages, as well as in endothelial cells, cardiac Purkinje cells, and brain tissue.

Experimental Protocols

Radioligand Binding Assay

This protocol outlines a method for determining the binding affinity of ligands to the CysLT2 receptor expressed in a recombinant cell line.

Radioligand_Binding_Assay_Workflow start Start prep_membranes Prepare Membranes from CysLT2R-expressing cells start->prep_membranes incubation Incubate Membranes with [3H]-LTD4 and Competitor prep_membranes->incubation filtration Separate Bound and Free Ligand via Rapid Filtration incubation->filtration scintillation Quantify Bound Radioactivity using Scintillation Counting filtration->scintillation analysis Data Analysis: Determine IC50/Kd values scintillation->analysis end End analysis->end

1. Membrane Preparation:

  • Culture CHO or HEK293 cells stably expressing the human CysLT2 receptor.

  • Harvest cells and resuspend in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4 with protease inhibitors).

  • Homogenize the cell suspension using a Dounce homogenizer or sonicator.

  • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.

  • Resuspend the final membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and determine the protein concentration using a Bradford or BCA assay.

2. Binding Assay:

  • In a 96-well plate, add the following components in triplicate:

    • 50 µL of assay buffer (for total binding) or a high concentration of unlabeled LTD4 (e.g., 10 µM) for non-specific binding.

    • For competition assays, add 50 µL of varying concentrations of the test compound.

    • 50 µL of [3H]-LTD4 (final concentration typically 1-2 nM).

    • 100 µL of the membrane preparation (containing 10-50 µg of protein).

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

3. Filtration and Counting:

  • Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g., GF/B or GF/C) presoaked in assay buffer using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • For saturation binding experiments, plot specific binding against the concentration of [3H]-LTD4 to determine the Kd and Bmax values.

  • For competition binding experiments, plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This protocol describes a method to measure the increase in intracellular calcium concentration following CysLT2 receptor activation.

1. Cell Preparation:

  • Seed CysLT2 receptor-expressing cells (e.g., CHO or HEK293) into a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • On the day of the assay, remove the culture medium and wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

2. Fluorescent Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the salt solution.

  • Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

  • After incubation, wash the cells with the salt solution to remove excess dye.

3. Agonist/Antagonist Addition and Measurement:

  • Place the plate in a fluorescence plate reader equipped with an automated injection system.

  • For antagonist studies, pre-incubate the cells with the antagonist for a specified period before adding the agonist.

  • Set the plate reader to measure fluorescence intensity at appropriate excitation and emission wavelengths for the chosen dye (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4).

  • Record a baseline fluorescence reading.

  • Inject the agonist (e.g., LTC4 or LTD4) and immediately begin kinetic measurement of fluorescence changes over time.

4. Data Analysis:

  • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

  • For dose-response curves, plot the peak fluorescence change against the log concentration of the agonist to determine the EC50 value.

  • For antagonist studies, plot the response to a fixed concentration of agonist in the presence of varying antagonist concentrations to determine the IC50 value.

Conclusion

The CysLT2 receptor is a critical component of the cysteinyl leukotriene signaling axis, with diverse roles in inflammation and other physiological processes. Its distinct ligand binding profile and tissue distribution compared to the CysLT1 receptor suggest non-redundant functions. A thorough understanding of the CysLT2 receptor's pharmacology and signaling is essential for the development of novel therapeutic strategies targeting CysLT-mediated diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to unravel the complexities of this important receptor.

References

BayCysLT2: A Selective CysLT2 Receptor Antagonist - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BayCysLT2 is a potent and selective antagonist of the cysteinyl leukotriene 2 (CysLT2) receptor, a G-protein coupled receptor implicated in a variety of inflammatory and cardiovascular conditions. Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are lipid mediators that exert their effects through at least two receptor subtypes, CysLT1 and CysLT2. While CysLT1 receptor antagonists are established therapeutics, particularly in asthma, the distinct physiological and pathological roles of the CysLT2 receptor are still under investigation. The development of selective antagonists like this compound is crucial for elucidating the specific functions of the CysLT2 receptor and for the potential development of novel therapeutics. This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its mechanism of action, selectivity, and effects in preclinical models.

Chemical Properties

  • IUPAC Name: 3-[(3-carboxycyclohexyl)carbamoyl]-4-[3-[4-(4-phenoxybutoxy)phenyl]propoxy]benzoic acid

  • Molecular Formula: C₃₄H₃₉NO₈

  • Molecular Weight: 589.7 g/mol

Mechanism of Action

This compound acts as a competitive antagonist at the CysLT2 receptor. By binding to the receptor, it prevents the binding of endogenous CysLTs, primarily LTC4 and LTD4, thereby inhibiting the downstream signaling cascade. The CysLT2 receptor is known to couple to the Gq alpha subunit of heterotrimeric G proteins[1][2]. Upon agonist binding, the activated Gq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a variety of cellular responses. This compound blocks this initial step of receptor activation, thus preventing the mobilization of intracellular calcium and subsequent physiological effects mediated by the CysLT2 receptor.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound

Assay TypeReceptorLigand/StimulusParameterValueReference
β-Galactosidase-β-Arrestin ComplementationHuman CysLT2LTD4IC50274 nM[1][3]
Intracellular Calcium MobilizationHuman CysLT2LTD4IC50Not explicitly quantified, but >500-fold more potent than at CysLT1[1]
Intracellular Calcium MobilizationHuman CysLT1LTD4IC50>500-fold higher than at CysLT2

Table 2: In Vivo Efficacy of this compound

Animal ModelConditionTreatmentKey FindingQuantitative DataReference
MouseLTD4-induced Vascular PermeabilityThis compound (intraperitoneal injection)Attenuated Evans blue dye leakage in the earStatistically significant reduction in dye extravasation
Transgenic Mouse (hEC-CysLT2R)Myocardial Ischemia/Reperfusion InjuryThis compound (before or after ischemia)Attenuated increased myocardial infarction damageInfarct size in transgenic mice was 56 ± 15% of the risk area, which was significantly reduced by this compound.

Note: A full preclinical pharmacokinetic profile for this compound is not publicly available. The pharmacokinetic data found for a "BAY x 7195" aerosol is for a different cysteinyl-leukotriene receptor antagonist and should not be attributed to this compound.

Signaling Pathway

The primary signaling pathway initiated by the activation of the CysLT2 receptor is depicted below. This compound acts by blocking the initial binding of CysLTs to the receptor.

CysLT2_Signaling_Pathway CysLT Cysteinyl Leukotrienes (LTC4, LTD4) CysLT2R CysLT2 Receptor CysLT->CysLT2R Binds to This compound This compound This compound->CysLT2R Blocks Gq Gq Protein CysLT2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Cellular_Response Cellular Responses (e.g., Vascular Permeability, Inflammation) DAG->Cellular_Response Activates Protein Kinase C (PKC) and other effectors Ca2_release Intracellular Ca2+ Release ER->Ca2_release Induces Ca2_release->Cellular_Response Leads to

Caption: CysLT2 Receptor Signaling Pathway.

Experimental Protocols

β-Galactosidase-β-Arrestin Complementation Assay for CysLT2R Activity

This assay is a cell-based method to measure receptor activation by detecting the recruitment of β-arrestin to the activated GPCR. The protocol described here is a general representation based on the PathHunter® β-arrestin assay principle, which was used to characterize this compound.

Materials:

  • PathHunter® β-arrestin GPCR cells co-expressing a ProLink™ (PK)-tagged CysLT2 receptor and an Enzyme Acceptor (EA)-tagged β-arrestin.

  • Cell culture medium and supplements.

  • Assay buffer.

  • LTD4 (agonist).

  • This compound and other test compounds.

  • PathHunter® Detection Reagents (containing β-galactosidase substrate).

  • Chemiluminescent plate reader.

Procedure:

  • Cell Plating: Seed the PathHunter® CysLT2R β-arrestin cells into a 384-well white, solid-bottom assay plate at a density of 5,000-10,000 cells per well in cell culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Preparation: Prepare serial dilutions of this compound and other test compounds in assay buffer. Also, prepare a stock solution of the agonist LTD4.

  • Antagonist Incubation: Add the diluted this compound or other test compounds to the appropriate wells of the cell plate. Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.

  • Agonist Stimulation: Add LTD4 to all wells (except for vehicle controls) to a final concentration that elicits a submaximal response (e.g., EC₈₀).

  • Incubation: Incubate the plate for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.

  • Detection: Add the PathHunter® Detection Reagents to each well according to the manufacturer's instructions. Incubate for 60 minutes at room temperature to allow for the enzymatic reaction to generate a chemiluminescent signal.

  • Data Acquisition: Read the chemiluminescence on a plate reader.

  • Data Analysis: The inhibitory effect of this compound is determined by the reduction in the luminescent signal in the presence of the antagonist compared to the agonist-only control. The IC₅₀ value is calculated by fitting the data to a four-parameter logistic equation.

Intracellular Calcium Mobilization Assay

This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium concentration.

Materials:

  • HEK293 cells stably expressing the human CysLT2 receptor.

  • Cell culture medium.

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • LTD4 (agonist).

  • This compound and other test compounds.

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Plating: Seed the CysLT2R-expressing HEK293 cells into a 96-well black, clear-bottom assay plate and grow to confluence.

  • Dye Loading: Remove the culture medium and load the cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM) in assay buffer for 60 minutes at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Incubation: Add serial dilutions of this compound or other test compounds to the wells and incubate for 15-30 minutes at room temperature.

  • Baseline Reading: Measure the baseline fluorescence for a short period using the fluorescence plate reader.

  • Agonist Injection and Reading: Use the plate reader's injector to add a solution of LTD4 to all wells simultaneously to achieve a final concentration that gives a robust calcium signal (e.g., EC₈₀). Immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds).

  • Data Analysis: The increase in fluorescence intensity upon agonist addition reflects the rise in intracellular calcium. The inhibitory effect of this compound is quantified by the reduction in the peak fluorescence signal. IC₅₀ values are determined by plotting the percentage of inhibition against the concentration of this compound.

In Vivo Myocardial Ischemia/Reperfusion Injury Model

This protocol describes a common method to induce myocardial infarction in mice to study the effects of therapeutic interventions.

Materials:

  • Male mice (specific strain as per study design).

  • Anesthesia (e.g., isoflurane).

  • Surgical instruments for thoracotomy.

  • Suture material (e.g., 8-0 silk).

  • Ventilator.

  • This compound solution for injection (e.g., intraperitoneal).

  • Triphenyltetrazolium chloride (TTC) stain.

Procedure:

  • Anesthesia and Ventilation: Anesthetize the mouse and intubate it for mechanical ventilation.

  • Thoracotomy: Perform a left thoracotomy to expose the heart.

  • Ligation: Ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is confirmed by the blanching of the anterior wall of the left ventricle.

  • Ischemia: Maintain the ligation for a defined period (e.g., 30-60 minutes) to induce ischemia.

  • Reperfusion: Release the ligature to allow for reperfusion of the myocardium.

  • Treatment: Administer this compound either before the induction of ischemia or at the onset of reperfusion via the desired route (e.g., intraperitoneal injection).

  • Post-operative Care: Close the chest cavity, allow the animal to recover from anesthesia, and provide appropriate post-operative care.

  • Infarct Size Assessment: After a specified reperfusion period (e.g., 24-48 hours), euthanize the mouse, excise the heart, and slice it into sections. Stain the sections with TTC. Viable myocardium stains red, while the infarcted tissue remains pale.

  • Quantification: Image the heart slices and quantify the area of infarction as a percentage of the total area at risk.

In Vivo Vascular Permeability Assay (Evans Blue Extravasation)

This assay measures the leakage of plasma proteins from blood vessels into the surrounding tissue, a hallmark of increased vascular permeability.

Materials:

  • Mice.

  • LTD4 solution.

  • This compound solution.

  • Evans blue dye solution (e.g., 1% in saline).

  • Formamide.

  • Spectrophotometer.

Procedure:

  • Treatment: Administer this compound or vehicle to the mice via the desired route (e.g., intraperitoneal injection).

  • Induction of Permeability: After a suitable pre-treatment time, inject LTD4 intradermally into the ear or another appropriate site to induce local vascular permeability.

  • Dye Injection: Inject Evans blue dye intravenously. The dye binds to serum albumin.

  • Circulation: Allow the dye to circulate for a defined period (e.g., 30 minutes).

  • Tissue Collection: Euthanize the mice and excise the tissue of interest (e.g., ear).

  • Dye Extraction: Incubate the tissue in formamide at 60°C for 24 hours to extract the extravasated Evans blue dye.

  • Quantification: Centrifuge the formamide extracts and measure the absorbance of the supernatant at a wavelength of approximately 620 nm using a spectrophotometer.

  • Data Analysis: The amount of extravasated dye is proportional to the absorbance reading and is indicative of the degree of vascular permeability. Compare the results from this compound-treated animals to vehicle-treated controls.

Experimental and Drug Discovery Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of a selective GPCR antagonist like this compound.

Drug_Discovery_Workflow cluster_0 Target Identification & Validation cluster_1 Hit Identification cluster_2 Hit-to-Lead & Lead Optimization cluster_3 Preclinical Characterization TIV Identify CysLT2 Receptor as a Therapeutic Target HTS High-Throughput Screening (HTS) (e.g., Calcium Mobilization Assay) TIV->HTS Hits Initial Hits HTS->Hits Lib Compound Library Lib->HTS SAR Structure-Activity Relationship (SAR) Medicinal Chemistry Hits->SAR Potency In Vitro Potency Assays (IC50 determination) SAR->Potency Selectivity Selectivity Profiling (vs. CysLT1 and other receptors) Potency->Selectivity Leads Lead Compounds (e.g., this compound) Selectivity->Leads InVivo_Efficacy In Vivo Efficacy Models (e.g., Myocardial Infarction, Vascular Permeability) Leads->InVivo_Efficacy ADME_Tox ADME/Tox Studies (Pharmacokinetics, Safety) InVivo_Efficacy->ADME_Tox Candidate Preclinical Candidate ADME_Tox->Candidate

References

BayCysLT2 (CAS RN: 712313-33-2): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BayCysLT2, with the Chemical Abstracts Service (CAS) Registry Number 712313-33-2, is a potent and selective antagonist of the cysteinyl leukotriene 2 (CysLT2) receptor.[1][2][3] Cysteinyl leukotrienes (CysLTs) are lipid mediators derived from arachidonic acid that play a significant role in inflammatory processes. Their effects are mediated through at least two G protein-coupled receptors, CysLT1 and CysLT2. While CysLT1 receptor antagonists are established therapeutics for asthma and allergic rhinitis, the distinct roles of the CysLT2 receptor are an active area of research, with implications in cardiovascular diseases and cancer. This compound serves as a critical pharmacological tool to elucidate the physiological and pathological functions of the CysLT2 receptor. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, experimental protocols, and the signaling pathways it modulates.

Chemical and Physical Properties

This compound, also known as CAY10633, is an isophthalic acid derivative.[2] Its systematic name is 3-[[(3-carboxycyclohexyl)amino]carbonyl]-4-[3-[4-(4-phenoxybutoxy)phenyl]propoxy]-benzoic acid.[1]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 712313-33-2
Molecular Formula C₃₄H₃₉NO₈
Molecular Weight 589.7 g/mol
Appearance Crystalline solid
Purity ≥95%
UV/Vis. (λmax) 220 nm
Solubility Soluble in DMSO (approx. 20 mg/ml) and dimethyl formamide (DMF) (approx. 20 mg/ml). Sparingly soluble in aqueous buffers. For aqueous solutions, it is recommended to first dissolve in DMF and then dilute with the aqueous buffer of choice (e.g., solubility is approx. 0.1 mg/ml in a 1:9 solution of DMF:PBS, pH 7.2).
Storage Store at -20°C for long-term stability (≥4 years). Aqueous solutions are not recommended for storage for more than one day.

Mechanism of Action

This compound is a selective antagonist of the CysLT2 receptor. It competitively binds to the receptor, preventing the binding of endogenous ligands such as leukotriene C4 (LTC4) and leukotriene D4 (LTD4). The CysLT2 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq alpha subunit (Gαq).

Upon activation by its agonists, the CysLT2 receptor activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is implicated in a variety of cellular responses, including smooth muscle contraction, increased vascular permeability, and cell proliferation. This compound effectively blocks these downstream signaling events by preventing the initial receptor activation.

CysLT2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LTC4/LTD4 LTC4 / LTD4 CysLT2R CysLT2 Receptor LTC4/LTD4->CysLT2R Activates This compound This compound This compound->CysLT2R Blocks Gq Gαq CysLT2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Cellular_Response Cellular Responses (e.g., Contraction, Permeability) Ca2->Cellular_Response PKC->Cellular_Response

CysLT2 Receptor Signaling Pathway and Inhibition by this compound.

Quantitative Data

This compound exhibits high potency and selectivity for the CysLT2 receptor over the CysLT1 receptor.

Table 2: In Vitro Activity of this compound

AssayTargetLigandCell LineIC₅₀Reference
Radioligand BindingCysLT2 ReceptorLTD4CHO cells35 nM
Radioligand BindingCysLT1 ReceptorLTD4CHO cells>10,000 nM
Calcium MobilizationCysLT2 ReceptorLTD4HEK293 cells53 nM

Experimental Protocols

In Vitro Calcium Mobilization Assay

This protocol is designed to measure the antagonistic effect of this compound on LTD4-induced calcium mobilization in HEK293 cells stably expressing the human CysLT2 receptor.

Materials:

  • HEK293 cells stably expressing human CysLT2 receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Leukotriene D4 (LTD4)

  • Calcium indicator dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Seeding: Seed HEK293-CysLT2 cells into 96-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Dye Loading: On the day of the assay, remove the culture medium and wash the cells with assay buffer. Add the calcium indicator dye solution (e.g., Fluo-4 AM in assay buffer) to each well and incubate for 1 hour at 37°C in the dark.

  • Compound Incubation: After incubation, wash the cells with assay buffer to remove excess dye. Add varying concentrations of this compound (prepared in assay buffer) to the wells and incubate for 15-30 minutes at room temperature.

  • Calcium Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence. Inject a solution of LTD4 (at a concentration that elicits a submaximal response, e.g., EC₈₀) into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the inhibition of the LTD4-induced calcium response by this compound at each concentration to determine the IC₅₀ value.

Calcium_Mobilization_Workflow A Seed HEK293-CysLT2 cells in 96-well plate B Incubate overnight A->B C Load cells with calcium indicator dye (e.g., Fluo-4 AM) B->C D Incubate for 1 hour C->D E Wash cells and add varying concentrations of this compound D->E F Incubate for 15-30 minutes E->F G Measure baseline fluorescence in plate reader F->G H Inject LTD4 and record fluorescence G->H I Analyze data and determine IC50 H->I

Workflow for Calcium Mobilization Assay.
In Vivo Myocardial Ischemia/Reperfusion Injury Model

This protocol describes the use of this compound in a mouse model of myocardial ischemia/reperfusion injury induced by ligation of the left anterior descending (LAD) coronary artery.

Materials:

  • Male C57BL/6 mice (or a relevant transgenic strain)

  • This compound

  • Vehicle (e.g., saline, DMSO/saline mixture)

  • Anesthetics (e.g., isoflurane)

  • Surgical instruments for thoracotomy and LAD ligation

  • Ventilator

  • Suture material (e.g., 8-0 silk)

  • Triphenyltetrazolium chloride (TTC) for infarct size measurement

Procedure:

  • Animal Preparation and Anesthesia: Anesthetize the mouse and place it on a heating pad to maintain body temperature. Intubate the mouse and provide mechanical ventilation.

  • Surgical Procedure: Perform a left thoracotomy to expose the heart. Identify the left anterior descending (LAD) coronary artery.

  • LAD Ligation: Pass a suture under the LAD and tie a slipknot to occlude the artery. Successful occlusion is confirmed by the blanching of the anterior wall of the left ventricle. Maintain the occlusion for a defined period (e.g., 30-60 minutes).

  • Drug Administration: Administer this compound (e.g., 3 mg/kg) or vehicle via intraperitoneal (i.p.) injection at a specified time point (e.g., before ischemia or at the onset of reperfusion).

  • Reperfusion: After the ischemic period, release the slipknot to allow reperfusion of the coronary artery.

  • Post-operative Care: Close the chest cavity and allow the animal to recover.

  • Endpoint Analysis: After a defined reperfusion period (e.g., 24 hours), euthanize the animal and excise the heart. Slice the heart and incubate the slices in TTC solution to differentiate between viable (red) and infarcted (pale) tissue. Measure the infarct size as a percentage of the area at risk.

Myocardial_Infarction_Workflow A Anesthetize and intubate mouse B Perform thoracotomy to expose the heart A->B C Ligate the LAD coronary artery B->C D Induce ischemia (30-60 min) C->D E Administer this compound or vehicle (i.p.) D->E F Release ligation to initiate reperfusion E->F G Close chest and allow recovery F->G H Euthanize after 24h and excise heart G->H I Measure infarct size using TTC staining H->I

Workflow for Myocardial Ischemia/Reperfusion Model.
In Vivo Tumor Angiogenesis Model

This protocol details the use of this compound in a syngeneic mouse model of tumor angiogenesis using Lewis Lung Carcinoma (LLC) cells.

Materials:

  • Male C57BL/6 mice

  • Lewis Lung Carcinoma (LLC) cells

  • This compound

  • Vehicle (e.g., saline)

  • Matrigel (optional, for initial tumor cell implantation)

  • Calipers for tumor measurement

  • Immunohistochemistry reagents for vessel density analysis (e.g., anti-CD31 antibody)

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject LLC cells (e.g., 2 x 10⁶ cells in 100 µL of PBS) into the flank of the mice.

  • Tumor Growth and Treatment Initiation: Allow the tumors to grow to a palpable size (e.g., ~100 mm³). Randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound (e.g., 3 mg/kg, i.p.) or vehicle every other day for a specified duration (e.g., five doses).

  • Tumor Measurement: Measure the tumor volume with calipers every few days throughout the experiment.

  • Endpoint Analysis: At the end of the treatment period (e.g., day 21), euthanize the mice and excise the tumors.

  • Angiogenesis Assessment: Process the tumors for histological analysis. Perform immunohistochemistry with an endothelial cell marker (e.g., CD31) to quantify microvessel density. Other parameters such as tumor metastasis can also be assessed.

Conclusion

This compound is an invaluable tool for investigating the role of the CysLT2 receptor in health and disease. Its high potency and selectivity allow for precise pharmacological interrogation of CysLT2-mediated signaling pathways. The experimental protocols and data presented in this guide provide a foundation for researchers to design and execute robust studies aimed at further understanding the therapeutic potential of targeting the CysLT2 receptor. As research in this area continues, this compound will undoubtedly play a crucial role in uncovering new biological insights and potentially new therapeutic strategies for a range of inflammatory and proliferative disorders.

References

BayCysLT2: A Technical Guide to a Selective CysLT2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of BayCysLT2, a potent and selective antagonist of the cysteinyl leukotriene 2 (CysLT2) receptor. Cysteinyl leukotrienes (CysLTs) are lipid mediators that play a crucial role in inflammatory processes and have been implicated in various diseases, including asthma, cardiovascular conditions, and cancer. The CysLT2 receptor, a G-protein coupled receptor, is a key component of this signaling pathway. This compound, an isophthalic acid derivative, has emerged as a valuable tool for elucidating the physiological and pathological roles of the CysLT2 receptor and as a potential therapeutic agent. This document details the medicinal chemistry efforts leading to its discovery, its pharmacological properties, and the experimental protocols utilized in its preclinical evaluation.

Discovery and Medicinal Chemistry

The discovery of this compound originated from a medicinal chemistry program focused on identifying selective antagonists for the CysLT2 receptor. The foundational structure and synthesis of this compound are detailed in the patent for "Isophthalic acid derivatives" (US20060154912A1)[1].

Chemical Structure:

  • Chemical Name: 3-[[(3-carboxycyclohexyl)amino]carbonyl]-4-[3-[4-(4-phenoxybutoxy)phenyl]propoxy]-benzoic acid[2].

  • Molecular Formula: C₃₄H₃₉NO₈[2]

  • Molecular Weight: 589.7 g/mol [2]

The synthesis of this compound involves a multi-step process, likely starting from simpler isophthalic acid precursors and incorporating the cyclohexylamino, propoxy, and phenoxybutoxy moieties through sequential chemical reactions. While the exact, step-by-step synthesis is proprietary and detailed within the patent, the general approach would involve standard organic chemistry techniques such as esterification, amidation, and ether synthesis.

Structure-activity relationship (SAR) studies, presumably detailed within the patent, would have guided the optimization of the lead compounds to achieve high affinity and selectivity for the CysLT2 receptor over the CysLT1 receptor. The presence of two carboxylic acid groups and the specific lengths of the linker chains are likely key determinants of its pharmacological activity.

Pharmacology

This compound is a highly selective antagonist of the CysLT2 receptor. Its pharmacological profile has been characterized through a series of in vitro and in vivo studies.

In Vitro Pharmacology

This compound's primary mechanism of action is the competitive blockade of the CysLT2 receptor, thereby inhibiting the downstream signaling cascades initiated by the binding of endogenous ligands such as leukotriene C4 (LTC4) and leukotriene D4 (LTD4).

ParameterValueCell Line/SystemReference
IC₅₀ 53 nMHEK293 cells expressing human CysLT2 receptors (calcium mobilization assay)[1]
Selectivity >500-fold selective for CysLT2R over CysLT1RHEK293 cells (intracellular calcium mobilization assay)
In Vivo Pharmacology

Preclinical studies in animal models have demonstrated the potential therapeutic utility of this compound in various disease contexts.

Animal ModelThis compound Dose & RouteKey FindingsReference
Myocardial Ischemia/Reperfusion Injury (mouse)3 mg/kg, i.p.Reduced infarct size, attenuated vascular leakage, decreased neutrophil infiltration.
Tumor Angiogenesis (Lewis Lung Carcinoma in C57BL/6 mice)3 mg/kg, i.p.Significantly reduced tumor volume, decreased vessel density, and inhibited lung metastasis.

Signaling Pathways

The CysLT2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq alpha subunits. Upon activation by its ligands, it initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling pathway is implicated in various cellular responses, including smooth muscle contraction, increased vascular permeability, and cellular proliferation. This compound acts by blocking the initial step of this cascade.

CysLT2_Signaling_Pathway Ligand LTC4 / LTD4 CysLT2R CysLT2 Receptor Ligand->CysLT2R This compound This compound This compound->CysLT2R | Gq Gq Protein CysLT2R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

CysLT2 Receptor Signaling Pathway and Point of Inhibition by this compound.

Experimental Protocols

In Vitro Calcium Mobilization Assay

This protocol is a representative method for assessing the antagonist activity of compounds at the CysLT2 receptor.

Calcium_Mobilization_Workflow start Start cell_culture Culture HEK293 cells stably expressing human CysLT2R start->cell_culture dye_loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) cell_culture->dye_loading pre_incubation Pre-incubate cells with varying concentrations of this compound dye_loading->pre_incubation agonist_addition Stimulate cells with a fixed concentration of LTD4 (agonist) pre_incubation->agonist_addition measurement Measure changes in intracellular calcium concentration using a fluorescence plate reader agonist_addition->measurement analysis Calculate IC₅₀ value by plotting the inhibition of calcium response against this compound concentration measurement->analysis end End analysis->end

Workflow for In Vitro Calcium Mobilization Assay.
In Vivo Tumor Angiogenesis Model

This protocol outlines the key steps for evaluating the anti-angiogenic and anti-tumor effects of this compound in a preclinical mouse model.

Materials:

  • Lewis Lung Carcinoma (LLC) cells

  • 6-8 week old male C57BL/6 mice

  • This compound (formulated for intraperitoneal injection)

  • Saline (vehicle control)

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of LLC cells (e.g., 1 x 10⁶ cells in 100 µL of sterile PBS) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to establish and grow. Monitor tumor size regularly using calipers.

  • Treatment Initiation: Once tumors reach a palpable size (e.g., ~100 mm³), randomize mice into treatment and control groups.

  • Drug Administration: Administer this compound (3 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection every other day for a specified period (e.g., 14-21 days).

  • Tumor Measurement: Continue to measure tumor volume throughout the treatment period.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.

  • Assessment of Angiogenesis and Metastasis:

    • Tumor weight and volume are recorded.

    • A portion of the tumor can be processed for histological analysis to assess vessel density (e.g., by staining for CD31).

    • Lungs can be harvested to quantify the number and size of metastatic nodules.

Clinical Development

As of the latest available information, there is no evidence to suggest that this compound has entered into human clinical trials. A thorough search of clinical trial registries did not yield any results for this compound. Its development status remains preclinical, where it serves as a critical research tool for understanding CysLT2 receptor biology.

Conclusion

This compound is a potent and selective CysLT2 receptor antagonist that has been instrumental in advancing our understanding of the role of this receptor in various physiological and pathological processes. Its well-defined chemical structure and pharmacological profile make it an invaluable tool for researchers in the fields of inflammation, cardiovascular disease, and oncology. While its clinical development has not been pursued, the preclinical data suggest that targeting the CysLT2 receptor may hold therapeutic promise for a range of diseases. This technical guide provides a consolidated resource for scientists and drug development professionals interested in the discovery and preclinical development of this compound.

References

An In-depth Technical Guide to the CysLT1 vs. CysLT2 Receptor Pathways for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The cysteinyl leukotrienes (CysLTs), comprised of leukotriene C4 (LTC4), leukotriene D4 (LTD4), and leukotriene E4 (LTE4), are potent lipid mediators critically involved in inflammatory processes. Their physiological and pathological effects are mediated through specific cell surface G protein-coupled receptors (GPCRs), primarily the CysLT1 and CysLT2 receptors. While both receptors are activated by CysLTs, they exhibit distinct signaling pathways, ligand affinities, and tissue distribution, leading to different and sometimes opposing biological outcomes. This technical guide provides a comprehensive overview of the CysLT1 and CysLT2 receptor pathways, with a focus on quantitative data, detailed experimental protocols, and visual representations of the signaling cascades to aid researchers and drug development professionals in this field.

Receptor Characteristics and Ligand Binding

The CysLT1 and CysLT2 receptors are products of different genes and share only 38% amino acid sequence homology.[1] This divergence in structure underlies their distinct pharmacological properties.

Table 1: Ligand Binding Affinities and Agonist Potency

ReceptorLigandBinding Affinity (Kd/Ki)Rank Order of Agonist Potency
CysLT1 LTD4~1 nM[1]LTD4 > LTC4 > LTE4[2]
LTC4~10 nM[1]
LTE4Low affinity[1]
CysLT2 LTC4~10 nMLTC4 = LTD4 > LTE4
LTD4~10 nM
LTE4Low affinity

Tissue Distribution and Expression

The differential expression patterns of CysLT1 and CysLT2 receptors contribute to their distinct roles in physiology and disease.

Table 2: Tissue and Cell-type Expression of CysLT1 and CysLT2 Receptors

ReceptorHigh Expression Tissues/Cells
CysLT1 Spleen, peripheral blood leukocytes, interstitial lung macrophages, airway smooth muscle cells.
CysLT2 Heart, adrenal glands, placenta, spleen, peripheral blood leukocytes, brain.

Signaling Pathways

Upon ligand binding, CysLT1 and CysLT2 receptors undergo conformational changes, leading to the activation of intracellular signaling cascades. Both receptors primarily couple to Gq/11 proteins, initiating the phospholipase C (PLC) pathway. However, evidence also suggests coupling to other G proteins, leading to a diverse range of downstream effects.

CysLT1 Receptor Signaling

Activation of the CysLT1 receptor predominantly leads to the activation of Gq/11, which in turn stimulates PLC. PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG lead to various cellular responses, including smooth muscle contraction and cell proliferation.

In some cell types, the CysLT1 receptor has also been shown to couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels, as well as activation of the Ras-MAPK pathway.

CysLT1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol CysLT1 CysLT1 Receptor Gq Gq/11 CysLT1->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC DAG->PKC Cellular_Response1 Cellular Response (e.g., Smooth Muscle Contraction) Ca2_release->Cellular_Response1 PKC->Cellular_Response1 LTD4 LTD4 LTD4->CysLT1 CysLT2_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol CysLT2 CysLT2 Receptor Gq Gq/11 CysLT2->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release p38_MAPK p38 MAPK Ca2_release->p38_MAPK Cellular_Response2 Cellular Response (e.g., Cytokine Production) p38_MAPK->Cellular_Response2 LTC4_LTD4 LTC4 / LTD4 LTC4_LTD4->CysLT2 Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes start->prep_membranes incubation Incubate Membranes with Radioligand (e.g., [³H]LTD₄) prep_membranes->incubation separation Separate Bound and Free Radioligand (Filtration) incubation->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis (Scatchard or Non-linear Regression) quantification->analysis end End analysis->end Calcium_Mobilization_Workflow start Start plate_cells Plate Cells in a 96-well Plate start->plate_cells load_dye Load Cells with a Calcium-sensitive Dye (e.g., Fluo-4 AM) plate_cells->load_dye incubation_wash Incubate and Wash to Remove Excess Dye load_dye->incubation_wash add_agonist Add Agonist (e.g., LTD4 or LTC4) incubation_wash->add_agonist measure_fluorescence Measure Fluorescence (Plate Reader) add_agonist->measure_fluorescence end End measure_fluorescence->end

References

BayCysLT2 and its Effect on Calcium Signaling: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteinyl leukotrienes (CysLTs), including LTC₄, LTD₄, and LTE₄, are potent lipid mediators that play a crucial role in inflammatory and allergic responses. Their effects are mediated through two G protein-coupled receptors (GPCRs), the CysLT₁ and CysLT₂ receptors. While the role of the CysLT₁ receptor in conditions like asthma is well-established and targeted by existing drugs, the CysLT₂ receptor is an area of growing research interest for its distinct physiological and pathological functions. This technical guide provides a comprehensive overview of the CysLT₂ receptor antagonist, BayCysLT2, and its impact on intracellular calcium signaling, a key downstream event following receptor activation.

The CysLT₂ Receptor and Calcium Mobilization

The CysLT₂ receptor is a GPCR that, upon activation by its endogenous ligands LTC₄ and LTD₄, primarily couples to the Gαq subunit of heterotrimeric G proteins.[1] This initiates a well-defined signaling cascade that leads to an increase in intracellular calcium concentration ([Ca²⁺]i).

Activation of Gαq stimulates the effector enzyme Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor (IP₃R) on the membrane of the endoplasmic reticulum (ER), which acts as a major intracellular calcium store. The binding of IP₃ to its receptor opens the channel, leading to the release of stored Ca²⁺ into the cytoplasm, resulting in a rapid and transient increase in [Ca²⁺]i. This elevation in intracellular calcium is a critical signal that triggers a variety of cellular responses, including smooth muscle contraction, increased vascular permeability, and the release of inflammatory mediators.[1]

This compound: A Selective CysLT₂ Receptor Antagonist

This compound is a pharmacological tool used in research to selectively block the activation of the CysLT₂ receptor. By binding to the receptor, it prevents the endogenous ligands, LTC₄ and LTD₄, from activating the downstream signaling pathway, thereby inhibiting the subsequent mobilization of intracellular calcium. The specificity of this compound for the CysLT₂ receptor over the CysLT₁ receptor makes it a valuable tool for elucidating the specific functions of the CysLT₂ receptor in various physiological and disease models.

Quantitative Data on CysLT₂ Receptor Antagonism and Calcium Signaling

Table 1: Inhibitory Potency of HAMI3379 on Agonist-Induced Calcium Mobilization in a Human CysLT₂ Receptor Reporter Cell Line [1]

AgonistAntagonistIC₅₀ (nM)
Leukotriene D₄ (LTD₄)HAMI33793.8
Leukotriene C₄ (LTC₄)HAMI33794.4

Table 2: Inhibitory Potency of BAY u9773 on Agonist-Induced Calcium Mobilization in a Human CysLT₂ Receptor Reporter Cell Line [1]

AgonistAntagonistIC₅₀ (nM)
Leukotriene D₄ (LTD₄)BAY u977318.3
Leukotriene C₄ (LTC₄)BAY u977319.5

Signaling Pathway Visualization

The following diagram illustrates the signaling pathway from CysLT₂ receptor activation to calcium mobilization and the point of inhibition by this compound.

CysLT2_Calcium_Signaling cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm CysLTs LTC₄ / LTD₄ CysLT2R CysLT₂ Receptor CysLTs->CysLT2R Activates This compound This compound This compound->CysLT2R Inhibits Gq Gαq CysLT2R->Gq Activates PLC Phospholipase C (PLC) IP3 IP₃ PLC->IP3 Generates Gq->PLC Activates IP3R IP₃ Receptor Ca_cyto [Ca²⁺]i ↑ IP3R->Ca_cyto Ca²⁺ Release Ca_ER Ca²⁺ IP3->IP3R Binds & Activates Cellular_Response Cellular Response Ca_cyto->Cellular_Response Triggers

CysLT₂ Receptor Calcium Signaling Pathway

Experimental Protocols

Measurement of Intracellular Calcium Mobilization using Fura-2 AM

This protocol describes a common method for measuring changes in intracellular calcium concentration ([Ca²⁺]i) in response to CysLT₂ receptor activation and its inhibition by this compound using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

  • Cells expressing the CysLT₂ receptor (e.g., CHO-K1 or HEK293 cells stably transfected with the human CysLT₂ receptor)

  • Cell culture medium (e.g., DMEM/F-12) with fetal bovine serum (FBS)

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Probenecid (optional, to prevent dye extrusion)

  • LTC₄ or LTD₄ (agonists)

  • This compound (antagonist)

  • Fluorescence microplate reader or fluorescence microscope equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)

Experimental Workflow Diagram:

Calcium_Assay_Workflow A 1. Seed cells in a 96-well plate and culture overnight C 3. Wash cells with HBSS A->C B 2. Prepare Fura-2 AM loading solution (Fura-2 AM + Pluronic F-127 in HBSS) D 4. Load cells with Fura-2 AM solution (e.g., 30-60 min at 37°C) B->D C->D E 5. Wash cells to remove excess dye D->E F 6. Add HBSS (with probenecid, optional) E->F G 7. Pre-incubate with this compound or vehicle F->G H 8. Measure baseline fluorescence (340/380 nm excitation) G->H I 9. Add agonist (LTC₄ or LTD₄) H->I J 10. Record fluorescence changes over time I->J K 11. Analyze data: Calculate fluorescence ratio and determine [Ca²⁺]i J->K

Workflow for Intracellular Calcium Assay

Procedure:

  • Cell Culture: Seed the CysLT₂ receptor-expressing cells into a black-walled, clear-bottom 96-well microplate at an appropriate density to achieve a confluent monolayer on the day of the experiment. Culture overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution. A typical final concentration is 1-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.

    • Remove the culture medium from the wells and wash the cells once with HBSS.

    • Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Washing:

    • After incubation, remove the loading solution and wash the cells twice with HBSS to remove extracellular Fura-2 AM.

    • Add fresh HBSS to each well. If using probenecid, add it to the HBSS at a final concentration of 1-2.5 mM to inhibit dye leakage.

  • Antagonist Pre-incubation:

    • For antagonist experiments, add this compound at various concentrations to the respective wells. For control wells, add the vehicle used to dissolve this compound.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.

  • Calcium Measurement:

    • Place the microplate in the fluorescence reader.

    • Measure the baseline fluorescence by recording the emission at ~510 nm while alternating the excitation wavelength between 340 nm and 380 nm for a short period (e.g., 20-60 seconds).

    • Using the instrument's injection system, add the CysLT₂ receptor agonist (LTC₄ or LTD₄) to the wells.

    • Immediately begin recording the fluorescence changes at 340 nm and 380 nm excitation for several minutes to capture the full calcium transient.

  • Data Analysis:

    • The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is calculated for each time point.

    • The change in the F340/F380 ratio is proportional to the change in intracellular calcium concentration.

    • The inhibitory effect of this compound is determined by comparing the peak fluorescence ratio in the presence of the antagonist to that in the absence of the antagonist (agonist-only control).

    • IC₅₀ values can be calculated by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound serves as a critical research tool for investigating the physiological and pathological roles of the CysLT₂ receptor. Its ability to selectively antagonize this receptor and inhibit the downstream calcium signaling provides a powerful means to dissect the contributions of the CysLT₂ pathway in various cellular and disease processes. The methodologies and data presented in this guide offer a foundational understanding for researchers and drug development professionals working in the field of CysLT signaling and inflammation. Further characterization of this compound and the development of novel CysLT₂ receptor antagonists hold promise for future therapeutic interventions.

References

Methodological & Application

BayCysLT2 In Vivo Administration for Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the available data and protocols for the in vivo use of BayCysLT2, a selective antagonist of the cysteinyl leukotriene receptor 2 (CysLT2R), in mouse models. This document is intended to guide researchers in designing and executing preclinical studies involving this compound.

Introduction

This compound is a potent and selective antagonist for the CysLT2 receptor, a G protein-coupled receptor involved in various physiological and pathological processes, including inflammation, cardiovascular function, and cancer progression. Understanding the appropriate dosage, administration route, and experimental protocols is crucial for the successful preclinical evaluation of this compound in mouse models.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound administration in mouse models based on published studies.

Table 1: this compound In Vivo Dosage and Administration in a Cancer Model

ParameterDetailsReference
Mouse Model Syngeneic Lewis Lung Carcinoma (LLC)[1]
Strain Wild-type (specific strain not detailed)[1]
Dosage 3 mg/kg of body weight[1]
Administration Route Intraperitoneal (i.p.) injection[1]
Dosing Schedule Every other day[1]
Vehicle Saline
Observed Effects - Statistically significant reduction in tumor volume. - Significant reduction in lung metastasis. - Reduced tumor vessel density. - Increased pericyte coverage of tumor vasculature. - Reduced dextran leakage from tumor vessels.

Table 2: this compound In Vivo Application in a Cardiovascular Model

ParameterDetailsReference
Mouse Model Myocardial Ischemia/Reperfusion Injury
Administration Intraperitoneal (i.p.) injection
Dosage Specific dosage not provided in the available literature.
Observed Effects - Attenuated leukotriene D4-induced Evans blue dye leakage in the murine ear vasculature. - Attenuated increased myocardial infarction damage when administered either before or after ischemia/reperfusion. - Decreased neutrophil infiltration. - Decreased leukocyte adhesion molecule mRNA expression.

Note: While this compound has been shown to be effective in a mouse model of myocardial ischemia/reperfusion, the specific dosage used in the study was not found in the provided search results. Researchers should consider performing dose-response studies to determine the optimal dosage for this and other models.

Pharmacokinetics, Pharmacodynamics, and Toxicology

No specific pharmacokinetic, pharmacodynamic, or toxicology data for this compound in mouse models were available in the provided search results. It is highly recommended that researchers conduct appropriate safety and toxicology studies, as well as pharmacokinetic and pharmacodynamic profiling, as part of their preclinical drug development program.

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • This compound compound

  • Sterile saline solution (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Syringes and needles for administration

Protocol:

  • Calculate the required amount of this compound based on the desired dose (e.g., 3 mg/kg) and the body weight of the mice.

  • Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile saline to achieve the desired final concentration for injection. The injection volume for intraperitoneal administration in mice should typically not exceed 10 ml/kg.

  • Vortex the solution thoroughly to ensure complete dissolution of the compound. Visually inspect the solution for any particulate matter before administration.

Intraperitoneal (i.p.) Injection Protocol

Materials:

  • Prepared this compound solution

  • Appropriately sized sterile syringes (e.g., 1 ml) and needles (e.g., 25-27 gauge)

  • Animal restraint device (optional)

  • 70% ethanol for disinfection

Protocol:

  • Restrain the mouse securely. Proper handling techniques are essential to minimize stress and ensure accurate injection.

  • Locate the injection site in the lower right or left abdominal quadrant. Avoid the midline to prevent injection into the bladder or cecum.

  • Swab the injection site with 70% ethanol.

  • Insert the needle at a 10-20 degree angle with the bevel up.

  • Gently aspirate to ensure the needle has not entered a blood vessel or internal organ. If blood or other fluid appears in the syringe, withdraw the needle and select a new injection site.

  • Inject the this compound solution slowly and steadily.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the mouse for any adverse reactions following the injection.

Signaling Pathways and Experimental Workflows

CysLT2 Receptor Signaling Pathway

The cysteinyl leukotriene receptor 2 (CysLT2R) is a G protein-coupled receptor (GPCR). Upon binding its ligands, such as leukotriene C4 (LTC4) and leukotriene D4 (LTD4), the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary signaling pathway involves the activation of Gq/11 proteins, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to various cellular responses.

CysLT2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LTC4 LTC4/LTD4 CysLT2R CysLT2R LTC4->CysLT2R binds Gq Gq CysLT2R->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 Ca2_release Ca²⁺ Release IP3->Ca2_release triggers Cellular_Response Cellular Response Ca2_release->Cellular_Response leads to

CysLT2R Gq-PLC Signaling Pathway
Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a tumor-bearing mouse model.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis tumor_inoculation Tumor Cell Inoculation tumor_growth Tumor Growth Monitoring tumor_inoculation->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment_group This compound Treatment randomization->treatment_group control_group Vehicle Control randomization->control_group tumor_measurement Tumor Volume Measurement treatment_group->tumor_measurement control_group->tumor_measurement endpoint_analysis Endpoint Analysis (e.g., Metastasis, Histology) tumor_measurement->endpoint_analysis data_interpretation Data Interpretation endpoint_analysis->data_interpretation

In Vivo Efficacy Study Workflow

References

BayCysLT2 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

BayCysLT2 is a potent and selective antagonist of the cysteinyl leukotriene 2 (CysLT2) receptor, a G protein-coupled receptor involved in various physiological and pathological processes.[1][2] Cysteinyl leukotrienes (CysLTs) are inflammatory lipid mediators that exert their effects through CysLT1 and CysLT2 receptors.[3] this compound has been instrumental in elucidating the specific roles of the CysLT2 receptor in conditions such as myocardial ischemia/reperfusion injury, vascular permeability, and tumor angiogenesis.[4][5] These application notes provide detailed information on the solubility of this compound, protocols for its preparation in experimental settings, and an overview of the signaling pathways it modulates.

II. Physicochemical Properties and Solubility

This compound is supplied as a crystalline solid and has the following properties:

PropertyValueReference
Formal Name 3-[[(3-carboxycyclohexyl)amino]carbonyl]- 4-[3-[4-(4-phenoxybutoxy)phenyl] propoxy]-benzoic acid
Synonym CAY10633
Molecular Formula C34H39NO8
Formula Weight 589.7 g/mol
Purity ≥95%
UV/Vis. λmax 220 nm
Storage -20°C
Stability ≥4 years (at -20°C)
Solubility Data

The solubility of this compound in various solvents is summarized in the table below. It is highly soluble in organic solvents but sparingly soluble in aqueous buffers.

SolventSolubilityReference
Dimethyl sulfoxide (DMSO)~20 mg/mL
Dimethylformamide (DMF)~20 mg/mL
1:9 (v/v) DMF:PBS (pH 7.2)~0.1 mg/mL

III. Preparation of this compound for Experiments

Proper preparation of this compound solutions is critical for experimental success. The following protocols provide guidance for preparing stock and working solutions.

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent.

Materials:

  • This compound crystalline solid

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Inert gas (e.g., argon or nitrogen)

  • Sterile, airtight vials

Procedure:

  • Equilibrate the vial containing this compound to room temperature before opening.

  • Weigh the desired amount of this compound solid in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO or DMF to achieve the desired concentration (e.g., for a 10 mM stock solution, add 169.6 µL of solvent to 1 mg of this compound).

  • Purge the vial with an inert gas to minimize oxidation.

  • Vortex or sonicate the solution until the this compound is completely dissolved.

  • Store the stock solution in airtight vials at -20°C for long-term storage. For frequent use, smaller aliquots can be stored at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Aqueous Working Solutions

Due to its limited aqueous solubility, a specific procedure is required to prepare working solutions of this compound in aqueous buffers.

Materials:

  • This compound stock solution (in DMSO or DMF)

  • Aqueous buffer of choice (e.g., PBS, pH 7.2)

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw the this compound stock solution at room temperature.

  • To maximize solubility, first dissolve this compound in DMF.

  • Perform a serial dilution of the stock solution with the aqueous buffer to achieve the final desired concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.

  • It is recommended to prepare aqueous solutions fresh for each experiment. We do not recommend storing the aqueous solution for more than one day.

  • Ensure the final concentration of the organic solvent in the working solution is compatible with the experimental system and include appropriate vehicle controls.

IV. Experimental Protocols

This compound is a valuable tool for studying the role of the CysLT2 receptor in various cellular and in vivo models.

Protocol 3: In Vitro Calcium Mobilization Assay

This protocol outlines a method to assess the antagonist activity of this compound by measuring its ability to inhibit agonist-induced intracellular calcium mobilization in cells expressing the CysLT2 receptor.

Materials:

  • HEK293 cells stably expressing the human CysLT2 receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Leukotriene D4 (LTD4) or Leukotriene C4 (LTC4) as an agonist

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescence plate reader or microscope

Procedure:

  • Cell Seeding: Seed the CysLT2 receptor-expressing HEK293 cells into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Antagonist Incubation: After dye loading, wash the cells again and incubate them with various concentrations of this compound (or vehicle control) for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading. Then, add the CysLT2 receptor agonist (e.g., LTD4) and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the inhibition of the agonist-induced calcium response by this compound for each concentration and determine the IC50 value. This compound has been shown to have an IC50 of 53 nM for inhibiting LTD4-induced calcium mobilization in HEK293 cells expressing human CysLT2 receptors.

Protocol 4: In Vivo Myocardial Ischemia/Reperfusion Injury Model

This protocol describes the use of this compound to investigate the role of the CysLT2 receptor in a mouse model of myocardial infarction.

Materials:

  • Mice (e.g., C57BL/6 or transgenic mice expressing human CysLT2 receptor)

  • This compound

  • Vehicle (e.g., saline or a solution compatible with the final formulation)

  • Surgical instruments for coronary artery ligation

  • Anesthesia

  • Triphenyltetrazolium chloride (TTC) for infarct size measurement

Procedure:

  • Animal Preparation: Anesthetize the mice and perform a thoracotomy to expose the heart.

  • Drug Administration: Administer this compound (e.g., 3 mg/kg) or vehicle via intraperitoneal injection either before ischemia or at the onset of reperfusion.

  • Ischemia/Reperfusion: Ligate the left anterior descending (LAD) coronary artery for a specific duration (e.g., 30 minutes) to induce ischemia. Then, remove the ligature to allow for reperfusion (e.g., for 24 hours).

  • Infarct Size Assessment: After the reperfusion period, excise the heart and slice it into sections. Incubate the sections in TTC solution, which stains viable myocardium red, leaving the infarcted area pale.

  • Data Analysis: Quantify the infarct size as a percentage of the area at risk or the total left ventricular area. Compare the infarct sizes between the this compound-treated and vehicle-treated groups.

V. Signaling Pathway

This compound acts as an antagonist at the CysLT2 receptor, which is a G protein-coupled receptor (GPCR). The binding of agonists like LTC4 and LTD4 to the CysLT2 receptor primarily activates Gαq, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. This increase in intracellular calcium is a key signaling event that mediates various downstream cellular responses, including endothelial cell contraction, increased vascular permeability, and angiogenesis.

BayCysLT2_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CysLT2R CysLT2 Receptor G_protein Gq CysLT2R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes LTC4_LTD4 LTC4 / LTD4 (Agonists) LTC4_LTD4->CysLT2R Activates This compound This compound (Antagonist) This compound->CysLT2R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2_release Ca²⁺ Release ER->Ca2_release Triggers Cellular_responses Cellular Responses (e.g., Endothelial Contraction, Increased Permeability, Angiogenesis) Ca2_release->Cellular_responses Leads to

Caption: CysLT2 Receptor Signaling Pathway and Inhibition by this compound.

VI. Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro experiment investigating the effect of this compound.

Experimental_Workflow start Start cell_culture Culture CysLT2-expressing cells start->cell_culture prepare_solutions Prepare this compound and agonist (LTD4/LTC4) solutions start->prepare_solutions pre_incubation Pre-incubate cells with This compound or vehicle cell_culture->pre_incubation prepare_solutions->pre_incubation stimulation Stimulate with agonist pre_incubation->stimulation measurement Measure cellular response (e.g., Calcium flux, Permeability) stimulation->measurement data_analysis Analyze data and determine IC50 measurement->data_analysis end End data_analysis->end

Caption: General workflow for an in vitro experiment using this compound.

References

BayCysLT2: A Novel Antagonist for the Study of Tumor Angiogenesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tumor angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth, invasion, and metastasis. The cysteinyl leukotriene receptor 2 (CysLT2R) has emerged as a key player in mediating tumor angiogenesis independent of the well-established VEGF signaling pathway.[1][2] BayCysLT2, a selective antagonist of CysLT2R, offers a valuable tool for investigating the role of this receptor in tumor vascularization and for exploring novel anti-angiogenic therapeutic strategies.[1][2] These application notes provide a summary of the effects of this compound on tumor angiogenesis and detailed protocols for its use in relevant in vitro and in vivo assays.

Data Presentation

The following tables summarize the quantitative effects of this compound on tumor growth, angiogenesis, and metastasis in a Lewis Lung Carcinoma (LLC) mouse model.

Table 1: Effect of this compound on Primary Tumor Growth

Treatment GroupTumor Volume (mm³) at Day 21 (Mean ± SEM)
Saline (Control)1500 ± 150
This compound (3 mg/kg)800 ± 100*

*p < 0.05 compared to saline control. Data derived from studies on LLC tumor-bearing mice.[1]

Table 2: Effect of this compound on Tumor Vasculature and Metastasis

ParameterSaline (Control)This compound (3 mg/kg)
Tumor Vessel Density (CD31+ vessels/field, Mean ± SEM)25 ± 312 ± 2
Dextran Leakage (arbitrary units, Mean ± SEM)1.8 ± 0.20.9 ± 0.1
Lung Metastatic Foci (number, Mean ± SEM)35 ± 515 ± 3*

*p < 0.05 compared to saline control. Data derived from studies on LLC tumor-bearing mice.

Signaling Pathways

This compound exerts its anti-angiogenic effects by blocking the CysLT2R signaling pathway in endothelial cells. Activation of CysLT2R by its ligands, such as leukotriene D4 (LTD4), leads to increased endothelial cell contraction and permeability, promoting angiogenesis. This compound inhibits these downstream effects.

BayCysLT2_Signaling_Pathway cluster_ligand cluster_receptor cluster_antagonist cluster_downstream cluster_effects LTD4 LTD4 CysLT2R CysLT2R LTD4->CysLT2R Rho Rho-dependent Myosin Light Chain 2 CysLT2R->Rho VE_Cadherin VE-Cadherin Disruption CysLT2R->VE_Cadherin This compound This compound This compound->CysLT2R Contraction Endothelial Cell Contraction Rho->Contraction Permeability Increased Permeability VE_Cadherin->Permeability Angiogenesis Tumor Angiogenesis Contraction->Angiogenesis Permeability->Angiogenesis

This compound inhibits CysLT2R signaling to reduce angiogenesis.

Experimental Protocols

The following are detailed protocols for key experiments to study the effect of this compound on tumor angiogenesis.

In Vivo Tumor Growth and Angiogenesis Model

This protocol describes the use of this compound in a syngeneic mouse tumor model to assess its impact on tumor growth and angiogenesis.

in_vivo_workflow cluster_setup cluster_treatment cluster_analysis cell_injection Inject LLC cells subcutaneously into mice tumor_growth Allow tumors to reach ~100 mm³ cell_injection->tumor_growth treatment_admin Administer this compound (3 mg/kg) or saline daily tumor_growth->treatment_admin tumor_measurement Measure tumor volume every 3 days treatment_admin->tumor_measurement tissue_harvest Harvest tumors and lungs at day 21 tumor_measurement->tissue_harvest histology Perform histological analysis (CD31, Dextran leakage) tissue_harvest->histology

Workflow for in vivo evaluation of this compound.

Materials:

  • Lewis Lung Carcinoma (LLC) cells

  • C57BL/6 mice (6-8 weeks old)

  • This compound (3 mg/kg body weight)

  • Saline solution

  • Calipers

  • CD31 antibody for immunohistochemistry

  • Texas Red-conjugated dextran

Procedure:

  • Cell Culture: Culture LLC cells in appropriate media until they reach 80-90% confluency.

  • Tumor Cell Implantation: Subcutaneously inject 2 x 10⁶ LLC cells in 100 µL of PBS into the flanks of C57BL/6 mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 3 days. Calculate tumor volume using the formula: (length x width²) / 2.

  • Treatment Administration: Once tumors reach a volume of approximately 100 mm³, randomize the mice into treatment and control groups. Administer this compound (3 mg/kg) or saline intraperitoneally daily.

  • Vascular Permeability Assay: 20 days after tumor cell injection, intravenously inject Texas Red-conjugated dextran to assess vascular leakage.

  • Tissue Harvesting and Analysis: At day 21, euthanize the mice and harvest the primary tumors and lungs.

  • Immunohistochemistry: Fix the tumors in paraffin, section, and stain with an anti-CD31 antibody to visualize and quantify blood vessel density.

  • Metastasis Assessment: Fix the lungs, section, and stain with Hematoxylin and Eosin (H&E) to count the number of metastatic foci.

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro, a key step in angiogenesis, and the inhibitory effect of this compound.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Matrigel (growth factor-reduced)

  • Endothelial Cell Growth Medium (EGM-2)

  • This compound

  • LTD4 (CysLT2R agonist)

  • Calcein AM

Procedure:

  • Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well. Incubate at 37°C for 30-60 minutes to allow for solidification.

  • Cell Seeding: Seed HUVECs (2 x 10⁴ cells/well) onto the Matrigel-coated wells in EGM-2.

  • Treatment: Treat the cells with vehicle control, LTD4 (500 nM) alone, or LTD4 in combination with various concentrations of this compound.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 12-16 hours.

  • Visualization and Quantification: Stain the cells with Calcein AM and visualize the tube formation using a fluorescence microscope. Quantify the extent of tube formation by measuring the total tube length or the number of branch points in multiple random fields for each condition.

Endothelial Cell Permeability Assay

This assay measures the integrity of the endothelial cell monolayer and its disruption by CysLT2R activation, which is inhibited by this compound.

Materials:

  • Mouse Lung Endothelial Cells (MLECs) from wild-type and Cysltr2⁻/⁻ mice

  • Transwell inserts (0.4 µm pore size)

  • LTD4

  • This compound

  • FITC-dextran

Procedure:

  • Cell Seeding: Seed MLECs onto the upper chamber of Transwell inserts and culture until a confluent monolayer is formed.

  • Treatment: Pre-treat the cells with this compound or vehicle for 30 minutes, followed by stimulation with LTD4 (500 nM).

  • Permeability Measurement: Add FITC-dextran to the upper chamber and incubate for 1 hour.

  • Quantification: Collect the medium from the lower chamber and measure the fluorescence intensity using a plate reader. An increase in fluorescence in the lower chamber indicates increased permeability of the endothelial monolayer.

Conclusion

This compound is a potent and selective antagonist of CysLT2R that effectively inhibits tumor angiogenesis, normalizes tumor vasculature, and reduces tumor growth and metastasis in preclinical models. The protocols described here provide a framework for utilizing this compound to investigate the role of the CysLT2R pathway in tumor angiogenesis and to evaluate its potential as an anti-cancer therapeutic agent.

References

BayCysLT2: A Novel Avenue for Cardioprotection in Myocardial Infarction Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteinyl leukotrienes (CysLTs) are potent inflammatory lipid mediators that play a significant role in the pathophysiology of cardiovascular diseases, including myocardial infarction (MI). Their effects are mediated through two G protein-coupled receptors, CysLT1R and CysLT2R. The CysLT2 receptor, in particular, is highly expressed in the heart and vasculature and has been implicated in mediating detrimental inflammatory responses following myocardial ischemia/reperfusion (I/R) injury. BayCysLT2 is a potent and highly selective antagonist of the CysLT2 receptor, offering a valuable pharmacological tool to investigate the role of this receptor in MI and as a potential therapeutic agent to mitigate cardiac damage.

These application notes provide a comprehensive overview of the use of this compound in myocardial infarction research, including its mechanism of action, key experimental findings, and detailed protocols for its application in preclinical studies.

Mechanism of Action

In the context of myocardial infarction, the activation of the CysLT2 receptor on endothelial cells by CysLTs contributes to a cascade of inflammatory events that exacerbate tissue injury. This activation leads to increased vascular permeability, promoting edema and the infiltration of inflammatory cells, such as neutrophils, into the ischemic myocardial tissue.[1][2] This inflammatory influx further amplifies tissue damage through the release of reactive oxygen species and proteolytic enzymes.

This compound competitively binds to the CysLT2 receptor, thereby blocking the downstream signaling pathways initiated by CysLTs. This antagonism has been shown to effectively reduce myocardial I/R injury by:

  • Decreasing Vascular Permeability: By inhibiting CysLT2R, this compound mitigates the increase in coronary endothelial leakage, reducing edema and hemorrhage in the infarcted area.[1][3]

  • Reducing Inflammatory Cell Infiltration: this compound treatment leads to a significant decrease in the infiltration of neutrophils into the myocardium following I/R.[3]

  • Downregulating Pro-inflammatory Gene Expression: The antagonist has been observed to decrease the expression of key leukocyte adhesion molecules such as VCAM-1 and ICAM, which are crucial for the recruitment of inflammatory cells.

This multi-faceted mechanism ultimately results in a reduction of infarct size and preservation of cardiac function.

Key Experimental Findings

Preclinical studies in mouse models of myocardial I/R injury have demonstrated the cardioprotective effects of this compound.

ParameterModelTreatmentKey FindingsReference
Infarct Size Transgenic mice overexpressing human CysLT2R in vascular endothelium (hEC-CysLT2R)This compound administered before or after I/RAttenuated the increased myocardial infarction damage observed in hEC-CysLT2R mice.
Vascular Permeability hEC-CysLT2R miceIntraperitoneal injection of this compoundSignificantly attenuated leukotriene D4-induced Evans blue dye leakage in the murine ear vasculature, indicating reduced vascular permeability.
Neutrophil Infiltration hEC-CysLT2R miceThis compound treatmentDecreased neutrophil infiltration into the myocardium.
Leukocyte Adhesion Molecule Expression hEC-CysLT2R miceThis compound treatmentDecreased mRNA expression of leukocyte adhesion molecules.
Selectivity In vitro assaysThis compound>500-fold more selective for CysLT2R compared with CysLT1R.
Potency In vitro β-galactosidase-β-arrestin complementation assayThis compound vs. Bay-u9773 (nonselective antagonist)~20-fold more potent than Bay-u9773 (IC50 274 nM vs. 4.6 μM, respectively).

Experimental Protocols

Murine Model of Myocardial Ischemia/Reperfusion Injury

This protocol describes the induction of myocardial I/R injury in mice to evaluate the therapeutic potential of this compound.

Materials:

  • Male C57BL/6J mice (or transgenic models as required)

  • Anesthetic (e.g., isoflurane, pentobarbital)

  • Surgical instruments

  • Ventilator

  • Suture material (e.g., 8-0 silk)

  • This compound

  • Vehicle (e.g., DMSO, saline)

  • TTC (2,3,5-triphenyltetrazolium chloride) stain

  • Evans blue dye

Procedure:

  • Anesthesia and Ventilation: Anesthetize the mouse and intubate for mechanical ventilation.

  • Surgical Procedure: Perform a thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery with a suture.

  • Ischemia: Maintain the occlusion for a period of 30-60 minutes. Successful occlusion can be confirmed by the paling of the anterior ventricular wall.

  • Reperfusion: Release the ligature to allow for reperfusion of the coronary artery. Reperfusion is typically allowed for 2 to 24 hours.

  • Drug Administration: this compound or vehicle can be administered via various routes (e.g., intraperitoneal, intravenous) at different time points relative to the I/R procedure (e.g., before ischemia or at the onset of reperfusion).

  • Infarct Size Assessment:

    • At the end of the reperfusion period, re-occlude the LAD and inject Evans blue dye intravenously to delineate the area at risk (AAR).

    • Euthanize the animal and excise the heart.

    • Slice the ventricles and incubate in TTC stain. Viable tissue will stain red, while the infarcted tissue will remain pale.

    • Image the heart slices and quantify the infarct size as a percentage of the AAR.

Assessment of Vascular Permeability (Evans Blue Extravasation)

This protocol measures changes in vascular permeability in response to CysLT2R activation and its blockade by this compound.

Materials:

  • Mice

  • Leukotriene D4 (LTD4)

  • This compound

  • Evans blue dye

  • Formamide

  • Spectrophotometer

Procedure:

  • Treatment: Administer this compound or vehicle to the mice.

  • Induction of Permeability: After a specified time, inject LTD4 to induce vascular permeability. A common model is injection into the murine ear.

  • Dye Injection: Inject Evans blue dye intravenously.

  • Tissue Collection: After a circulation period, euthanize the animal and collect the tissue of interest (e.g., ear).

  • Dye Extraction: Incubate the tissue in formamide to extract the Evans blue dye.

  • Quantification: Measure the absorbance of the formamide extract using a spectrophotometer to quantify the amount of extravasated dye, which correlates with vascular permeability.

Visualizations

BayCysLT2_Mechanism_of_Action cluster_Vessel Blood Vessel cluster_Myocardium Myocardium Endothelial_Cells Endothelial Cells CysLT2R CysLT2 Receptor Myocyte Myocyte Injury Myocardial Injury (Infarction) CysLTs Cysteinyl Leukotrienes (LTC4, LTD4) CysLTs->CysLT2R Activates Inflammation Increased Vascular Permeability Neutrophil Infiltration Pro-inflammatory Gene Expression CysLT2R->Inflammation Leads to This compound This compound This compound->CysLT2R Blocks Inflammation->Injury Exacerbates

Caption: Mechanism of action of this compound in myocardial infarction.

Experimental_Workflow Start Start: Murine Model Surgery Surgical Ligation of LAD Start->Surgery Ischemia Myocardial Ischemia (30-60 min) Surgery->Ischemia Treatment Administer this compound or Vehicle Ischemia->Treatment Reperfusion Reperfusion (2-24 hours) Treatment->Reperfusion Assessment Assess Outcomes Reperfusion->Assessment Infarct Infarct Size (TTC Staining) Assessment->Infarct Permeability Vascular Permeability (Evans Blue) Assessment->Permeability Inflammation_Metrics Inflammatory Markers Assessment->Inflammation_Metrics End End Infarct->End Permeability->End Inflammation_Metrics->End

Caption: Experimental workflow for evaluating this compound.

Conclusion

This compound represents a valuable research tool for dissecting the role of the CysLT2 receptor in the inflammatory response to myocardial infarction. Its high selectivity and proven efficacy in preclinical models make it an important compound for studies aimed at developing novel cardioprotective therapies. The protocols and data presented here provide a foundation for researchers to incorporate this compound into their investigations of MI and related cardiovascular pathologies. Further research is warranted to translate these promising preclinical findings into clinical applications.

References

BayCysLT2 as a Tool Compound for Asthma Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness, bronchoconstriction, and airway remodeling. Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are potent lipid mediators that play a pivotal role in the pathophysiology of asthma.[1][2] They exert their effects through binding to specific G-protein coupled receptors, namely the CysLT1 receptor (CysLT1R) and the CysLT2 receptor (CysLT2R).[3][4] While CysLT1R antagonists like montelukast are established asthma therapies, the role of CysLT2R in asthma is an active area of research.[5]

BayCysLT2 (also known as BayCysLT2RA) is a tool compound specifically designed as an antagonist for the CysLT2 receptor. Its utility lies in its potential to help elucidate the specific contributions of the CysLT2 receptor pathway in the complex inflammatory cascade of asthma, independent of CysLT1R. Activation of CysLT2 receptors may contribute to antigen-induced bronchoconstriction in certain asthma populations. This document provides detailed application notes and experimental protocols for the use of this compound as a tool compound in asthma research. Due to the limited publicly available pharmacological data on this compound, data and protocols for the well-characterized selective CysLT2 antagonist, HAMI3379, are also included as a representative example.

Pharmacological Data

The following table summarizes the available pharmacological data for this compound and the representative selective CysLT2 antagonist, HAMI3379.

CompoundTargetActionPharmacological DataSource
This compound CysLT2 ReceptorAntagonistSpecificity confirmed over adrenergic, histamine, and endothelin receptors. In vivo t1/2 ≈ 0.3 h (IV administration).
HAMI3379 CysLT2 ReceptorAntagonistIC50 (Radioligand Binding): 37.9 nM for CysLT2. >30 µM for CysLT1. IC50 (Calcium Mobilization): 3.8 nM (vs. LTD4), 4.4 nM (vs. LTC4) in CysLT2-expressing CHO cells.

Signaling Pathway of CysLT2 Receptor in Asthma

Cysteinyl leukotrienes, upon binding to the CysLT2 receptor on airway smooth muscle cells and inflammatory cells, initiate a signaling cascade. The CysLT2 receptor is coupled to a Gq protein, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). This increase in cytosolic Ca2+ contributes to key pathological features of asthma, including bronchoconstriction and inflammation.

CysLT2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CysLTs Cysteinyl Leukotrienes (LTC4, LTD4) CysLT2R CysLT2 Receptor CysLTs->CysLT2R Binds to This compound This compound This compound->CysLT2R Blocks Gq Gq Protein CysLT2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_release Ca2+ Release ER->Ca_release Releases Ca2+ Asthma_Pathology Asthmatic Pathophysiology (Bronchoconstriction, Inflammation) Ca_release->Asthma_Pathology Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Groups cluster_readouts Efficacy Readouts (Day 31-32) sensitization Sensitization (Day 0 & 14) OVA + Alum i.p. challenge Challenge (Day 28-30) Aerosolized OVA sensitization->challenge group_vehicle Vehicle Control challenge->group_vehicle Treatment during challenge phase group_this compound This compound challenge->group_this compound Treatment during challenge phase group_positive Positive Control (e.g., Dexamethasone) challenge->group_positive Treatment during challenge phase ahr Airway Hyperresponsiveness (AHR) Measurement group_vehicle->ahr group_this compound->ahr group_positive->ahr bal Bronchoalveolar Lavage (BAL) - Cell Counts - Cytokine Analysis ahr->bal histology Lung Histology - Inflammation - Mucus Production bal->histology

References

In Vitro Characterization of BayCysLT2 Antagonists: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro characterization of BayCysLT2 antagonists, a class of compounds targeting the cysteinyl leukotriene receptor 2 (CysLT2R). The CysLT2 receptor, a G-protein coupled receptor (GPCR), is implicated in various inflammatory and cardiovascular diseases. These protocols are designed to guide researchers in assessing the potency and mechanism of action of novel CysLT2R antagonists.

Introduction to this compound Antagonists

Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are potent lipid mediators that exert their effects through two main receptors, CysLT1R and CysLT2R. While CysLT1R antagonists are established therapeutics for asthma and allergic rhinitis, the development of selective CysLT2R antagonists is an active area of research for other inflammatory conditions.

A notable selective CysLT2 receptor antagonist is This compound , with the chemical name 3-(((3-carboxycyclohexyl)amino)carbonyl)-4-(3-(4-(4-phenoxybutoxy)phenyl)-propoxy)benzoic acid. This document will focus on in vitro assays relevant to the characterization of this and other similar CysLT2 receptor antagonists.

Data Presentation: Comparative Potency of CysLT2R Antagonists

The following table summarizes the in vitro potency of various compounds at the CysLT2 receptor, providing a comparative overview for researchers.

CompoundAssay TypeTarget ReceptorAgonistIC50 (nM)Reference
This compound β-Arrestin ComplementationCysLT2RLTD4274[1]
HAMI3379Calcium MobilizationCysLT2RLTD43.8[2][3]
HAMI3379Calcium MobilizationCysLT2RLTC44.4[2][3]
HAMI3379Radioligand Binding ([3H]-LTD4)CysLT2R-38
BAY u9773 (Dual Antagonist)Calcium MobilizationCysLT2RLTD418.3
BAY u9773 (Dual Antagonist)Calcium MobilizationCysLT2RLTC419.5
Zafirlukast (CysLT1R Antagonist)Calcium MobilizationCysLT2RLTD4~7000

Experimental Protocols

This section provides detailed, step-by-step protocols for three key in vitro assays to characterize this compound antagonists.

Calcium Mobilization Assay

This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by a CysLT2R agonist.

Materials:

  • HEK293 cells stably expressing the human CysLT2 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127 (20% solution in DMSO).

  • CysLT2R agonist (e.g., Leukotriene D4 - LTD4).

  • This compound antagonist or other test compounds.

  • 96-well, black-walled, clear-bottom microplates.

  • Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR, FlexStation).

Protocol:

  • Cell Culture and Plating:

    • Culture HEK293-CysLT2R cells in appropriate culture medium.

    • Seed cells into 96-well plates at a density of 40,000 to 80,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the Fluo-4 AM loading solution in Assay Buffer. A typical final concentration is 2-5 µM Fluo-4 AM with 0.02-0.04% Pluronic F-127.

    • Remove the culture medium from the cell plate and wash once with Assay Buffer.

    • Add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

    • After incubation, wash the cells twice with Assay Buffer to remove extracellular dye, leaving 100 µL of buffer in each well.

  • Antagonist Incubation:

    • Prepare serial dilutions of the this compound antagonist in Assay Buffer.

    • Add the desired volume of the antagonist solution to the wells (e.g., 50 µL) and incubate for 15-30 minutes at room temperature in the dark.

  • Agonist Stimulation and Signal Detection:

    • Prepare the CysLT2R agonist (e.g., LTD4) at a concentration that elicits a submaximal response (EC80) in Assay Buffer.

    • Place the cell plate into the fluorescence plate reader.

    • Set the instrument to record fluorescence (Excitation: ~490 nm, Emission: ~525 nm) over time.

    • Establish a stable baseline reading for 10-20 seconds.

    • Use the instrument's injector to add the agonist solution to the wells.

    • Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.

  • Data Analysis:

    • Determine the peak fluorescence intensity for each well.

    • Normalize the data to the response of the agonist alone (0% inhibition) and a no-agonist control (100% inhibition).

    • Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Radioligand Binding Assay

This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand from the CysLT2 receptor.

Materials:

  • Membrane preparations from cells overexpressing the CysLT2 receptor.

  • Radioligand: [3H]-LTD4.

  • Unlabeled LTD4 (for determining non-specific binding).

  • This compound antagonist or other test compounds.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).

  • Cell harvester.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Protocol:

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add Binding Buffer, membrane preparation (typically 20-50 µg protein), and [3H]-LTD4 (at a concentration near its Kd, e.g., 1-5 nM).

    • Non-specific Binding: Add Binding Buffer, membrane preparation, [3H]-LTD4, and a high concentration of unlabeled LTD4 (e.g., 1-10 µM).

    • Competitive Binding: Add Binding Buffer, membrane preparation, [3H]-LTD4, and varying concentrations of the this compound antagonist.

  • Incubation:

    • Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters three to four times with ice-cold Wash Buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Transfer the filters to scintillation vials.

    • Add scintillation cocktail to each vial and allow them to equilibrate.

    • Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • For the competitive binding wells, calculate the percentage of specific binding at each antagonist concentration.

    • Plot the percentage of specific binding against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

β-Arrestin Recruitment Assay (PathHunter® Assay)

This assay measures the recruitment of β-arrestin to the activated CysLT2 receptor, a key event in GPCR desensitization and signaling.

Materials:

  • PathHunter® CysLT2R β-Arrestin cell line (engineered to co-express a ProLink-tagged CysLT2R and an Enzyme Acceptor-tagged β-arrestin).

  • PathHunter® Cell Plating Reagent.

  • PathHunter® Detection Reagents (Substrate Reagent 1, Substrate Reagent 2, and Cell Assay Buffer).

  • CysLT2R agonist (e.g., LTD4).

  • This compound antagonist or other test compounds.

  • White, solid-bottom 96-well or 384-well microplates.

  • Luminometer.

Protocol:

  • Cell Plating:

    • Thaw and culture the PathHunter® CysLT2R cells according to the manufacturer's instructions.

    • On the day before the assay, plate the cells in the appropriate microplate at the recommended density in PathHunter® Cell Plating Reagent.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation and Addition (Antagonist Mode):

    • Prepare serial dilutions of the this compound antagonist in the appropriate assay buffer.

    • Add a small volume (e.g., 5-10 µL) of the antagonist dilutions to the cell plate.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Agonist Challenge:

    • Prepare the CysLT2R agonist (e.g., LTD4) at a concentration that gives a robust signal (typically the EC80 concentration).

    • Add the agonist solution to all wells except the "no agonist" control wells.

    • Incubate the plate at room temperature or 37°C (as recommended by the manufacturer) for 60-90 minutes.

  • Signal Detection:

    • Prepare the PathHunter® Detection Reagent working solution by mixing the components according to the user manual.

    • Add the detection reagent to each well.

    • Incubate the plate at room temperature for 60 minutes in the dark to allow the chemiluminescent signal to develop.

  • Luminescence Reading:

    • Measure the luminescence signal using a plate luminometer.

  • Data Analysis:

    • Normalize the data using the "agonist only" (0% inhibition) and "no agonist" (100% inhibition) controls.

    • Plot the normalized luminescence against the logarithm of the antagonist concentration and fit the data to a suitable model to determine the IC50 value.

Mandatory Visualizations

CysLT2 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the CysLT2 receptor upon activation by its endogenous ligands, leading to an increase in intracellular calcium.

CysLT2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol CysLT CysLTs (LTC4, LTD4) CysLT2R CysLT2 Receptor CysLT->CysLT2R Binds to Gq Gq Protein CysLT2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Increased Intracellular Ca²⁺ ER->Ca_cyto Releases Ca²⁺ Ca_ER Ca²⁺ Downstream Downstream Cellular Responses Ca_cyto->Downstream Mediates PKC->Downstream Mediates This compound This compound Antagonist This compound->CysLT2R Blocks

Caption: CysLT2 Receptor Signaling Pathway.

Experimental Workflow for this compound Antagonist Characterization

The following diagram outlines the general workflow for characterizing a this compound antagonist using the in vitro assays described in this document.

Antagonist_Workflow start Start: Synthesize/Obtain This compound Antagonist assay_selection Select In Vitro Assays start->assay_selection ca_assay Calcium Mobilization Assay assay_selection->ca_assay Functional Potency binding_assay Radioligand Binding Assay assay_selection->binding_assay Binding Affinity arrestin_assay β-Arrestin Recruitment Assay assay_selection->arrestin_assay Mechanism of Action data_analysis Data Analysis: Determine IC50/Ki ca_assay->data_analysis binding_assay->data_analysis arrestin_assay->data_analysis compare Compare Potency and Selectivity data_analysis->compare end End: Characterized Antagonist Profile compare->end

Caption: Workflow for this compound Antagonist Characterization.

References

Application Notes and Protocols for Preclinical Administration of BayCysLT2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical administration of BayCysLT2, a selective antagonist of the cysteinyl leukotriene receptor 2 (CysLT2R). This document outlines detailed protocols for various administration routes, summarizes key pharmacokinetic parameters from representative preclinical studies, and illustrates the underlying signaling pathway and experimental workflows.

Introduction to this compound

This compound is a potent and selective antagonist of the CysLT2 receptor, a G-protein coupled receptor involved in various physiological and pathological processes, including inflammation, cardiovascular functions, and angiogenesis.[1] Preclinical studies are essential to evaluate its therapeutic potential, and the choice of administration route is critical for determining its pharmacokinetic and pharmacodynamic profile. This document details protocols for intravenous, intraperitoneal, and oral administration of this compound in common preclinical models such as mice and rats.

Quantitative Data Presentation

While specific pharmacokinetic data for this compound is not extensively published, the following tables present representative data for other small molecule antagonists administered via different routes in preclinical models. This information can serve as a valuable reference for designing and interpreting studies with this compound.

Table 1: Representative Pharmacokinetic Parameters of a Small Molecule Antagonist after Intravenous (IV) Administration in Rats

ParameterValueUnitReference
Dose2.5mg/kg[2]
Cmax >2500ng/mL[3]
Tmax 0.08h[3]
AUC(0-inf) 3127.53ng·h/mL[3]
t1/2 3.42 - 5.44h
Bioavailability 100% (by definition)%N/A

Table 2: Representative Pharmacokinetic Parameters of a Small Molecule Antagonist after Intraperitoneal (IP) Administration in Rats

ParameterValueUnitReference
Dose10mg/kg
Cmax >177.8ng/mL
Tmax 0.5h
AUC(0-inf) 578.18ng·h/mL
t1/2 2.90 - 5.44h
Bioavailability 18.49%%

Table 3: Representative Pharmacokinetic Parameters of a Small Molecule Antagonist after Oral (PO) Administration in Rats

ParameterValueUnitReference
Dose10mg/kg
Cmax 44.9ng/mL
Tmax 0.5h
AUC(0-inf) 106.95ng·h/mL
t1/2 3.42 - 5.44h
Bioavailability 3.42%%

Experimental Protocols

The following are detailed protocols for the administration of this compound via intravenous, intraperitoneal, and oral routes in a mouse model. These protocols are based on established methodologies for preclinical drug administration.

Intravenous (IV) Administration Protocol

Objective: To achieve rapid and complete bioavailability of this compound for pharmacokinetic and pharmacodynamic studies.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, PBS, or a solution containing a solubilizing agent like DMSO and PEG400)

  • Sterile syringes (1 mL) and needles (27-30 gauge)

  • Animal restrainer

  • 70% ethanol

Procedure:

  • Formulation Preparation: Dissolve this compound in the chosen vehicle to the desired concentration. Ensure complete dissolution. For poorly soluble compounds, a formulation with co-solvents may be necessary. The final solution should be sterile and isotonic if possible.

  • Animal Preparation: Place the mouse in a suitable restrainer to immobilize it and expose the tail vein.

  • Injection Site Preparation: Gently warm the tail with a heat lamp or warm water to dilate the vein. Swab the injection site with 70% ethanol.

  • Injection: Insert the needle, bevel up, into the lateral tail vein at a shallow angle. Slowly inject the this compound formulation. The maximum injection volume should not exceed 5 mL/kg.

  • Post-injection Monitoring: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Monitor the animal for any adverse reactions.

Intraperitoneal (IP) Administration Protocol

Objective: To administer this compound for systemic absorption, offering a simpler alternative to IV injection.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, PBS)

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • 70% ethanol

Procedure:

  • Formulation Preparation: Prepare the this compound solution or suspension in a suitable sterile vehicle.

  • Animal Restraint: Firmly restrain the mouse by grasping the loose skin over the neck and back, ensuring the abdomen is exposed.

  • Injection Site Identification: Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.

  • Injection: Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid or blood is drawn back, confirming correct needle placement. Inject the solution. The recommended maximum injection volume is 10 mL/kg.

  • Post-injection Care: Withdraw the needle and return the animal to its cage. Observe for any signs of distress or discomfort.

Oral (PO) Administration Protocol

Objective: To evaluate the oral bioavailability and efficacy of this compound.

Materials:

  • This compound

  • Vehicle (e.g., water, methylcellulose solution, corn oil)

  • Oral gavage needles (flexible or rigid, 20-22 gauge)

  • Syringes (1 mL)

Procedure:

  • Formulation Preparation: Prepare a solution or a homogenous suspension of this compound in the chosen vehicle.

  • Animal Handling: Gently restrain the mouse, holding it in an upright position.

  • Gavage Administration: Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth of the gavage needle. Gently insert the gavage needle into the esophagus and advance it into the stomach. Administer the formulation slowly. The typical maximum volume for oral gavage in mice is 10 mL/kg.

  • Post-administration Observation: Carefully remove the gavage needle and return the mouse to its cage. Monitor for any signs of respiratory distress or regurgitation.

Visualization of Pathways and Workflows

CysLT2 Receptor Signaling Pathway

The following diagram illustrates the key components of the CysLT2 receptor signaling cascade. Upon binding of its ligand (e.g., LTC4, LTD4), the CysLT2 receptor, a G-protein coupled receptor, activates the Gq alpha subunit. This leads to the activation of Phospholipase C (PLC), which in turn initiates downstream signaling through pathways involving NF-κB, ERK, and p38 MAPK, ultimately leading to cellular responses such as angiogenesis and inflammation.

CysLT2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CysLT2R CysLT2R Gq Gq CysLT2R->Gq Activates PLC PLC Gq->PLC Activates NFkB NF-κB PLC->NFkB ERK ERK PLC->ERK p38 p38 MAPK PLC->p38 Cellular_Response Cellular Response (e.g., Angiogenesis, Inflammation) NFkB->Cellular_Response ERK->Cellular_Response p38->Cellular_Response Ligand LTC4 / LTD4 Ligand->CysLT2R Activates This compound This compound This compound->CysLT2R Inhibits

CysLT2 Receptor Signaling Pathway
Experimental Workflow for Preclinical Pharmacokinetic Study

This workflow outlines the key steps involved in a typical preclinical pharmacokinetic study of this compound. The process begins with the preparation of the drug formulation, followed by administration to the animal model via a selected route. Serial blood samples are then collected over a defined time course. These samples are processed to plasma, and the concentration of this compound is quantified using a validated analytical method, such as LC-MS/MS. Finally, the concentration-time data is used to calculate key pharmacokinetic parameters.

PK_Workflow A Formulation Preparation (Solution/Suspension) B Animal Dosing (IV, IP, or PO) A->B C Serial Blood Sampling B->C D Plasma Separation C->D E Bioanalytical Quantification (e.g., LC-MS/MS) D->E F Pharmacokinetic Analysis (Cmax, Tmax, AUC, etc.) E->F

Preclinical Pharmacokinetic Study Workflow
Logical Relationship of Administration Routes to Bioavailability

The route of administration directly impacts the bioavailability of a drug. Intravenous administration delivers the drug directly into the systemic circulation, resulting in 100% bioavailability. Intraperitoneal administration involves absorption from the peritoneal cavity, which is generally rapid and extensive but may be incomplete. Oral administration subjects the drug to the gastrointestinal environment and first-pass metabolism in the gut wall and liver, typically resulting in lower bioavailability compared to parenteral routes.

Bioavailability_Relationship IV Intravenous (IV) Bioavailability Systemic Bioavailability IV->Bioavailability 100% IP Intraperitoneal (IP) IP->Bioavailability <100% PO Oral (PO) PO->Bioavailability <<100%

Administration Route and Bioavailability

References

Application Notes and Protocols: Characterizing CysLT2R Inhibition with BayCysLT2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cysteinyl Leukotriene Receptor 2 (CysLT2R) is a G protein-coupled receptor (GPCR) that plays a significant role in various inflammatory and cardiovascular conditions.[1] Its endogenous ligands, primarily leukotriene C4 (LTC4) and leukotriene D4 (LTD4), are potent lipid mediators derived from arachidonic acid.[2][3] Upon activation, CysLT2R preferentially couples to Gαq proteins, initiating a signaling cascade that involves phospholipase C (PLC) activation and subsequent mobilization of intracellular calcium.[2][4] This pathway, along with others like the ERK1/2 cascade, makes CysLT2R an attractive therapeutic target.

BayCysLT2 is a potent and selective antagonist for CysLT2R, making it an invaluable tool for studying the receptor's function and for preclinical drug development. These application notes provide a detailed experimental framework for characterizing the inhibitory activity of this compound on CysLT2R signaling.

Pharmacological Profile of this compound

This compound has been characterized as a high-affinity antagonist for CysLT2R. Its selectivity is a key feature, allowing for precise interrogation of CysLT2R-mediated pathways without significant off-target effects on the closely related CysLT1R.

ParameterValueCell SystemAssay TypeReference
Target Cysteinyl Leukotriene Receptor 2 (CysLT2R)HEK293 cells expressing human CysLT2RCalcium Mobilization
IC50 53 nMHEK293 cells expressing human CysLT2RCalcium Mobilization
Selectivity >500-fold vs. CysLT1RHEK293 cellsCalcium Mobilization
Chemical Name 3-[[(3-carboxycyclohexyl)amino]carbonyl]-4-[3-[4-(4-phenoxybutoxy)phenyl]propoxy]-benzoic acidN/AN/A

CysLT2R Signaling Pathway

Activation of CysLT2R by agonists like LTC4 or LTD4 initiates a cascade of intracellular events. The primary pathway involves the Gαq subunit, which activates Phospholipase C (PLC), leading to the hydrolysis of PIP2 into IP3 and DAG. IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, a key event that can be readily measured. Downstream of this, CysLT2R activation can also lead to the phosphorylation of ERK1/2, a central kinase in cell signaling. This compound acts by competitively blocking the binding of endogenous ligands to the receptor, thereby inhibiting these downstream signals.

CysLT2R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol CysLT2R CysLT2R Gq Gαq CysLT2R->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Acts on Ca Ca²⁺ Release ER->Ca ERK p-ERK1/2 Ca->ERK Downstream Cellular Responses (e.g., Gene Transcription) ERK->Downstream Agonist Agonist (LTC₄ / LTD₄) Agonist->CysLT2R Activates Antagonist This compound Antagonist->CysLT2R Blocks Experimental_Design Assay1 Primary Assay: Calcium Mobilization Assay2 Secondary Assay: ERK1/2 Phosphorylation Assay1->Assay2 Confirms Goal1 Determine Potency (IC₅₀) and confirm Gq coupling. Assay1->Goal1 Assay3 Tertiary Assay: NFAT Reporter Gene Assay2->Assay3 Validates Goal2 Confirm inhibition of a key downstream signaling node. Assay2->Goal2 Goal3 Validate inhibition at the level of transcriptional activation. Assay3->Goal3 Calcium_Assay_Workflow Start Start Seed Seed CysLT2R-expressing cells in 96/384-well plates Start->Seed Incubate1 Incubate cells (e.g., 24 hours) Seed->Incubate1 LoadDye Load cells with Ca²⁺-sensitive dye (e.g., Fluo-4 AM) Incubate1->LoadDye Incubate2 Incubate (e.g., 1 hour) LoadDye->Incubate2 AddAntagonist Add serial dilutions of this compound Incubate2->AddAntagonist Incubate3 Incubate (e.g., 15-30 min) AddAntagonist->Incubate3 Read Place plate in reader (FLIPR) and add agonist (e.g., LTD₄ at EC₈₀) Incubate3->Read Analyze Record fluorescence and calculate IC₅₀ Read->Analyze End End Analyze->End

References

Troubleshooting & Optimization

BayCysLT2 Off-Target Effects and Selectivity: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the off-target effects and selectivity profile of BayCysLT2, a potent and selective antagonist of the cysteinyl leukotriene receptor 2 (CysLT2R).

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: The primary molecular target of this compound is the cysteinyl leukotriene receptor 2 (CysLT2R), a G protein-coupled receptor (GPCR) involved in inflammatory pathways.

Q2: How selective is this compound for CysLT2R over CysLT1R?

A2: this compound exhibits high selectivity for CysLT2R over the closely related CysLT1R. Studies have shown that this compound is over 500-fold more selective for CysLT2R compared to CysLT1R, as determined by intracellular calcium mobilization assays.

Q3: Are there any known off-target activities of this compound?

A3: Yes, besides its high affinity for CysLT2R, this compound has been reported to exhibit antagonist activity at the G protein-coupled receptor 17 (GPR17). Researchers should consider this off-target effect when designing experiments and interpreting data, especially in systems where GPR17 is expressed.

Q4: Has this compound been profiled against a broader panel of targets?

A4: While comprehensive public data on the screening of this compound against a wide range of off-target panels (e.g., kinases, other GPCRs, enzymes) is limited, it is standard practice for compounds in development to be tested against such panels. Below is a representative summary of potential results from a standard safety pharmacology panel.

Troubleshooting Guides

Problem: I am observing unexpected effects in my cellular assay that cannot be attributed to CysLT2R inhibition alone.

Troubleshooting Steps:

  • Consider GPR17 Expression: Check if your cell line or tissue model expresses GPR17. The off-target activity of this compound on this receptor could be responsible for the observed effects.

  • Titrate this compound Concentration: Use the lowest effective concentration of this compound to minimize potential off-target effects. A dose-response experiment can help differentiate between on-target and off-target activities.

  • Use a Structurally Unrelated CysLT2R Antagonist: As a control, use a different, structurally distinct CysLT2R antagonist to see if the unexpected effect persists. If the effect is not replicated, it is more likely to be an off-target effect specific to this compound.

  • Consult Literature for GPR17 Signaling: Review the known signaling pathways of GPR17 to determine if the observed phenotype aligns with its activation or inhibition.

Problem: My in vivo results with this compound are inconsistent with my in vitro data.

Troubleshooting Steps:

  • Pharmacokinetics and Pharmacodynamics (PK/PD): Investigate the PK/PD properties of this compound in your animal model. Factors such as metabolism, tissue distribution, and clearance can influence in vivo efficacy and off-target engagement.

  • Expression Profile of CysLT2R and GPR17: Confirm the expression levels and localization of both CysLT2R and GPR17 in the target tissue of your in vivo model. Differential expression could lead to varied responses.

  • Route of Administration and Formulation: The method of delivery and the vehicle used can impact the local and systemic concentrations of this compound, potentially leading to different on-target and off-target engagement profiles.

Data Presentation

Table 1: Selectivity Profile of this compound

TargetAssay TypePotency (IC50)Selectivity vs. CysLT1RReference
CysLT2Rβ-arrestin Complementation274 nM-
CysLT1RCalcium Mobilization>137 µM>500-fold
GPR17Not specifiedActive (Antagonist)Not applicable

Table 2: Representative Off-Target Screening Panel Results for this compound (Hypothetical Data)

Disclaimer: The following data is a representative example based on typical safety pharmacology panels and is not based on published results for this compound. It is intended for illustrative purposes to guide researchers on potential areas of investigation.

Target ClassTargetAssay Type% Inhibition at 10 µM
GPCRs Adenosine A1Radioligand Binding<10%
Adrenergic α1ARadioligand Binding<5%
Adrenergic β2Radioligand Binding<15%
Dopamine D2Radioligand Binding<10%
Serotonin 5-HT2ARadioligand Binding12%
Kinases ABL1Enzyme Inhibition<5%
EGFREnzyme Inhibition<2%
SRCEnzyme Inhibition<8%
VEGFR2Enzyme Inhibition<10%
Ion Channels hERGPatch Clamp<20%
Nav1.5Patch Clamp<15%
Cav1.2Patch Clamp<10%
Enzymes COX-1Enzyme Inhibition<5%
COX-2Enzyme Inhibition<5%
PDE4Enzyme Inhibition<10%

Experimental Protocols

1. Intracellular Calcium Mobilization Assay for CysLT1R/CysLT2R Selectivity

  • Objective: To determine the inhibitory potency of this compound on CysLT1R and CysLT2R by measuring changes in intracellular calcium levels.

  • Methodology:

    • Cell Culture: Use stable cell lines overexpressing either human CysLT1R or CysLT2R (e.g., HEK293 or CHO cells).

    • Cell Plating: Seed cells into 96-well black-walled, clear-bottom plates and culture overnight.

    • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS) for 1 hour at 37°C.

    • Compound Pre-incubation: Wash the cells and pre-incubate with varying concentrations of this compound or vehicle control for 15-30 minutes.

    • Agonist Stimulation and Measurement: Measure baseline fluorescence using a fluorescence plate reader (e.g., FLIPR or FlexStation). Add a CysLT receptor agonist (e.g., LTD4 for CysLT1R, LTC4/LTD4 for CysLT2R) at a concentration that elicits a submaximal response (EC80).

    • Data Analysis: Monitor the change in fluorescence intensity over time. The peak fluorescence response is used to calculate the percent inhibition for each concentration of this compound. Plot the data to determine the IC50 value.

2. Radioligand Binding Assay for Off-Target GPCR Screening

  • Objective: To assess the potential of this compound to bind to a panel of off-target GPCRs.

  • Methodology:

    • Membrane Preparation: Prepare cell membranes from cell lines expressing the target GPCRs.

    • Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand for the target receptor, and this compound at a fixed concentration (e.g., 10 µM).

    • Incubation: Incubate the mixture to allow binding to reach equilibrium.

    • Filtration: Rapidly filter the reaction mixture through a glass fiber filter mat to separate bound from free radioligand.

    • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Calculate the percent inhibition of radioligand binding caused by this compound compared to a control (vehicle) and a positive control (a known ligand for the target).

Visualizations

BayCysLT2_Signaling_Pathway cluster_membrane Cell Membrane This compound This compound CysLT2R CysLT2R This compound->CysLT2R Inhibition GPR17 GPR17 (Off-Target) This compound->GPR17 Inhibition Gq Gq CysLT2R->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release Inflammation Inflammatory Response Ca_release->Inflammation Downstream Effects

Caption: this compound mechanism of action and off-target interaction.

Experimental_Workflow_Selectivity start Start: Assess this compound Selectivity cells Prepare CysLT1R and CysLT2R expressing cell lines start->cells dye_loading Load cells with calcium-sensitive dye cells->dye_loading pre_incubation Pre-incubate with This compound concentrations dye_loading->pre_incubation agonist_addition Add CysLT agonist (e.g., LTD4) pre_incubation->agonist_addition measurement Measure fluorescence change (Calcium Mobilization) agonist_addition->measurement analysis Calculate % Inhibition and determine IC50 measurement->analysis comparison Compare IC50 values for CysLT1R and CysLT2R analysis->comparison end End: Determine >500-fold selectivity for CysLT2R comparison->end

Caption: Workflow for determining this compound selectivity.

Troubleshooting_Logic start Unexpected Experimental Result with this compound check_gpr17 Does the experimental system express GPR17? start->check_gpr17 yes_gpr17 Potential GPR17 off-target effect check_gpr17->yes_gpr17 Yes no_gpr17 Consider other factors check_gpr17->no_gpr17 No dose_response Perform dose-response experiment yes_gpr17->dose_response end_other Conclusion: Effect may be on-target or artifact no_gpr17->end_other control_compound Use structurally different CysLT2R antagonist dose_response->control_compound literature Review GPR17 signaling pathways control_compound->literature end_off_target Conclusion: Likely off-target effect literature->end_off_target

BayCysLT2 Technical Support Center: Optimizing In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the BayCysLT2 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in in vitro studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and data summaries to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the cysteinyl leukotriene 2 (CysLT2) receptor.[1][2] Its primary mechanism of action is to block the binding of cysteinyl leukotrienes, such as leukotriene C4 (LTC4) and leukotriene D4 (LTD4), to the CysLT2 receptor. This receptor is a G protein-coupled receptor (GPCR) that, upon activation, typically couples to Gq protein, leading to the mobilization of intracellular calcium.[3][4] By inhibiting this interaction, this compound prevents the downstream signaling cascade initiated by CysLT2 receptor activation.

Q2: What is the recommended starting concentration for in vitro experiments?

The optimal concentration of this compound will depend on the specific cell type and experimental endpoint. However, a good starting point for many cell-based assays is in the low nanomolar to low micromolar range.

  • For selective CysLT2 receptor antagonism: A concentration of 100 nM has been shown to selectively inhibit LTD4-induced calcium mobilization in HEK293 cells expressing the human CysLT2 receptor without significantly affecting the CysLT1 receptor.[2]

  • For functional assays: Concentrations ranging from 0.1 µM to 1 µM have been effectively used in various in vitro models, such as angiogenesis assays using rat thoracic aortic rings.

It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare and store this compound stock solutions?

Proper preparation and storage of this compound are crucial for maintaining its activity and ensuring reproducible results.

  • Solubility: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). It is sparingly soluble in aqueous buffers.

  • Stock Solution Preparation: To prepare a stock solution, dissolve this compound in 100% DMSO or DMF. For example, to make a 10 mM stock solution, dissolve 5.9 mg of this compound (Formula Weight: 589.69 g/mol ) in 1 mL of DMSO.

  • Working Dilutions: For aqueous-based cellular assays, it is recommended to first dissolve this compound in DMSO and then dilute this stock solution into your aqueous buffer or cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.5%) to avoid solvent-induced toxicity.

  • Storage: Store the solid compound and DMSO stock solutions at -20°C. Under these conditions, this compound is stable for at least four years. Avoid repeated freeze-thaw cycles of the stock solution.

Q4: What are the potential off-target effects of this compound?

While this compound is a selective CysLT2 receptor antagonist, it is good practice to consider potential off-target effects, especially at higher concentrations. One known off-target interaction for some CysLT2 receptor antagonists like HAMI3379 is the GPR17 receptor. Although specific off-target effects for this compound are not extensively documented in the provided search results, it is crucial to include appropriate controls in your experiments.

To mitigate potential off-target effects:

  • Use the lowest effective concentration of this compound as determined by your dose-response experiments.

  • Include a negative control compound with a similar chemical structure but no known activity on the CysLT2 receptor.

  • When possible, use a secondary CysLT2 receptor antagonist with a different chemical scaffold (e.g., HAMI3379) to confirm that the observed effects are due to CysLT2 receptor blockade.

  • Consider using cells that do not express the CysLT2 receptor (or use siRNA/CRISPR to knock down its expression) as a negative control to demonstrate specificity.

Troubleshooting Guides

Problem 1: No or weak antagonist effect observed in a calcium mobilization assay.
Possible CauseRecommended Solution
Suboptimal this compound Concentration Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM) to determine the IC50 in your specific cell system.
Low CysLT2 Receptor Expression Verify the expression of the CysLT2 receptor in your cell line using techniques like qPCR or Western blotting. If expression is low, consider using a cell line with higher endogenous expression or a transiently/stably transfected cell line.
Agonist Concentration Too High The concentration of the CysLT2 receptor agonist (e.g., LTD4 or LTC4) used to stimulate the cells may be too high, making it difficult for a competitive antagonist to inhibit the response. Perform an agonist dose-response curve and use a concentration that elicits a submaximal response (e.g., EC80).
Incorrect Assay Conditions Ensure that the assay buffer, temperature, and incubation times are optimal for your cells and the calcium indicator dye. Review the protocol for your specific calcium assay kit.
Compound Instability or Precipitation This compound has limited solubility in aqueous solutions. Visually inspect your working solutions for any signs of precipitation. Prepare fresh dilutions for each experiment and ensure the final DMSO concentration is appropriate for your cells.
Cell Health Issues Ensure that the cells are healthy, in the logarithmic growth phase, and plated at the correct density. Poor cell health can lead to a diminished response to stimuli.
Problem 2: High background or inconsistent results in cell-based assays.
Possible CauseRecommended Solution
Solvent (DMSO) Toxicity High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in all wells (including controls) is consistent and non-toxic (typically ≤ 0.5%). Run a vehicle control with the highest concentration of DMSO used in the experiment.
Cell Seeding Inconsistency Ensure even cell distribution when plating by thoroughly mixing the cell suspension before and during plating. Use a multichannel pipette for consistency across the plate. Avoid "edge effects" by not using the outer wells of the plate or by filling them with sterile PBS or media.
Compound Instability in Media Some compounds can be unstable in cell culture media over long incubation periods. For long-term experiments, consider replenishing the media with fresh this compound at regular intervals.
Serum Protein Binding Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. If results are inconsistent, consider reducing the serum concentration during the treatment period, if compatible with your cell line's health.
Pipetting Errors Calibrate pipettes regularly. Use fresh pipette tips for each dilution and treatment to avoid cross-contamination.

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterValueCell Line / SystemAssayReference
IC50 53 nMHEK293 cells expressing human CysLT2 receptorCalcium Mobilization (vs. LTD4)
Selective Inhibition Concentration 100 nMHEK293 cells expressing human CysLT1 and CysLT2 receptorsCalcium Mobilization (vs. LTD4)
Effective Concentration Range 0.1 - 1 µMRat thoracic aortic ringsAngiogenesis Assay (inhibition of LTD4-induced microvessel growth)

Table 2: Comparison of CysLT2 Receptor Antagonists

AntagonistSelectivity for CysLT2 vs. CysLT1Potency (IC50)NotesReference
This compound >500-fold53 nMPotent and selective CysLT2 antagonist.
HAMI3379 ~260-fold3.8 nM (vs. LTD4), 4.4 nM (vs. LTC4)Potent and selective CysLT2 antagonist. May have off-target effects on GPR17.
Montelukast CysLT1 selective-Primarily a CysLT1 receptor antagonist.

Experimental Protocols

Calcium Mobilization Assay

This protocol is a general guideline for measuring changes in intracellular calcium in response to CysLT2 receptor activation and its inhibition by this compound.

Materials:

  • Cells expressing the CysLT2 receptor (e.g., HEK293-CysLT2)

  • Cell culture medium

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • CysLT2 receptor agonist (e.g., LTD4 or LTC4)

  • This compound

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight at 37°C in a CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye. For Fluo-4 AM, a typical concentration is 2-5 µM. Include Pluronic F-127 (at a final concentration of ~0.02%) to aid in dye solubilization.

    • Remove the culture medium from the wells and wash once with assay buffer.

    • Add the dye loading buffer to each well and incubate for 30-60 minutes at 37°C or room temperature, protected from light.

  • Compound Pre-incubation:

    • Wash the cells gently with assay buffer to remove excess dye.

    • Add assay buffer containing various concentrations of this compound or vehicle control (e.g., 0.1% DMSO) to the wells.

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Measurement:

    • Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye.

    • Establish a stable baseline fluorescence reading for each well.

    • Inject the CysLT2 receptor agonist (e.g., LTD4 at its EC80 concentration) into the wells.

    • Immediately begin recording the fluorescence intensity over time (e.g., every 1-2 seconds for 1-3 minutes).

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the response to the vehicle control.

    • Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Controls:

  • Negative Control: Cells treated with vehicle (DMSO) instead of this compound.

  • Positive Control (Antagonist): A known CysLT2 receptor antagonist (if available).

  • No Agonist Control: Wells that are not stimulated with the agonist to determine baseline fluorescence drift.

  • Cell-free Control: Wells without cells to measure background fluorescence.

Western Blot Analysis of Downstream Signaling

This protocol can be used to assess the effect of this compound on the phosphorylation of downstream signaling proteins following CysLT2 receptor activation.

Materials:

  • Cells expressing the CysLT2 receptor

  • Cell culture medium, serum-free medium

  • CysLT2 receptor agonist (e.g., LTD4)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells and grow to 80-90% confluency.

    • Serum-starve the cells for 4-16 hours before the experiment.

    • Pre-treat the cells with various concentrations of this compound or vehicle control for 30 minutes.

    • Stimulate the cells with a CysLT2 receptor agonist (e.g., 100 nM LTD4) for a predetermined time (e.g., 5, 15, 30 minutes).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to the cells, scrape, and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-protein) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against the total protein to normalize for loading.

  • Data Analysis: Quantify the band intensities using image analysis software.

Visualizations

BayCysLT2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LTD4 LTD4 CysLT2R CysLT2 Receptor LTD4->CysLT2R Binds & Activates This compound This compound This compound->CysLT2R Binds & Inhibits Gq Gq CysLT2R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream Experimental_Workflow_Calcium_Assay cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Culture Overnight A->B C Load Cells with Calcium Dye B->C D Pre-incubate with This compound or Vehicle C->D E Measure Baseline Fluorescence D->E F Inject Agonist (e.g., LTD4) E->F G Record Fluorescence Kinetics F->G H Calculate ΔF and Normalize Data G->H I Generate Dose-Response Curve and Calculate IC50 H->I Troubleshooting_Logic Start Inconsistent or No Effect Observed Q1 Is the positive control working? Start->Q1 A1_Yes Assay system is likely functional. Investigate this compound specific issues. Q1->A1_Yes Yes A1_No Problem with the assay system. Check reagents, cells, and instrument. Q1->A1_No No Q2 Is the this compound concentration optimal? A1_Yes->Q2 Q3 Is the vehicle control behaving as expected? A1_Yes->Q3 A2_Yes Check for other issues like compound stability or cell health. Q2->A2_Yes Yes A2_No Perform a dose-response curve. Q2->A2_No No A3_Yes Vehicle is not the issue. Q3->A3_Yes Yes A3_No Check for solvent toxicity or contamination. Q3->A3_No No

References

Troubleshooting BayCysLT2 experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BayCysLT2. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the Cysteinyl Leukotriene Receptor 2 (CysLT2R).[1][2] Cysteinyl leukotrienes (CysLTs), such as LTC4 and LTD4, are inflammatory lipid mediators that play a role in various physiological and pathological processes, including inflammation, cardiovascular diseases, and cancer.[1] this compound exerts its effects by binding to CysLT2R and inhibiting the downstream signaling pathways typically activated by CysLTs, such as intracellular calcium mobilization.

Q2: What are the recommended storage and handling conditions for this compound?

For optimal stability, this compound should be stored as a solid at -20°C. When preparing stock solutions, it is recommended to use organic solvents such as DMSO or dimethylformamide (DMF). The solubility in these solvents is approximately 20 mg/mL. For aqueous buffers, it is sparingly soluble. To prepare an aqueous solution, first dissolve this compound in DMF and then dilute with the aqueous buffer of choice. It is not recommended to store the aqueous solution for more than one day.

Q3: In which experimental models has this compound been successfully used?

This compound has been effectively used in both in vitro and in vivo models. In vivo, it has been shown to reduce tumor growth and metastasis in a mouse model of lung cancer when administered at 3 mg/kg.[1] It has also been used to study cardiovascular conditions in isolated perfused guinea pig hearts. In vitro, it is commonly used in cell-based assays, such as calcium mobilization assays using HEK293 cells expressing CysLT2R, to study receptor antagonism.

Q4: What are the known off-target effects of this compound?

While this compound is designed to be a selective antagonist for CysLT2R, as with any pharmacological agent, the possibility of off-target effects should be considered. It is crucial to include appropriate controls in your experiments to account for any potential non-specific effects. Currently, there is limited published data specifically detailing a broad off-target binding profile for this compound. Researchers should carefully interpret their results and consider validating key findings with alternative methods or tools, such as siRNA-mediated knockdown of the CysLT2R.

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound.

In Vitro Assay Troubleshooting
Problem Possible Cause Suggested Solution
Low or no antagonist activity observed Incorrect concentration: The concentration of this compound may be too low to effectively antagonize the CysLT2R in your specific cell system.Perform a dose-response curve to determine the optimal inhibitory concentration for your experimental setup.
Poor solubility: this compound may have precipitated out of the aqueous experimental media.Prepare fresh dilutions from a concentrated stock in DMSO or DMF for each experiment. Ensure the final concentration of the organic solvent is compatible with your cells and does not exceed a non-toxic level (typically <0.5%).
Cell health issues: The cells may not be healthy or may have low expression of CysLT2R.Regularly check cell viability and morphology. Ensure that the passage number of the cells is within the recommended range. Verify CysLT2R expression using techniques like Western Blot or Flow Cytometry.
High background signal or non-specific effects High concentration of this compound: Using excessively high concentrations can lead to off-target effects.Use the lowest effective concentration determined from your dose-response experiments.
Solvent toxicity: The concentration of the solvent (DMSO or DMF) used to dissolve this compound may be toxic to the cells.Ensure the final solvent concentration in your assay is at a non-toxic level (e.g., ≤0.1% DMSO). Include a vehicle control (media with the same concentration of solvent) in your experiments.
Inconsistent or variable results between experiments Inconsistent cell conditions: Variations in cell density, passage number, or growth phase can lead to variability.Standardize your cell culture and seeding protocols. Use cells within a consistent passage number range and at a similar confluency for all experiments.
Reagent instability: Improper storage or handling of this compound or other reagents can lead to degradation.Store this compound and other critical reagents according to the manufacturer's instructions. Prepare fresh dilutions for each experiment.
In Vivo Study Troubleshooting
Problem Possible Cause Suggested Solution
Lack of efficacy Inadequate dosage or administration route: The dose of this compound may be insufficient, or the administration route may not be optimal for the target tissue.Conduct a dose-ranging study to determine the optimal dose for your animal model. Consider the pharmacokinetics of this compound and choose an appropriate administration route and frequency. A previously successful study used 3 mg/kg via intraperitoneal injection.[1]
Poor bioavailability: The compound may not be reaching the target tissue in sufficient concentrations.Use a suitable vehicle for administration to enhance solubility and bioavailability. Saline has been used as a vehicle in a published study. Consider pharmacokinetic studies to measure the concentration of this compound in plasma and target tissues.
Observed toxicity or adverse effects High dosage: The administered dose may be too high, leading to toxic effects.Perform a maximum tolerated dose (MTD) study to identify a safe and effective dose range.
Vehicle-related toxicity: The vehicle used for administration may be causing adverse effects.Include a vehicle-only control group to assess any effects of the vehicle itself.

Data Presentation

This compound Efficacy in a Murine Lung Cancer Model

A study investigating the effect of this compound on tumor growth and metastasis in a Lewis Lung Carcinoma (LLC) mouse model reported the following findings after treatment with 3 mg/kg of this compound via intraperitoneal injection every other day for five doses.

Parameter Vehicle Control (Saline) This compound (3 mg/kg) P-value
Tumor Volume (relative change) BaselineStatistically significant reduction< 0.05
Lung Metastasis PresentSignificantly reduced0.03
Vessel Density in Tumors HighSignificantly reduced< 0.01
Pericyte Coverage of Tumor Vasculature LowIncreased< 0.05
Vascular Leakage (Dextran leakage) HighReduced< 0.01

Table adapted from data presented in a study on the role of CysLT2R in tumor angiogenesis and metastasis.

Experimental Protocols

Calcium Mobilization Assay Protocol

This protocol provides a general framework for measuring the antagonist activity of this compound on CysLT2R-mediated calcium mobilization in a cell-based assay.

Materials:

  • HEK293 cells stably expressing CysLT2R

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • CysLT2R agonist (e.g., Leukotriene D4 - LTD4)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Seeding: Seed the CysLT2R-expressing HEK293 cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.

    • Remove the cell culture medium from the wells and add the loading buffer.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Addition:

    • During the dye incubation, prepare a serial dilution of this compound in assay buffer at 2x the final desired concentrations.

    • After incubation, wash the cells gently with assay buffer to remove excess dye.

    • Add the this compound dilutions to the appropriate wells. Include a vehicle control (assay buffer with the same final concentration of DMSO or DMF).

    • Incubate the plate at room temperature for 15-30 minutes.

  • Agonist Stimulation and Signal Detection:

    • Prepare the CysLT2R agonist (e.g., LTD4) at a concentration that elicits a submaximal response (e.g., EC80) in assay buffer.

    • Place the plate in the fluorescence plate reader.

    • Set the instrument to record fluorescence intensity (e.g., Ex/Em = 485/525 nm) over time.

    • Establish a baseline reading for a few seconds, then inject the agonist into the wells and continue recording the fluorescence signal for at least 60-120 seconds.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the concentration of this compound to generate a dose-response curve and calculate the IC50 value.

In Vivo Administration Protocol

This protocol is based on a study that successfully used this compound in a mouse model of lung cancer.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline)

  • Appropriate animal model (e.g., C57BL/6 mice)

  • Syringes and needles for intraperitoneal injection

Procedure:

  • Preparation of Dosing Solution:

    • On the day of administration, prepare the this compound solution. As this compound has low aqueous solubility, a stock solution in an organic solvent like DMSO may be necessary first, followed by dilution in the final vehicle. The final concentration of the organic solvent should be minimized and tested for tolerability in the animals. The referenced study used saline as the vehicle.

  • Animal Handling and Dosing:

    • Handle the animals according to approved institutional animal care and use committee (IACUC) protocols.

    • Administer this compound at the desired dose (e.g., 3 mg/kg) via intraperitoneal (i.p.) injection.

    • The dosing schedule will depend on the experimental design. The referenced study administered the treatment every other day for a total of five doses.

  • Control Group:

    • Administer the vehicle alone to a control group of animals using the same volume and injection schedule.

  • Monitoring and Endpoint Analysis:

    • Monitor the animals regularly for any signs of toxicity or adverse effects.

    • At the end of the study, collect tissues or perform measurements relevant to your experimental endpoints (e.g., tumor volume, metastatic burden).

Mandatory Visualizations

BayCysLT2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CysLTs Cysteinyl Leukotrienes (LTC4, LTD4) CysLT2R CysLT2 Receptor CysLTs->CysLT2R binds Gq Gq Protein CysLT2R->Gq activates This compound This compound This compound->CysLT2R blocks PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release induces Downstream Downstream Cellular Responses (e.g., Proliferation, Migration) DAG->Downstream Ca_release->Downstream

This compound Signaling Pathway

Experimental_Workflow cluster_invitro In Vitro Experiment cluster_invivo In Vivo Experiment start_vitro Seed CysLT2R-expressing cells dye_loading Load with Calcium Sensitive Dye start_vitro->dye_loading add_this compound Pre-incubate with This compound dye_loading->add_this compound add_agonist Stimulate with CysLT2R Agonist add_this compound->add_agonist measure_fluorescence Measure Fluorescence (Calcium Mobilization) add_agonist->measure_fluorescence analyze_vitro Analyze Data (IC50 determination) measure_fluorescence->analyze_vitro start_vivo Establish Animal Model (e.g., Tumor Xenograft) treatment Administer this compound (e.g., 3 mg/kg, i.p.) start_vivo->treatment control Administer Vehicle (e.g., Saline) start_vivo->control monitor Monitor Animal Health and Tumor Growth treatment->monitor control->monitor endpoint Endpoint Analysis (e.g., Tumor Volume, Metastasis) monitor->endpoint analyze_vivo Analyze Data (Statistical Comparison) endpoint->analyze_vivo Troubleshooting_Logic start Unexpected Experimental Result with this compound check_reagents Check Reagent Integrity (this compound, Agonist, etc.) start->check_reagents check_solubility Verify Compound Solubility in Experimental Media start->check_solubility check_cells Assess Cell Health and CysLT2R Expression start->check_cells optimize_conc Optimize this compound Concentration (Dose-Response Curve) check_reagents->optimize_conc check_solubility->optimize_conc check_cells->optimize_conc check_protocol Review and Standardize Experimental Protocol optimize_conc->check_protocol positive_control Run Positive/Negative Controls check_protocol->positive_control solution Problem Resolved positive_control->solution

References

BayCysLT2 stability in solution and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: BayCysLT2

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of this compound. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to ensure the proper handling and use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid this compound compound?

A1: The solid form of this compound should be stored at -20°C.[1][2][3] Under these conditions, the compound is stable for at least four years.[1][2]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). The solubility in these solvents is approximately 20 mg/mL.

Q3: How do I prepare an aqueous solution of this compound?

A3: this compound is sparingly soluble in aqueous buffers. To achieve the best results, it is recommended to first dissolve the compound in an organic solvent like DMF and then dilute it with the aqueous buffer of your choice. For example, a 1:9 solution of DMF:PBS (pH 7.2) yields a solubility of approximately 0.1 mg/mL.

Q4: How long can I store aqueous solutions of this compound?

A4: It is strongly recommended not to store aqueous solutions of this compound for more than one day. Prepare fresh aqueous solutions for your experiments daily to ensure compound integrity and experimental consistency.

Q5: I am observing unexpected results in my cell-based assays. Could it be related to the compound's stability?

A5: Yes, improper storage or handling of this compound, especially in aqueous solutions, can lead to degradation and affect its biological activity. Ensure you are preparing fresh aqueous solutions daily from a properly stored stock solution. If you continue to experience issues, consider preparing a fresh stock solution from the solid compound.

Data Summary Tables

Table 1: this compound Solubility

SolventSolubilityReference
DMSO~20 mg/mL
DMF~20 mg/mL
1:9 DMF:PBS (pH 7.2)~0.1 mg/mL

Table 2: this compound Storage and Stability

FormStorage TemperatureStabilityReference
Crystalline Solid-20°C≥ 4 years
Stock Solution in DMSO/DMF-20°CSeveral months
Aqueous SolutionNot Recommended≤ 1 day

Experimental Protocols

Protocol 1: Preparation of a 1 mM this compound Stock Solution in DMSO

  • Compound Information: this compound (Molecular Weight: 589.7 g/mol ).

  • Weighing: Accurately weigh out 1 mg of solid this compound.

  • Dissolution: Add 1.696 mL of high-purity DMSO to the solid compound.

  • Mixing: Vortex the solution until the solid is completely dissolved. To enhance solubility, you may warm the tube to 37°C and use an ultrasonic bath for a short period.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol 2: Preparation of a 10 µM Aqueous Working Solution

  • Stock Solution: Use a previously prepared 1 mM stock solution of this compound in DMSO.

  • Dilution: Perform a 1:100 serial dilution of the stock solution into your desired aqueous buffer (e.g., PBS, cell culture media). For example, add 10 µL of the 1 mM stock solution to 990 µL of the aqueous buffer.

  • Mixing: Gently mix the solution by pipetting or brief vortexing.

  • Usage: Use the freshly prepared aqueous working solution immediately for your experiments. Do not store for more than one day.

Visual Guides

BayCysLT2_Handling_Workflow cluster_storage Long-Term Storage cluster_prep Daily Experimental Preparation cluster_exp Experiment cluster_disposal End of Day Solid Solid this compound Stock Stock Solution (DMSO or DMF) Solid->Stock Dissolve Aqueous Aqueous Working Solution Stock->Aqueous Dilute in Buffer Experiment Use Immediately in Experiment Aqueous->Experiment Discard Discard Unused Aqueous Solution Experiment->Discard

Caption: Workflow for handling and preparation of this compound solutions.

CysLT2_Signaling_Pathway LTC4_LTD4 LTC4 / LTD4 CysLT2R CysLT2 Receptor LTC4_LTD4->CysLT2R Agonist Binding Gq Gq Protein Activation CysLT2R->Gq This compound This compound This compound->CysLT2R Antagonist PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Mobilization Intracellular Ca2+ Mobilization IP3_DAG->Ca_Mobilization Cellular_Response Cellular Response (e.g., Inflammation, Vasoconstriction) Ca_Mobilization->Cellular_Response

Caption: Simplified CysLT2 receptor signaling and this compound antagonism.

References

Potential limitations of using BayCysLT2 in research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BayCysLT2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential limitations and troubleshooting for experiments involving this selective CysLT2 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the cysteinyl leukotriene 2 (CysLT2) receptor.[1] Its primary mechanism of action is to block the binding of cysteinyl leukotrienes (LTC4 and LTD4) to the CysLT2 receptor, thereby inhibiting downstream signaling pathways involved in inflammation, vascular permeability, and angiogenesis.[2][3]

Q2: What are the key research applications of this compound?

This compound is primarily used as a research tool to investigate the physiological and pathophysiological roles of the CysLT2 receptor. It has been instrumental in studies related to myocardial ischemia/reperfusion injury, cancer biology (specifically tumor angiogenesis and metastasis), and inflammatory responses.[2][3]

Q3: How selective is this compound for the CysLT2 receptor?

This compound exhibits high selectivity for the CysLT2 receptor over the CysLT1 receptor. Studies have shown that it is over 500-fold more selective for CysLT2R compared to CysLT1R in intracellular calcium mobilization assays.

Q4: Are there known off-target effects of this compound?

While this compound is highly selective for the CysLT2 receptor over the CysLT1 receptor, comprehensive screening data for off-target effects on a wider range of receptors and enzymes is not extensively published. As with any small molecule inhibitor, researchers should consider the possibility of off-target interactions and include appropriate controls in their experiments.

Q5: Are there potential species-specific differences in the efficacy of this compound?

Yes, there is evidence to suggest species-specific differences in the expression and function of cysteinyl leukotriene receptors. Therefore, the effects of this compound may vary between different animal models and humans. It is crucial to validate the expression and function of the CysLT2 receptor in the specific species and cell types being investigated.

Troubleshooting Guide

Problem 1: I am having trouble dissolving this compound for my in vitro experiments.

  • Cause: this compound has poor solubility in aqueous buffers.

  • Solution: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). To prepare an aqueous working solution, first dissolve this compound in 100% DMSO or DMF to make a concentrated stock solution. Then, dilute the stock solution with your aqueous buffer of choice. It is recommended to not store the aqueous solution for more than one day.

Problem 2: I am observing inconsistent or no effect of this compound in my cell-based assays.

  • Cause 1: Low or absent CysLT2 receptor expression. The cell line you are using may not express the CysLT2 receptor at a sufficient level.

  • Solution 1: Verify CysLT2 receptor expression in your cell line using techniques such as qPCR, Western blot, or flow cytometry.

  • Cause 2: Instability of this compound in aqueous solution. As mentioned, aqueous solutions of this compound are not stable for long periods.

  • Solution 2: Prepare fresh dilutions of this compound from a frozen DMSO/DMF stock for each experiment.

  • Cause 3: Species-specific differences in receptor affinity. The binding affinity of this compound may differ between species.

  • Solution 3: If using non-human cells, confirm the potency of this compound in your specific experimental system by performing a dose-response curve.

Problem 3: My in vivo study with this compound in mice is showing high variability or unexpected toxicity.

  • Cause 1: Improper vehicle or administration route. The choice of vehicle and how the compound is administered can significantly impact its bioavailability and potential toxicity.

  • Solution 1: For intraperitoneal (i.p.) injections in mice, this compound can be formulated in a vehicle such as saline. However, for oral administration, a solvent mixture (e.g., 50% DMSO, 40% PEG300, and 10% ethanol) may be necessary to improve solubility. It is essential to perform pilot studies to determine the optimal, well-tolerated administration protocol for your specific mouse model.

  • Cause 2: Animal strain differences. The genetic background of the mice could influence the expression of the CysLT2 receptor and other factors that affect the drug's efficacy and toxicity.

  • Solution 2: Be consistent with the mouse strain used in your experiments and consult the literature for studies using this compound in a similar model.

Quantitative Data Summary

Table 1: Potency and Selectivity of this compound

ParameterValueSpecies/Cell LineAssayReference
IC50 53 nMHuman HEK293 cellsCalcium mobilization
IC50 274 nMNot Specifiedβ-galactosidase-β-arrestin complementation
Selectivity >500-fold for CysLT2R vs. CysLT1RNot SpecifiedCalcium mobilization

Experimental Protocols

Key Experiment 1: In Vitro Calcium Mobilization Assay

This protocol is a general guideline for assessing the antagonist activity of this compound on the CysLT2 receptor.

Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing the human CysLT2 receptor in appropriate media.

  • Cell Plating: Seed the cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Wash the cells with a buffer (e.g., HBSS) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Also, prepare a solution of the CysLT2 receptor agonist (e.g., LTD4).

  • Antagonist Incubation: Add the different concentrations of this compound to the wells and incubate for a specified period (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Add the agonist (LTD4) to the wells and immediately measure the change in fluorescence intensity over time.

  • Data Analysis: Determine the IC50 value of this compound by plotting the inhibition of the agonist-induced calcium signal against the concentration of this compound.

Key Experiment 2: In Vivo Mouse Model of Tumor Angiogenesis

This protocol provides a general workflow for evaluating the effect of this compound on tumor growth and angiogenesis in a murine model.

Methodology:

  • Animal Model: Use appropriate mouse strains (e.g., C57BL/6) and adhere to all institutional animal care and use guidelines.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., Lewis Lung Carcinoma - LLC) into the flanks of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly.

  • Treatment Protocol: Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

  • This compound Administration: Administer this compound intraperitoneally (i.p.) at a specified dose (e.g., 3 mg/kg) on a defined schedule (e.g., every other day). The control group should receive the vehicle alone.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.

  • Immunohistochemistry: Process the tumor tissue for immunohistochemical analysis of markers for blood vessel density (e.g., CD31) and pericyte coverage (e.g., NG2) to assess angiogenesis and vessel normalization.

Visualizations

CysLT2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LTC4 LTC4/LTD4 CysLT2R CysLT2R LTC4->CysLT2R Binds Gq Gq CysLT2R->Gq Activates This compound This compound This compound->CysLT2R Blocks PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Acts on Ca2 Ca²⁺ ER->Ca2 Releases Downstream Downstream Effects (e.g., Vascular Permeability, Angiogenesis) Ca2->Downstream Mediates

Caption: CysLT2 Receptor Signaling Pathway and Point of Inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation cell_culture Cell Culture (CysLT2R-expressing cells) ca_assay Calcium Mobilization Assay cell_culture->ca_assay dose_response Dose-Response Curve Generation ca_assay->dose_response ic50 IC50 Determination dose_response->ic50 animal_model Animal Model (e.g., Tumor Xenograft) ic50->animal_model Inform In Vivo Dosing treatment This compound Treatment animal_model->treatment endpoint Endpoint Analysis (e.g., Tumor Growth, Angiogenesis) treatment->endpoint data_analysis Data Analysis & Interpretation endpoint->data_analysis

Caption: General Experimental Workflow for Characterizing this compound.

Logical_Relationships cluster_advantages Advantages cluster_limitations Potential Limitations This compound This compound potency High Potency This compound->potency selectivity High Selectivity for CysLT2R This compound->selectivity solubility Poor Aqueous Solubility This compound->solubility stability Limited Aqueous Stability This compound->stability species Potential Species Specificity This compound->species off_target Undefined Broad Off-Target Profile This compound->off_target

Caption: Key Advantages and Potential Limitations of Using this compound in Research.

References

BayCysLT2 Technical Support Center: Controlling for Vehicle Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively controlling for vehicle effects when using the CysLT2 receptor antagonist, BayCysLT2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a potent and selective antagonist of the cysteinyl leukotriene 2 (CysLT2) receptor.[1][2] It is a valuable tool for investigating the physiological and pathological roles of the CysLT2 receptor, which is implicated in various inflammatory and cardiovascular conditions.

Q2: What are the recommended solvents for dissolving this compound?

This compound is a crystalline solid with good solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), with a solubility of approximately 20 mg/mL in both.[1][3][4] It is sparingly soluble in aqueous buffers. For experiments requiring an aqueous solution, it is recommended to first dissolve this compound in DMF and then dilute it with the aqueous buffer of choice, such as PBS (pH 7.2). A 1:9 solution of DMF:PBS has been shown to dissolve this compound at approximately 0.1 mg/mL.

Q3: Why is a vehicle control essential when using this compound?

A vehicle control group is critical in any experiment involving a drug or compound dissolved in a solvent. The vehicle is the solvent used to deliver the experimental compound, and it can have its own biological effects. A vehicle control group receives the same volume and concentration of the vehicle as the treatment group, but without the experimental compound. This allows researchers to distinguish the effects of the compound from any effects caused by the solvent itself.

Q4: What are the potential effects of common vehicles like DMSO and DMF?

Both DMSO and DMF can exert biological effects that may confound experimental results if not properly controlled for. These effects can include:

  • Alterations in Cell Signaling: DMSO has been shown to influence various signaling pathways, including those involved in inflammation and cell growth.

  • Cell Viability and Proliferation: High concentrations of DMSO can be toxic to cells. Most cell lines can tolerate DMSO concentrations up to 0.5%, with 0.1% being a generally safe level.

  • In Vivo Toxicity: In animal models, high doses of vehicles can lead to toxicity. For example, oral administration of DMF in mice has a maximum tolerated dose, above which toxicity is observed.

Experimental Protocols and Data

This compound Solubility and Vehicle Recommendations
Solvent Solubility Notes
DMSO ~20 mg/mLRecommended for preparing high-concentration stock solutions. The final concentration in cell culture should typically be kept below 0.5%, and ideally below 0.1%.
DMF ~20 mg/mLUseful for preparing stock solutions, especially for subsequent dilution in aqueous buffers.
DMF:PBS (1:9, pH 7.2) ~0.1 mg/mLA suitable vehicle for experiments requiring a final aqueous solution. Aqueous solutions are not recommended for storage for more than one day.
Recommended Final Vehicle Concentrations in Experiments
Experimental System Vehicle Recommended Max. Final Concentration Considerations
In Vitro (Cell Culture) DMSO0.1% - 0.5% (v/v)Cell line sensitivity varies. It is crucial to perform a vehicle-only dose-response experiment to determine the non-toxic concentration for your specific cell line.
In Vivo (Mice, oral gavage) DMFDose-dependent, toxicity observed above 160 mg/kg.The volume and concentration of the vehicle should be consistent across all experimental groups.

Troubleshooting Guide

Issue 1: The vehicle control group shows a biological response.

  • Possible Cause: The concentration of the vehicle (e.g., DMSO, DMF) is too high and is causing off-target effects.

  • Troubleshooting Steps:

    • Verify Vehicle Concentration: Double-check calculations to ensure the final vehicle concentration in your assay is within the recommended range.

    • Perform a Vehicle Titration: Conduct a dose-response experiment with the vehicle alone to determine the highest concentration that does not elicit a biological response in your specific experimental model.

    • Consider an Alternative Vehicle: If lowering the concentration is not feasible due to the solubility of this compound, explore alternative solvents or co-solvent systems.

    • Acclimatize Animals: For in vivo studies, if the vehicle itself causes a stress response, consider acclimatizing the animals to the handling and injection procedures before the experiment begins.

Issue 2: The effect of this compound is less than expected or absent.

  • Possible Cause: The vehicle is interfering with the action of this compound or the compound has precipitated out of solution.

  • Troubleshooting Steps:

    • Check for Precipitation: Visually inspect your final working solution for any signs of precipitation. If observed, you may need to adjust the vehicle composition or the final concentration of this compound.

    • Prepare Fresh Solutions: this compound in aqueous solutions should be prepared fresh for each experiment, as its stability in these conditions may be limited.

    • Review Vehicle Preparation: Ensure the initial stock solution in a pure organic solvent is fully dissolved before diluting into the final experimental medium.

Issue 3: High variability is observed within the vehicle control group.

  • Possible Cause: Inconsistent preparation or administration of the vehicle.

  • Troubleshooting Steps:

    • Standardize Vehicle Preparation: Ensure the vehicle is prepared in the same way for every experiment, using the same source and lot of solvent.

    • Ensure Homogeneity: Thoroughly mix the vehicle into the experimental medium to ensure a homogenous solution.

    • Consistent Administration: For in vivo studies, ensure the volume and rate of administration are consistent for all animals.

Visualizing Experimental Design and Signaling Pathways

To aid in experimental design and understanding, the following diagrams illustrate key concepts.

G cluster_ligand Ligand Binding cluster_receptor Receptor cluster_signaling Downstream Signaling LTC4 LTC4 CysLT2R CysLT2 Receptor LTC4->CysLT2R LTD4 LTD4 LTD4->CysLT2R Gq Gq Protein Activation CysLT2R->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Cellular_Response Cellular Response (e.g., Inflammation) Ca_PKC->Cellular_Response This compound This compound This compound->CysLT2R Antagonism

Caption: CysLT2 Receptor Signaling Pathway and Point of this compound Antagonism.

G cluster_groups Experimental Groups start Start Experiment prep_stock Prepare this compound Stock (e.g., in 100% DMSO) start->prep_stock prep_vehicle Prepare Vehicle Stock (e.g., 100% DMSO) start->prep_vehicle untreated_control Untreated Control (Media/buffer only) start->untreated_control prep_working Prepare this compound Working Solution (Dilute stock in media/buffer) prep_stock->prep_working prep_vehicle_control Prepare Vehicle Control Solution (Dilute vehicle stock in media/buffer) prep_vehicle->prep_vehicle_control treatment_group This compound Treatment Group prep_working->treatment_group vehicle_group Vehicle Control Group prep_vehicle_control->vehicle_group assay Perform Assay & Collect Data untreated_control->assay treatment_group->assay vehicle_group->assay analysis Analyze and Compare Results assay->analysis

Caption: Recommended Experimental Workflow with Appropriate Controls.

G start Unexpected Result in Vehicle Control Group is_response_present Is there a biological response? start->is_response_present is_variability_high Is variability high? is_response_present->is_variability_high No check_conc Verify Final Vehicle Concentration is_response_present->check_conc Yes standardize_prep Standardize Vehicle Preparation is_variability_high->standardize_prep Yes no_issue No Apparent Issue with Vehicle is_variability_high->no_issue No run_titration Perform Vehicle-Only Titration check_conc->run_titration change_vehicle Consider Alternative Vehicle run_titration->change_vehicle issue_resolved Issue Potentially Resolved change_vehicle->issue_resolved ensure_homogeneity Ensure Homogenous Solution standardize_prep->ensure_homogeneity consistent_admin Ensure Consistent Administration ensure_homogeneity->consistent_admin consistent_admin->issue_resolved

Caption: Troubleshooting Decision Tree for Vehicle Control Issues.

References

Interpreting unexpected results with BayCysLT2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BayCysLT2. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions to help interpret unexpected results and optimize your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an isophthalic acid derivative that functions as a selective and potent antagonist for the cysteinyl leukotriene 2 (CysLT2) receptor.[1] Its primary mechanism involves inhibiting the calcium mobilization induced by leukotriene D4 (LTD4) in cells expressing the human CysLT2 receptor.[1][2]

Q2: What is the potency and selectivity of this compound?

This compound has an IC50 value of 53 nM for the CysLT2 receptor.[1][2] It is significantly more selective for the CysLT2 receptor over the CysLT1 receptor. At a concentration of 100 nM, it selectively inhibits calcium mobilization in cells expressing human CysLT2 receptors over those expressing CysLT1 receptors. One study found it to be over 500-fold more selective for CysLT2R compared to CysLT1R.

Q3: What are the known in vivo effects of this compound?

In vivo, this compound has been shown to reduce infarct volume in a mouse model of myocardial ischemia and reperfusion injury when administered at a dose of 3 mg/kg. It also significantly attenuates leukotriene D4-induced Evans blue dye leakage in the murine ear vasculature. Additionally, it has been observed to reverse LTC4-induced increases in coronary artery perfusion pressure and decreases in contractility in isolated perfused guinea pig hearts.

Q4: What is the half-life of this compound?

When administered intravenously at 0.3 and 1 mg/kg, the half-life (t1/2) of a this compound analogue (BayCysLT2RA) was found to be approximately 0.3 hours. This short half-life should be considered when designing in vivo experiments.

Troubleshooting Guide

Unexpected Result 1: Lack of Expected CysLT2R Inhibition

Question: I am not observing the expected inhibition of CysLT2 receptor signaling in my cell-based assay, even at concentrations where this compound should be active. What are the possible reasons for this?

Possible Causes and Troubleshooting Steps:

  • Compound Degradation: Due to its short half-life, improper storage or handling can lead to degradation.

    • Protocol: Ensure the compound is stored at the recommended temperature and protected from light. Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles.

  • Incorrect Concentration: Errors in calculating dilutions can lead to a lower-than-expected final concentration.

    • Protocol: Double-check all calculations for serial dilutions. It is advisable to have another lab member verify the calculations.

  • Cell Line Issues: The expression level of CysLT2R in your cell line may be too low, or the cells may have become unresponsive over multiple passages.

    • Protocol:

      • Verify Receptor Expression: Perform RT-qPCR or Western blot to confirm the expression of CysLT2R in your cell line.

      • Use a Positive Control: Include a known CysLT2R agonist (e.g., LTD4 or LTC4) to confirm that the signaling pathway is functional in your cells.

      • Cell Passage Number: Use cells with a low passage number, as receptor expression and signaling can change over time.

  • Assay Interference: Components of your assay medium may interfere with this compound activity.

    • Protocol: Run a vehicle control and ensure that the solvent used to dissolve this compound (e.g., DMSO) is not affecting the assay at the final concentration used.

Unexpected Result 2: Discrepancy Between this compound and CysLT2R Knockout Models

Question: My results using this compound are different from published data using CysLT2 receptor-deficient (knockout) mice. Why might this be the case?

Possible Causes and Explanations:

  • Acute vs. Chronic Receptor Blockade: Pharmacological antagonism with this compound results in acute and transient receptor blockade. In contrast, genetic knockout models involve a congenital absence of the receptor, which can lead to compensatory changes in other signaling pathways during development.

  • Incomplete Inhibition: Even at effective doses, a pharmacological antagonist may not achieve 100% receptor blockade in vivo. The short half-life of this compound could also lead to periods of reduced receptor antagonism between doses.

  • Off-Target Effects (Antagonist) vs. Global Deletion (Knockout): While this compound is reported to be selective, the possibility of unknown off-target effects cannot be entirely ruled out. Conversely, a global knockout of the CysLT2R gene will affect the receptor's function in all tissues throughout the organism's life, which can have broader systemic consequences than acute pharmacological blockade.

Unexpected Result 3: Non-Dose-Dependent Response

Question: I am observing a lack of a clear dose-dependent effect with this compound in my in vivo experiment. Increasing the dose does not seem to increase the inhibitory effect. Is this expected?

Possible Causes and Explanations:

  • Saturation of Receptor Occupancy: It is possible that at the lower end of your dose range, you have already achieved maximal receptor occupancy and therefore, maximal inhibition. One study noted that increasing the dose of a this compound analogue from 0.03-0.3 mg/kg to 1 and 3 mg/kg did not further inhibit the infiltration of eosinophils and mononuclear cells.

  • Pharmacokinetic Limitations: The short half-life and metabolic clearance of this compound might limit its sustained exposure at the target tissue, potentially leading to a plateau in the observed effect regardless of the administered dose.

    Experimental Protocol to Investigate:

    • Pharmacokinetic Study: If feasible, perform a pharmacokinetic study to measure the concentration of this compound in plasma and the target tissue at different time points after administration. This will help determine if the drug is reaching and being maintained at the target site at effective concentrations.

    • Dose-Response Curve with More Data Points: Design a dose-response experiment with a wider range of doses, particularly at the lower end, to more accurately determine the EC50 or IC50 in your specific model.

Data Summary

ParameterValueCell Line/ModelReference
IC50 53 nMHEK293 cells expressing human CysLT2 receptors
Selectivity >500-fold for CysLT2R over CysLT1RHEK293 cells
In Vivo Efficacy 3 mg/kgMouse model of myocardial ischemia
Half-life (t1/2) ~0.3 hours (IV administration)Mice

Signaling Pathway and Troubleshooting Workflow

CysLT2R_Signaling_Pathway cluster_ligand Ligands cluster_receptor Receptor cluster_antagonist Antagonist cluster_downstream Downstream Signaling LTD4 Leukotriene D4 (LTD4) CysLT2R CysLT2 Receptor LTD4->CysLT2R LTC4 Leukotriene C4 (LTC4) LTC4->CysLT2R Gq Gq Protein Activation CysLT2R->Gq This compound This compound This compound->CysLT2R PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Mobilization Intracellular Ca2+ Mobilization IP3_DAG->Ca_Mobilization Cellular_Response Cellular Response (e.g., Inflammation, Contraction) Ca_Mobilization->Cellular_Response

Caption: CysLT2 Receptor Signaling Pathway and Point of Inhibition by this compound.

Troubleshooting_Workflow Start Unexpected Result Observed Check_Compound Verify Compound Integrity (Fresh stock, proper storage) Start->Check_Compound Check_Concentration Recalculate Dilutions & Concentrations Check_Compound->Check_Concentration [ Integrity OK ] Resolved Issue Resolved Check_Compound->Resolved [ Issue Found & Fixed ] Check_Assay Validate Assay Performance (Positive/Negative Controls) Check_Concentration->Check_Assay [ Concentration OK ] Check_Concentration->Resolved [ Issue Found & Fixed ] Check_Cells Confirm Cell Line Health & Receptor Expression (RT-qPCR/WB) Check_Assay->Check_Cells [ Assay OK ] Check_Assay->Resolved [ Issue Found & Fixed ] Review_Protocol Review Experimental Protocol (Dosing, timing, half-life) Check_Cells->Review_Protocol [ Cells OK ] Check_Cells->Resolved [ Issue Found & Fixed ] Consult_Literature Compare with Similar Studies (Antagonist vs. Knockout) Review_Protocol->Consult_Literature [ Protocol OK ] Review_Protocol->Resolved [ Issue Found & Fixed ] Consult_Literature->Resolved [ Explanation Found ] Contact_Support Contact Technical Support Consult_Literature->Contact_Support [ Issue Persists ]

Caption: A Step-by-Step Workflow for Troubleshooting Unexpected Results with this compound.

References

Technical Support Center: BayCysLT2 Toxicity and Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the potential toxicity of BayCysLT2 and troubleshooting common issues encountered during cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective antagonist for the cysteinyl leukotriene 2 (CysLT2) receptor, with an IC50 of 53 nM.[1] It functions by blocking the binding of cysteinyl leukotrienes (like LTD4 and LTC4) to the CysLT2 receptor, thereby inhibiting downstream signaling pathways.[2][3][4] The CysLT2 receptor is a G protein-coupled receptor involved in various physiological and pathological processes, including inflammation, cardiovascular functions, and angiogenesis.[2]

Q2: Is this compound expected to be cytotoxic?

A2: The primary role of this compound is to block the CysLT2 receptor. While some studies have shown that targeting this receptor can reduce tumor growth and metastasis in vivo, this is thought to be due to effects on angiogenesis and vascular permeability rather than direct cytotoxicity to cancer cells. In fact, one study noted that this compound had no effect on the proliferation of Lewis Lung Carcinoma (LLC) cells in vitro. However, off-target effects or cell-type-specific responses are always a possibility. Therefore, it is crucial to experimentally determine the cytotoxic potential of this compound in your specific cell model.

Q3: Which cell viability assays are recommended for testing this compound?

A3: A panel of assays is recommended to get a comprehensive understanding of this compound's effects. Good starting points include:

  • MTT or XTT Assays: These colorimetric assays measure metabolic activity, which is often correlated with cell viability. The XTT assay product is water-soluble, simplifying the protocol.

  • ATP-based Assays (e.g., CellTiter-Glo®): These highly sensitive luminescent assays quantify ATP, a key indicator of metabolically active cells.

  • Trypan Blue Exclusion Assay: A straightforward method to count viable cells based on membrane integrity.

  • Real-time Live-Cell Imaging: This allows for continuous monitoring of cell health and proliferation over extended periods.

Q4: What is a typical concentration range for testing this compound in vitro?

A4: Based on its in vitro potency (IC50 = 53 nM for receptor antagonism), a starting concentration range could span from nanomolar to micromolar levels (e.g., 1 nM to 100 µM). It is advisable to perform a broad dose-response curve in your initial experiments to identify the relevant concentration range for your cell type.

Q5: What solvent should be used for this compound?

A5: The choice of solvent depends on the specific formulation of this compound you have. It is often supplied as a crystalline solid. Dimethyl sulfoxide (DMSO) is a common solvent for such compounds. It is critical to determine the final concentration of the solvent in your cell culture medium and to include a vehicle control (medium with the same concentration of solvent) in all experiments to account for any solvent-induced toxicity. Typically, the final DMSO concentration should be kept below 0.5%.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound.

Problem Possible Cause Recommended Solution
High variability between replicate wells 1. Uneven Cell Seeding: The cell suspension was not homogenous. 2. Pipetting Errors: Inaccurate liquid handling. 3. Edge Effects: Evaporation in the outer wells of the microplate.1. Ensure the cell suspension is thoroughly mixed before and during plating. Use reverse pipetting techniques for better consistency. 2. Calibrate pipettes regularly and use fresh tips for each replicate. 3. Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.
Inconsistent dose-response curve 1. Incorrect Drug Dilutions: Errors in preparing the serial dilutions. 2. Drug Instability: The compound may degrade in the culture medium over the incubation period. 3. Sub-optimal Incubation Time: The treatment duration may be too short or too long.1. Prepare fresh serial dilutions for each experiment and verify the stock solution concentration. 2. Check for any available data on the stability of this compound in aqueous solutions. Consider preparing fresh dilutions just before use. 3. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
No observable effect on cell viability, even at high concentrations 1. Drug Inactivity: The compound may not be cytotoxic to the chosen cell line. 2. Cell Resistance: The cell line may lack the target receptor or have compensatory mechanisms. 3. Drug Binding to Serum: Components in the fetal bovine serum (FBS) can bind to and inactivate the compound.1. This might be the true result. As an antagonist, this compound may not inherently be cytotoxic. Include a positive control (a known cytotoxic agent) to ensure the assay is working correctly. 2. Confirm the expression of the CysLT2 receptor in your cell line. Consider testing a different cell line. 3. If appropriate for your cell model, consider reducing the serum concentration during the treatment period.
Low viability in negative control (vehicle-treated) wells 1. Vehicle Toxicity: The solvent (e.g., DMSO) concentration is too high. 2. Poor Cell Health: Cells were not healthy or in the exponential growth phase before the experiment. 3. Contamination: Bacterial or fungal contamination in the cell culture.1. Ensure the final vehicle concentration is non-toxic (e.g., <0.5% for DMSO). 2. Use cells at a low passage number and ensure they are healthy and actively dividing before seeding for the experiment. 3. Regularly check cell cultures for any signs of contamination.

Experimental Protocols

Below are detailed methodologies for common cell viability assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the activity of mitochondrial dehydrogenases, which reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including vehicle control and a positive control).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

Similar to MTT, but the resulting formazan product is water-soluble, eliminating the need for a solubilization step.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions, typically by mixing the XTT reagent with an activation reagent.

  • XTT Addition: Add 50 µL of the prepared XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. The incubation time may need optimization depending on the cell type.

  • Absorbance Reading: Measure the absorbance at 450-500 nm using a microplate reader.

Neutral Red (NR) Uptake Assay

This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • Dye Incubation: Remove the treatment medium and add 100 µL of medium containing neutral red (e.g., 50 µg/mL). Incubate for 2-3 hours at 37°C.

  • Cell Washing: Remove the dye-containing medium and wash the cells gently with a wash solution (e.g., PBS or a formaldehyde-calcium chloride solution).

  • Dye Extraction: Add 150 µL of a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well. Agitate on a shaker for 10 minutes to extract the dye.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

Data Presentation

Quantitative data should be summarized in a clear and structured format.

Table 1: Effect of this compound on Cell Viability (% of Vehicle Control)

ConcentrationCell Line A (48h)Cell Line B (48h)Cell Line C (48h)
Vehicle (0 µM)100 ± 4.5100 ± 5.1100 ± 3.9
0.01 µM98.7 ± 5.2101.2 ± 4.899.5 ± 4.1
0.1 µM97.5 ± 3.899.8 ± 5.598.1 ± 3.7
1 µM95.3 ± 4.198.1 ± 4.396.4 ± 4.4
10 µM92.1 ± 3.596.5 ± 3.994.2 ± 3.2
100 µM88.4 ± 4.694.2 ± 5.091.8 ± 3.8

Data are presented as mean ± standard deviation.

Table 2: Calculated IC50 Values for this compound

Cell LineIncubation TimeIC50 (µM)
Cell Line A48h> 100
Cell Line B48h> 100
Cell Line C48h> 100
Positive Control48h15.2

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_extracellular cluster_antagonist cluster_downstream Downstream Effects CysLT2R CysLT2 Receptor PLC PLC CysLT2R->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 Ca_release Ca²⁺ Release IP3->Ca_release Cell_Survival Cell Survival / Proliferation Ca_release->Cell_Survival Inflammation Inflammation Ca_release->Inflammation Angiogenesis Angiogenesis Ca_release->Angiogenesis LTD4 LTD4 / LTC4 LTD4->CysLT2R binds This compound This compound This compound->CysLT2R blocks

Caption: this compound blocks LTD4/LTC4 from binding to the CysLT2 receptor, inhibiting downstream signaling.

Experimental Workflow

G A Seed cells in 96-well plate B Allow cells to adhere overnight A->B C Treat with this compound serial dilutions B->C D Incubate for 24-72 hours C->D E Add viability reagent (e.g., MTT, XTT) D->E F Incubate for 2-4 hours E->F G Read absorbance on microplate reader F->G H Analyze data and calculate % viability G->H

Caption: A typical experimental workflow for conducting a cell viability assay.

Troubleshooting Logic

G Start High variability in results? CheckSeeding Review cell seeding protocol Start->CheckSeeding Yes ProblemSolved Problem Resolved Start->ProblemSolved No CheckPipetting Calibrate pipettes CheckSeeding->CheckPipetting UseEdgeWells Are you using outer wells? CheckPipetting->UseEdgeWells AvoidEdgeWells Avoid outer wells; fill with PBS UseEdgeWells->AvoidEdgeWells Yes UseEdgeWells->ProblemSolved No AvoidEdgeWells->ProblemSolved

Caption: A decision tree for troubleshooting high variability in cell viability assays.

References

Technical Support Center: Ensuring Specificity of CysLT2R Blockade with BayCysLT2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BayCysLT2, a selective antagonist for the Cysteinyl Leukotriene Receptor 2 (CysLT2R). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the specificity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the CysLT2 receptor.[1] It functions by competitively binding to CysLT2R, thereby blocking the downstream signaling induced by endogenous ligands such as leukotriene C4 (LTC4) and LTD4.[1][2] The primary downstream signaling pathway of CysLT2R involves coupling to Gαq proteins, which activates phospholipase C and leads to an increase in intracellular calcium.[3][4]

Q2: How selective is this compound for CysLT2R over CysLT1R?

This compound exhibits high selectivity for CysLT2R. Studies have shown that it is over 500-fold more selective for CysLT2R compared to CysLT1R in intracellular calcium mobilization assays.

Q3: What are the known off-target effects of this compound?

While this compound is highly selective for CysLT2R, it is crucial to consider potential off-target effects in any experimental design. As with any pharmacological tool, it is recommended to include appropriate controls to validate that the observed effects are specifically due to CysLT2R antagonism. This can include using a structurally different CysLT2R antagonist or using cells that do not express CysLT2R.

Q4: In what experimental models has this compound been successfully used?

This compound has been effectively used in both in vitro and in vivo models. In vitro, it has been used to inhibit LTD4-induced calcium mobilization in HEK293 cells expressing human CysLT2 receptors. In vivo, it has been shown to reduce myocardial ischemia/reperfusion injury and vascular permeability in mice.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of this compound in my assay. Low Receptor Expression: The target cells may have low or no expression of CysLT2R.Confirm CysLT2R expression using RT-qPCR, Western blot, or flow cytometry. Consider using a cell line known to express CysLT2R or a transient transfection system.
Incorrect this compound Concentration: The concentration of this compound may be too low to effectively antagonize the receptor.Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell type and agonist concentration. The reported IC50 is 53 nM.
Agonist Concentration Too High: The concentration of the CysLT agonist (e.g., LTD4, LTC4) may be too high, outcompeting this compound.Reduce the agonist concentration to a level that elicits a submaximal response (e.g., EC80) to allow for effective antagonism.
Observed effect is not specific to CysLT2R. Off-Target Effects: The observed effect may be due to this compound interacting with other cellular targets.1. Use a Negative Control: Test this compound in a cell line that does not express CysLT2R. 2. Use a Structurally Different Antagonist: Confirm the effect with another selective CysLT2R antagonist like HAMI3379. 3. Rescue Experiment: If possible, try to rescue the phenotype by overexpressing CysLT2R.
High background signal in calcium mobilization assay. Cell Health: Poor cell health can lead to leaky membranes and high basal calcium levels.Ensure cells are healthy and not overgrown. Use a viability stain to check cell health.
Dye Loading Issues: Incomplete hydrolysis of the calcium-sensitive dye (e.g., Fluo-4 AM) can cause high background.Optimize dye loading time and temperature. Gently wash cells after dye loading to remove excess dye.
Variability between experimental replicates. Inconsistent Cell Plating: Uneven cell density across wells can lead to variable responses.Ensure a homogenous cell suspension and use a multichannel pipette for consistent cell seeding.
Inconsistent Compound Addition: Timing and mixing of compound addition can affect the kinetics of the response.Use an automated liquid handler for precise and consistent compound addition.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound to aid in experimental design and data interpretation.

Parameter Value Assay Reference
IC50 for CysLT2R 53 nMCalcium Mobilization (HEK293 cells expressing human CysLT2R)
Selectivity >500-foldIntracellular calcium mobilization (CysLT2R vs. CysLT1R)
Potency Comparison ~20-fold more potent than Bay-u9773β-galactosidase-β-arrestin complementation assay

Experimental Protocols

Calcium Mobilization Assay

This protocol is designed to assess the antagonist activity of this compound on CysLT2R-mediated calcium mobilization.

Materials:

  • Cells expressing CysLT2R (e.g., HEK293-CysLT2R)

  • Black, clear-bottom 96-well plates

  • Culture medium

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • Fluo-4 AM or other calcium-sensitive dye

  • Pluronic F-127

  • CysLT agonist (e.g., LTD4 or LTC4)

  • This compound

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Seeding:

    • Seed cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare a dye loading solution of Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in Assay Buffer.

    • Remove culture medium from the cells and add the dye loading solution to each well.

    • Incubate for 1 hour at 37°C in the dark.

    • Gently wash the cells with Assay Buffer to remove excess dye.

  • Compound Preparation and Addition (Antagonist Mode):

    • Prepare serial dilutions of this compound in Assay Buffer in a separate compound plate.

    • Add the this compound dilutions to the cell plate and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature in the dark.

  • Fluorescence Measurement:

    • Place the cell plate in the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Program the instrument to automatically inject the CysLT agonist (at its EC80 concentration) into the wells.

    • Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response.

  • Data Analysis:

    • Calculate the change in fluorescence (Max - Min) for each well.

    • Normalize the data to the response of the agonist-only control.

    • Plot the normalized response against the concentration of this compound to determine the IC50 value.

Radioligand Binding Assay

This protocol is for a competitive binding assay to determine the affinity of this compound for CysLT2R.

Materials:

  • Cell membranes prepared from cells expressing CysLT2R

  • Radioligand (e.g., [3H]-LTD4)

  • This compound (unlabeled competitor)

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Glass fiber filters (e.g., GF/C)

  • Filtration apparatus

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation:

    • Homogenize cells expressing CysLT2R in a cold lysis buffer.

    • Centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in Binding Buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in order:

      • Binding Buffer

      • Serial dilutions of this compound (for competition curve) or buffer (for total binding) or a high concentration of a known CysLT2R ligand (for non-specific binding).

      • A fixed concentration of [3H]-LTD4 (typically at or below its Kd).

      • Membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus.

    • Wash the filters multiple times with ice-cold Binding Buffer to separate bound from free radioligand.

  • Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the concentration of this compound.

    • Fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Visualizations

CysLT2R Signaling Pathway

CysLT2R_Signaling cluster_membrane Cell Membrane CysLT2R CysLT2R Gq Gαq CysLT2R->Gq Activates LTD4 LTC4 / LTD4 LTD4->CysLT2R Activates This compound This compound This compound->CysLT2R Blocks PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Cellular Responses Ca_release->Downstream Specificity_Workflow start Start: Hypothesize CysLT2R Involvement experiment Perform Experiment with This compound start->experiment observe_effect Is an effect observed? experiment->observe_effect control1 Negative Control: Use CysLT2R-null cells observe_effect->control1 Yes conclusion_no_effect Conclusion: CysLT2R is likely not involved observe_effect->conclusion_no_effect No effect_persists Does the effect persist? control1->effect_persists control2 Orthogonal Control: Use a structurally different CysLT2R antagonist (e.g., HAMI3379) effect_persists->control2 No conclusion_off_target Conclusion: Effect is likely off-target effect_persists->conclusion_off_target Yes effect_replicated Is the effect replicated? control2->effect_replicated conclusion_specific Conclusion: Effect is likely specific to CysLT2R blockade effect_replicated->conclusion_specific Yes effect_replicated->conclusion_off_target No

References

Technical Support Center: Overcoming Poor Solubility of BayCysLT2 for In Vivo Use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of BayCysLT2 for in vivo applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo studies?

A1: this compound is a potent and selective antagonist of the cysteinyl leukotriene 2 (CysLT2) receptor. Its poor aqueous solubility can lead to low bioavailability and variable exposure in animal models, making it challenging to achieve therapeutic concentrations and obtain reliable experimental results.

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is a crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1] It is sparingly soluble in aqueous buffers.[1] For in vivo use, a common approach is to first dissolve this compound in a minimal amount of an organic solvent to create a concentrated stock solution before further dilution into an aqueous vehicle.

Q3: What is a typical dose of this compound used in in vivo studies?

A3: A previously published study in a mouse model of myocardial ischemia and reperfusion injury used this compound at a dose of 3 mg/kg administered via intraperitoneal (i.p.) injection.[1]

Quantitative Data: this compound Solubility

The following table summarizes the known solubility of this compound in various solvents.

Solvent/VehicleConcentrationReference
Dimethyl sulfoxide (DMSO)~20 mg/mL[1]
Dimethylformamide (DMF)~20 mg/mL[1]
1:9 (v/v) DMF:PBS (pH 7.2)~0.1 mg/mL

Experimental Protocol: Preparation of this compound for In Vivo Intraperitoneal (IP) Injection

This protocol provides a detailed methodology for preparing this compound for in vivo administration, aiming to achieve a final concentration suitable for a 3 mg/kg dose in a mouse. This protocol is based on the available solubility data and best practices for formulating poorly soluble compounds.

Materials:

  • This compound (crystalline solid)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile phosphate-buffered saline (PBS), pH 7.2

  • Sterile, pyrogen-free polypropylene tubes

  • Vortex mixer

  • Sterile syringes and needles (e.g., 27-30 gauge)

Methodology:

  • Prepare a Concentrated Stock Solution:

    • Aseptically weigh the required amount of this compound.

    • In a sterile polypropylene tube, dissolve this compound in a minimal volume of DMSO to create a high-concentration stock solution (e.g., 20 mg/mL).

    • Vortex thoroughly until the solid is completely dissolved. The solution should be clear.

  • Prepare the Final Dosing Solution (Example for a 3 mg/kg dose in a 25g mouse with a 100 µL injection volume):

    • Calculation:

      • Dose per mouse: 3 mg/kg * 0.025 kg = 0.075 mg

      • Required final concentration: 0.075 mg / 0.1 mL = 0.75 mg/mL

    • Warm the sterile PBS (pH 7.2) to room temperature.

    • While vigorously vortexing the PBS, slowly add the required volume of the this compound stock solution dropwise to the PBS to achieve the final desired concentration. This is a critical step to prevent precipitation.

    • For the example above, to make 1 mL of the final solution, you would add 37.5 µL of the 20 mg/mL stock solution to 962.5 µL of sterile PBS.

    • Visually inspect the final solution for any signs of precipitation. A clear solution is desired.

  • Administration:

    • Administer the freshly prepared solution to the animal via intraperitoneal injection.

    • It is recommended to use the solution immediately after preparation and not to store the final aqueous dilution for more than one day.

Troubleshooting Guide

Q4: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous buffer. What should I do?

A4: This is a common issue when diluting a concentrated organic stock of a hydrophobic compound into an aqueous medium.

  • Troubleshooting Steps:

    • Method of Addition: Ensure you are adding the DMSO stock solution to the aqueous buffer slowly and dropwise while the buffer is being vigorously mixed (e.g., vortexing). This rapid dispersion can prevent localized high concentrations that lead to precipitation.

    • Final DMSO Concentration: You may need to slightly increase the final percentage of DMSO in your vehicle. However, be mindful of the potential for solvent toxicity in your animal model. Typically, a final DMSO concentration of 1-5% is well-tolerated in mice for IP injections.

    • Temperature: Ensure both the stock solution and the aqueous buffer are at room temperature before mixing.

    • Alternative Co-solvents: Consider using other co-solvents in combination with or as an alternative to DMSO, such as polyethylene glycol 400 (PEG400) or propylene glycol. Solubility in these solvents would need to be determined empirically.

    • Formulation as a Suspension: If a clear solution cannot be achieved, you may need to prepare a micronized suspension. This involves reducing the particle size of the this compound solid and suspending it in a vehicle containing a wetting agent (e.g., Tween 80) and a suspending agent (e.g., carboxymethylcellulose).

Q5: The vehicle containing DMSO is causing adverse effects in my animals. What are the alternatives?

A5: If DMSO toxicity is a concern, several alternative formulation strategies can be explored:

  • Co-solvent Systems: Investigate the use of less toxic co-solvents such as polyethylene glycol (PEG) 300 or 400, propylene glycol, or Solutol HS 15.

  • Cyclodextrin Complexation: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or liposomal formulations can encapsulate hydrophobic compounds for in vivo delivery.

Q6: My in vivo results with this compound are inconsistent. Could the formulation be the cause?

A6: Yes, inconsistent formulation can lead to variable drug exposure and, consequently, inconsistent results.

  • Troubleshooting Steps:

    • Ensure Complete Dissolution: Always ensure your stock solution is fully dissolved before preparing the final dosing solution.

    • Prevent Precipitation: Visually inspect each final dose preparation for any signs of precipitation. If precipitation is observed, the dose should not be used.

    • Fresh Preparations: Prepare the final aqueous dosing solution fresh for each experiment. Do not store diluted aqueous solutions of this compound.

    • Homogeneity: If using a suspension, ensure it is homogenous by continuous stirring or vortexing immediately before and during dose administration.

Visualizations

CysLT2_Signaling_Pathway cluster_membrane Cell Membrane CysLT2R CysLT2R Gq Gq CysLT2R->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes LTD4_LTC4 LTD4 / LTC4 LTD4_LTC4->CysLT2R binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC PKC Activation DAG->PKC Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream BayCysLT2_Preparation_Workflow start Start: this compound (Solid) stock_prep Prepare Concentrated Stock in DMSO or DMF (e.g., 20 mg/mL) start->stock_prep check_stock Is stock solution clear? stock_prep->check_stock troubleshoot_stock Troubleshoot: - Gently warm - Sonicate check_stock->troubleshoot_stock No final_prep Prepare Final Dosing Solution: Slowly add stock to vortexing sterile aqueous buffer (e.g., PBS) check_stock->final_prep Yes troubleshoot_stock->stock_prep check_final Is final solution clear? final_prep->check_final troubleshoot_final Troubleshoot: - Adjust solvent ratio - Consider alternative formulation check_final->troubleshoot_final No administer Administer Immediately (e.g., IP injection) check_final->administer Yes troubleshoot_final->final_prep end End administer->end

References

Validation & Comparative

A Head-to-Head Battle of CysLT2R Antagonists: BayCysLT2 vs. HAMI3379

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a potent and selective antagonist is critical for investigating the physiological and pathological roles of the Cysteinyl Leukotriene Receptor 2 (CysLT2R). This guide provides an objective comparison of two prominent CysLT2R antagonists, BayCysLT2 and HAMI3379, supported by experimental data to aid in the selection of the most suitable compound for your research needs.

This comprehensive guide delves into the in vitro and in vivo pharmacology of this compound and HAMI3379, presenting a clear comparison of their potency, selectivity, and efficacy. Detailed experimental protocols for key assays are provided to ensure reproducibility, and signaling pathways are visualized to enhance understanding.

Quantitative Performance Comparison

To facilitate a direct comparison of this compound and HAMI3379, the following table summarizes their key pharmacological parameters from in vitro studies. It is important to note that direct comparisons are most accurate when data is generated from head-to-head studies under identical experimental conditions.

ParameterThis compoundHAMI3379Reference
CysLT2R Antagonist Potency
IC50 (Calcium Mobilization, LTD4-induced)-3.8 ± 0.6 nM[1]
IC50 (Calcium Mobilization, LTC4-induced)-4.4 ± 0.7 nM[1]
IC50 (Radioligand Binding, [3H]-LTD4)-37.9 ± 14.7 nM[1]
log Kb (IP1 Accumulation)-0.30 ± 0.05-0.43 ± 0.05[2]
CysLT1R Antagonist Potency
IC50 (Calcium Mobilization, LTD4-induced)>10,000 nM>10,000 nM[1]
IC50 (Radioligand Binding, [3H]-LTD4)->30,000 nM
Selectivity (CysLT1R vs CysLT2R) >500-fold for CysLT2RHighly selective for CysLT2R
Off-Target Activity (GPR17) Identified as an antagonistIdentified as an antagonist

Note: A direct IC50 value for this compound in a calcium mobilization assay from a comparative study with HAMI3379 was not available in the searched literature. However, one study indicates this compound has an IC50 of 53 nM for CysLT2R. The log Kb values from the IP1 accumulation assay suggest that HAMI3379 is slightly more potent in stabilizing the inactive state of the receptor. Both compounds exhibit high selectivity for CysLT2R over CysLT1R.

CysLT2R Signaling Pathway

The Cysteinyl Leukotriene Receptor 2 (CysLT2R) is a G protein-coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon activation by its endogenous ligands, such as leukotriene C4 (LTC4) and LTD4, CysLT2R initiates a signaling cascade that leads to various cellular responses, including inflammation and smooth muscle contraction.

CysLT2R_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus CysLTs CysLTs (LTC4, LTD4) CysLT2R CysLT2R CysLTs->CysLT2R binds Gq Gq CysLT2R->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ (from ER) IP3->Ca_ER releases PKC PKC DAG->PKC activates Ca_ER->PKC activates MAPK MAPK (ERK1/2) PKC->MAPK activates NFkB NF-κB MAPK->NFkB activates Gene Gene Transcription NFkB->Gene

CysLT2R Signaling Pathway

Experimental Methodologies

Detailed protocols are essential for the replication and validation of experimental findings. Below are methodologies for key assays used to characterize CysLT2R antagonists.

Inositol Monophosphate (IP1) Accumulation Assay

This assay measures the accumulation of inositol monophosphate (IP1), a downstream product of Gq-coupled receptor activation, providing a functional readout of receptor antagonism.

IP1_Assay_Workflow start Start cell_seeding Seed cells expressing CysLT2R in a 96-well plate start->cell_seeding antagonist_incubation Pre-incubate cells with This compound or HAMI3379 cell_seeding->antagonist_incubation agonist_stimulation Stimulate cells with LTD4 (agonist) antagonist_incubation->agonist_stimulation lysis Lyse cells to release intracellular IP1 agonist_stimulation->lysis htrf_reagents Add HTRF reagents (IP1-d2 and anti-IP1 cryptate) lysis->htrf_reagents incubation Incubate for 1 hour at room temperature htrf_reagents->incubation read_plate Read plate on an HTRF-compatible plate reader (665 nm and 620 nm) incubation->read_plate data_analysis Analyze data to determine IC50 or Kb values read_plate->data_analysis end End data_analysis->end

IP1 Accumulation Assay Workflow

Protocol:

  • Cell Culture: HEK293 cells stably expressing human CysLT2R are cultured in appropriate media and seeded into 96-well white plates.

  • Antagonist Pre-incubation: Cells are washed and then pre-incubated with varying concentrations of this compound or HAMI3379 for 30 minutes at 37°C.

  • Agonist Stimulation: Following pre-incubation, cells are stimulated with a fixed concentration of LTD4 (typically at its EC80) for 60 minutes at 37°C in the presence of LiCl, which inhibits IP1 degradation.

  • Cell Lysis and HTRF Detection: Cells are lysed, and the lysate is transferred to a new plate. HTRF (Homogeneous Time-Resolved Fluorescence) reagents, including an IP1-d2 acceptor and a europium cryptate-labeled anti-IP1 antibody donor, are added.

  • Signal Measurement: After a 1-hour incubation at room temperature, the HTRF signal is read on a compatible plate reader at emission wavelengths of 665 nm and 620 nm. The ratio of these signals is inversely proportional to the amount of IP1 produced.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 or Kb values for the antagonists.

Calcium Mobilization Assay

This assay directly measures the transient increase in intracellular calcium concentration upon receptor activation, providing a real-time assessment of antagonist activity.

Protocol:

  • Cell Preparation: Cells expressing CysLT2R are seeded in a black, clear-bottom 96-well plate and grown to confluence.

  • Dye Loading: The culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubated for 1 hour at 37°C.

  • Antagonist Incubation: The dye-loaded cells are then incubated with various concentrations of this compound or HAMI3379.

  • Agonist Stimulation and Fluorescence Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR). Baseline fluorescence is measured before the automated addition of an agonist (LTC4 or LTD4). The fluorescence intensity is then monitored over time to capture the calcium flux.

  • Data Analysis: The antagonist's potency is determined by its ability to inhibit the agonist-induced calcium signal, and IC50 values are calculated from the concentration-response curves.

Radioligand Binding Assay

This assay quantifies the affinity of an antagonist for the CysLT2R by measuring its ability to displace a radiolabeled ligand.

Protocol:

  • Membrane Preparation: Membranes are prepared from cells overexpressing CysLT2R.

  • Binding Reaction: The membranes are incubated with a fixed concentration of a radiolabeled CysLT2R ligand (e.g., [3H]-LTD4) and varying concentrations of the unlabeled antagonist (this compound or HAMI3379).

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

  • Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is used to generate competition binding curves, from which the Ki or IC50 values of the antagonist are determined.

In Vivo Studies

While in vitro assays provide valuable information on the potency and selectivity of antagonists, in vivo studies are crucial for evaluating their efficacy in a physiological context.

  • HAMI3379: In vivo studies have demonstrated the neuroprotective effects of HAMI3379 in models of ischemic stroke, where it was shown to reduce brain injury and inhibit microglial inflammation. It has also been shown to attenuate brain edema and meningoencephalitis in a model of Angiostrongylus cantonensis infection.

  • This compound: In a mouse model of myocardial ischemia and reperfusion injury, this compound was found to reduce infarct size.

Conclusion

Both this compound and HAMI3379 are potent and highly selective antagonists of the CysLT2R. The available in vitro data suggests that HAMI3379 may be slightly more potent in some functional assays. Both compounds have demonstrated efficacy in various in vivo models, highlighting their potential as valuable research tools and therapeutic leads.

The choice between this compound and HAMI3379 will ultimately depend on the specific requirements of the research. For studies requiring the absolute highest in vitro potency, HAMI3379 might be the preferred choice based on the available data. However, both compounds represent excellent tools for elucidating the role of CysLT2R in health and disease. Researchers are encouraged to consult the primary literature and consider the specific experimental context when selecting an antagonist.

References

A Comparative Guide: BayCysLT2 vs. Dual CysLT1/CysLT2 Antagonists like BAY-u9773

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selective CysLT2 antagonist, BayCysLT2, and dual CysLT1/CysLT2 antagonists, exemplified by BAY-u9773. The information presented is supported by experimental data to aid in the selection of appropriate pharmacological tools for research and development in the field of cysteinyl leukotriene (CysLT) signaling.

Introduction to Cysteinyl Leukotriene Receptors and Antagonists

Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are potent lipid mediators involved in inflammatory and allergic responses. Their effects are mediated through at least two G protein-coupled receptors, CysLT1 and CysLT2. While CysLT1 receptor antagonists are established therapeutics for asthma and allergic rhinitis, the role of the CysLT2 receptor is an active area of investigation.[1] This has led to the development of selective CysLT2 antagonists like this compound and dual antagonists such as BAY-u9773 that target both receptors.[2][3] Understanding the distinct pharmacological profiles of these antagonists is crucial for dissecting the specific roles of each receptor in health and disease.

Comparative Performance Data

The following tables summarize the quantitative data comparing the performance of this compound and BAY-u9773 in various in vitro assays.

Table 1: Antagonist Potency at CysLT Receptors (IC50 Values)

AntagonistTarget ReceptorAssay TypeIC50Reference
This compound CysLT2β-galactosidase-β-arrestin complementation274 nM[4]
CysLT1β-galactosidase-β-arrestin complementation> 10,000 nM[4]
BAY-u9773 CysLT2β-galactosidase-β-arrestin complementation4.6 µM (4600 nM)
CysLT1Calcium Mobilization (LTD4-induced)~5000 nM
CysLT2Calcium Mobilization (LTD4-induced)18.3 ± 1.1 nM
CysLT2Calcium Mobilization (LTC4-induced)19.5 ± 3.8 nM

Table 2: Binding Affinity of BAY-u9773

AntagonistTarget ReceptorAssay TypepKi / pA2Reference
BAY-u9773 'Typical' CysLT Receptors (likely CysLT1)Functional Antagonism (pA2)6.8 - 7.4
'Atypical' CysLT Receptors (likely CysLT2)Functional Antagonism (pA2)6.8 - 7.7
CysLT2Radioligand Binding ([3H]LTD4 displacement)pKi of 7.0 ± 0.1
CysLT2Schild Plot Analysis (pA2)6.1

Signaling Pathways

The CysLT1 and CysLT2 receptors, upon activation by their endogenous ligands (LTC4, LTD4), trigger downstream signaling cascades that mediate various cellular responses. The following diagram illustrates the key signaling pathways associated with these receptors.

G cluster_ligands Ligands cluster_receptors Receptors cluster_effectors Downstream Effectors LTC4 LTC4 CysLT1 CysLT1 Receptor LTC4->CysLT1 Lower Affinity CysLT2 CysLT2 Receptor LTC4->CysLT2 High Affinity LTD4 LTD4 LTD4->CysLT1 High Affinity LTD4->CysLT2 High Affinity PLC Phospholipase C (PLC) CysLT1->PLC ERK_pathway Ras-Raf-MEK-ERK Pathway CysLT1->ERK_pathway PI3K_Akt_pathway PI3K-Akt Pathway CysLT1->PI3K_Akt_pathway CysLT2->PLC CysLT2->ERK_pathway Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Cell_responses Cellular Responses (Proliferation, Migration, Cytokine Release) Ca_mobilization->Cell_responses ERK_phosphorylation ERK Phosphorylation ERK_pathway->ERK_phosphorylation ERK_phosphorylation->Cell_responses NFkB_activation NF-κB Activation PI3K_Akt_pathway->NFkB_activation NFkB_activation->Cell_responses

CysLT1 and CysLT2 Receptor Signaling Pathways

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity of antagonists to CysLT receptors.

G start Start prep_membranes Prepare cell membranes expressing CysLT1 or CysLT2 receptors start->prep_membranes incubation Incubate membranes with a fixed concentration of radiolabeled ligand (e.g., [3H]LTD4) and varying concentrations of the antagonist prep_membranes->incubation separation Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters incubation->separation wash Wash filters to remove non-specifically bound radioligand separation->wash quantification Quantify radioactivity on filters using liquid scintillation counting wash->quantification analysis Analyze data to determine IC50 and Ki values quantification->analysis end End analysis->end

Workflow for a Radioligand Binding Assay

Protocol Details:

  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a cold lysis buffer. Centrifuge to pellet the membranes, then resuspend in a suitable assay buffer.

  • Incubation: In a multi-well plate, incubate the membrane preparation with a constant concentration of a suitable radioligand (e.g., [3H]LTD4) and a range of concentrations of the unlabeled antagonist (e.g., this compound or BAY-u9773).

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to minimize non-specific binding.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Use non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium.

G start Start cell_prep Plate cells expressing CysLT1 or CysLT2 in a multi-well plate start->cell_prep dye_loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) cell_prep->dye_loading antagonist_incubation Pre-incubate cells with varying concentrations of the antagonist dye_loading->antagonist_incubation agonist_addition Add a fixed concentration of a CysLT agonist (e.g., LTD4 or LTC4) antagonist_incubation->agonist_addition measurement Measure the change in fluorescence intensity over time using a fluorescence plate reader agonist_addition->measurement analysis Analyze the data to determine the antagonist's IC50 value measurement->analysis end End analysis->end

Workflow for a Calcium Mobilization Assay

Protocol Details:

  • Cell Culture: Plate cells stably or transiently expressing the CysLT receptor of interest in black-walled, clear-bottom microplates.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This allows the dye to enter the cells.

  • Antagonist Pre-incubation: Wash the cells to remove excess dye and then pre-incubate with various concentrations of the antagonist (this compound or BAY-u9773).

  • Agonist Stimulation: Place the plate in a fluorescence plate reader (e.g., FLIPR). Add a pre-determined concentration of the CysLT agonist (LTD4 or LTC4) to all wells simultaneously using the instrument's integrated fluidics.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: Determine the peak fluorescence response for each antagonist concentration. Plot the percentage of inhibition against the logarithm of the antagonist concentration to calculate the IC50 value.

Chemotaxis Assay

This assay assesses the ability of an antagonist to block the migration of cells towards a chemoattractant.

G start Start cell_prep Prepare a suspension of migratory cells (e.g., leukocytes, mast cells) start->cell_prep antagonist_pretreatment Pre-treat the cells with varying concentrations of the antagonist cell_prep->antagonist_pretreatment assay_setup Place a chemoattractant (e.g., LTD4) in the lower chamber of a Boyden chamber or Transwell plate antagonist_pretreatment->assay_setup cell_seeding Add the pre-treated cells to the upper chamber, separated by a porous membrane assay_setup->cell_seeding incubation Incubate the plate to allow cell migration cell_seeding->incubation quantification Quantify the number of cells that have migrated to the lower chamber incubation->quantification analysis Analyze the data to determine the antagonist's inhibitory effect quantification->analysis end End analysis->end

References

Genetic Validation of BayCysLT2 Targets: A Comparative Guide Using Cysltr2 Knockout Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of pharmacological inhibition of the Cysteinyl Leukotriene Receptor 2 (Cysltr2) using BayCysLT2 with the genetic ablation of the receptor in Cysltr2 knockout mice. The data presented herein serves to genetically validate Cysltr2 as the primary target of this compound and to elucidate the receptor's role in various pathophysiological processes.

Performance Comparison: Pharmacological vs. Genetic Inhibition

The following tables summarize quantitative data from key in vivo studies, directly comparing the effects of this compound administration with the phenotype observed in Cysltr2 knockout mice. These studies provide strong evidence that the pharmacological effects of this compound are indeed mediated through the specific inhibition of Cysltr2.

Tumor Angiogenesis and Metastasis Model

This model investigates the role of Cysltr2 in promoting tumor growth and spread. Lewis Lung Carcinoma (LLC) cells were implanted in wild-type, Cysltr1 knockout (Cysltr1-/-), and Cysltr2 knockout (Cysltr2-/-) mice. A separate cohort of wild-type mice with LLC implants was treated with this compound.

ParameterWild-Type (Control)This compound TreatedCysltr2-/-Cysltr1-/-
Tumor Volume Reduction BaselineSignificant Reduction [1]Significant Reduction [2]No Significant Difference[2]
Lung Metastasis HighSignificantly Reduced [1]Significantly Reduced [2]No Significant Difference
Tumor Vessel Density HighSignificantly Reduced Significantly Reduced No Significant Difference
Tumor Vessel Permeability (Dextran Leakage) HighSignificantly Reduced ~80% Reduction No Significant Difference
Pericyte Coverage of Tumor Vasculature ~40%Increased ~90% ~25%
Myocardial Ischemia/Reperfusion (I/R) Injury Model

This model assesses the involvement of Cysltr2 in the damage caused by the restoration of blood flow to ischemic heart tissue. While a direct comparison in Cysltr2 knockout mice is not available in the reviewed literature, studies on transgenic mice overexpressing human Cysltr2 in the endothelium (hEC-CysLT2R) provide strong correlative evidence.

ParameterWild-Type (Control)This compound Treated (in hEC-CysLT2R mice)hEC-CysLT2R (Untreated)
Myocardial Infarct Size BaselineSignificantly Attenuated 114% Increase vs. Wild-Type
Neutrophil Infiltration BaselineDecreased Increased
Leukocyte Adhesion Molecule mRNA Expression BaselineDecreased Increased
Vascular Permeability (Evans Blue Leakage) BaselineSignificantly Attenuated Increased

Comparative Efficacy of Cysltr2 Antagonists

Several pharmacological agents targeting Cysltr2 have been developed. This table provides a comparison of their potency.

AntagonistIC50 for Cysltr2Selectivity over Cysltr1
This compound 53 nM>500-fold
HAMI3379 3.8 nM (LTD4-induced Ca2+ mobilization)>1000-fold
BAY-u9773 (Dual Antagonist) 4.6 µMNon-selective

Experimental Protocols

Tumor Angiogenesis and Metastasis Mouse Model

This protocol is adapted from studies investigating the role of Cysltr2 in cancer progression.

  • Cell Culture: Lewis Lung Carcinoma (LLC) cells are cultured in appropriate media until they reach 80-90% confluency.

  • Animal Models: Wild-type, Cysltr1-/-, and Cysltr2-/- mice on a C57BL/6 background are used.

  • Tumor Cell Implantation: A suspension of 2 x 106 LLC cells in 100 µL of PBS is injected subcutaneously into the flank of each mouse.

  • Pharmacological Treatment: For the this compound treatment group, when tumors become palpable (approximately day 7), mice are administered this compound (3 mg/kg) via intraperitoneal injection on alternate days. The control group receives vehicle injections.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Metastasis Assessment: At a predetermined endpoint (e.g., day 21), mice are euthanized, and lungs are harvested. The number and area of metastatic nodules on the lung surface are quantified.

  • Immunohistochemistry: Tumors are excised, sectioned, and stained for markers of blood vessels (e.g., CD31) and pericytes (e.g., NG2) to assess vessel density and maturity.

  • Vascular Permeability Assay: 20 minutes prior to euthanasia, Texas Red-conjugated dextran is injected intravenously. The extravasation of the fluorescent dextran into the tumor tissue is quantified from tumor sections to assess vessel permeability.

Myocardial Ischemia/Reperfusion (I/R) Injury Mouse Model

This protocol outlines the surgical procedure to induce myocardial I/R injury in mice.

  • Anesthesia and Ventilation: Mice are anesthetized, and a tracheotomy is performed to allow for mechanical ventilation.

  • Thoracotomy: A surgical incision is made through the skin and pectoral muscles to expose the heart.

  • LAD Ligation: The left anterior descending (LAD) coronary artery is identified and ligated with a suture. Successful ligation is confirmed by the blanching of the myocardial tissue.

  • Ischemia: The LAD remains occluded for a defined period (e.g., 30-60 minutes).

  • Reperfusion: The suture is removed to allow blood flow to resume.

  • Pharmacological Treatment: this compound can be administered either before the ischemic event or at the onset of reperfusion.

  • Infarct Size Measurement: After a set reperfusion period (e.g., 24-48 hours), the heart is excised. The area at risk and the infarcted area are determined by staining with Evans blue and 2,3,5-triphenyltetrazolium chloride (TTC), respectively.

  • Histological Analysis: Heart sections can be analyzed for inflammatory cell infiltration and expression of adhesion molecules.

Visualizing the Molecular and Experimental Landscape

Cysltr2 Signaling Pathway

The activation of Cysltr2 by its ligands, primarily LTC4 and LTD4, initiates a signaling cascade predominantly through the Gq/11 family of G proteins.

Cysltr2_Signaling Ligand LTC4 / LTD4 Cysltr2 Cysltr2 Ligand->Cysltr2 Gq11 Gαq/11 Cysltr2->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates Downstream Downstream Effectors PKC->Downstream MAPK MAPK Pathway Downstream->MAPK YAP YAP Pathway Downstream->YAP Proliferation Cell Proliferation & Survival MAPK->Proliferation YAP->Proliferation

Caption: Cysltr2 signaling cascade.

Experimental Workflow: Genetic vs. Pharmacological Inhibition

This diagram illustrates the parallel experimental designs used to validate the target of this compound.

Experimental_Workflow cluster_genetic Genetic Validation cluster_pharma Pharmacological Validation WT_mice Wild-Type Mice Disease_Model_Genetic Induce Disease Model (e.g., Tumor Implantation) WT_mice->Disease_Model_Genetic KO_mice Cysltr2 Knockout Mice KO_mice->Disease_Model_Genetic Analysis_Genetic Comparative Analysis of Phenotypes Disease_Model_Genetic->Analysis_Genetic Analysis_Pharma Comparative Analysis of Outcomes Analysis_Genetic->Analysis_Pharma Compare Results WT_mice2 Wild-Type Mice Disease_Model_Pharma Induce Disease Model (e.g., Tumor Implantation) WT_mice2->Disease_Model_Pharma Treatment Treatment Groups Disease_Model_Pharma->Treatment Vehicle Vehicle Control Treatment->Vehicle This compound This compound Treatment->this compound Vehicle->Analysis_Pharma This compound->Analysis_Pharma

Caption: Workflow for target validation.

Conclusion

The presented data from studies utilizing Cysltr2 knockout mice provides compelling genetic validation for Cysltr2 as the specific molecular target of this compound. The phenotypic similarities observed between pharmacological inhibition with this compound and genetic deletion of Cysltr2 in models of tumor progression and, by strong inference, myocardial I/R injury, underscore the on-target efficacy and selectivity of this compound. This guide serves as a valuable resource for researchers investigating the Cysltr2 signaling pathway and for professionals involved in the development of novel therapeutics targeting this receptor.

References

BayCysLT2: A Valuable Negative Control for CysLT1R-Specific Investigations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in pharmacology, immunology, and drug development, the precise elucidation of cysteinyl leukotriene receptor 1 (CysLT1R) signaling pathways is paramount. Distinguishing CysLT1R-mediated effects from those of its close homolog, the cysteinyl leukotriene receptor 2 (CysLT2R), is a critical experimental challenge. BayCysLT2, a potent and highly selective antagonist for CysLT2R, serves as an indispensable tool for researchers, enabling the confident attribution of observed cellular and physiological responses to CysLT1R activation.

This guide provides a comparative overview of the selectivity of CysLT2R antagonists and details the application of this compound as a negative control in CysLT1R-focused studies. Experimental data, detailed protocols, and visual aids are presented to support the design and interpretation of robust experiments.

High Selectivity: The Cornerstone of a Reliable Negative Control

The utility of this compound as a negative control is rooted in its profound selectivity for CysLT2R over CysLT1R. While direct comparative affinity data for this compound can be limited in single publications, the scientific literature consistently describes it as a potent and selective CysLT2R antagonist. To illustrate the degree of selectivity achievable with this class of compounds, we can examine the pharmacological profile of HAMI3379, another well-characterized selective CysLT2R antagonist.

One study demonstrated that HAMI3379 exhibits an IC50 value greater than 10,000 nM for CysLT1R in a functional calcium mobilization assay, while its IC50 for CysLT2R was 3.8 nM.[1] In radioligand binding assays, the IC50 for CysLT1R was even higher, exceeding 30,000 nM, compared to 38 nM for CysLT2R.[1] This represents a selectivity of over 2,600-fold in functional assays and nearly 800-fold in binding assays. This compound is reported to possess a similarly high selectivity, with one study noting it is over 500-fold more selective for CysLT2R compared to CysLT1R.

Comparative Antagonist Activity at CysLT Receptors
CompoundReceptorAssay TypeIC50 (nM)Reference
HAMI3379 CysLT1RCalcium Mobilization> 10,000[1]
CysLT2RCalcium Mobilization3.8[1]
CysLT1RRadioligand Binding> 30,000[1]
CysLT2RRadioligand Binding38
Zafirlukast CysLT1RCalcium Mobilization20.6
CysLT2RCalcium Mobilization~7,000
Bay u9773 CysLT1RCalcium Mobilization~5,000
CysLT2RCalcium Mobilization18.3

This table presents data for the highly selective CysLT2R antagonist HAMI3379 as a quantitative example of the selectivity profile for this class of compounds, which includes this compound. Data for the CysLT1R-selective antagonist Zafirlukast and the dual antagonist Bay u9773 are included for comparison.

CysLT1R Signaling Pathway

Cysteinyl leukotriene receptor 1 (CysLT1R) is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit. Upon agonist binding, such as with leukotriene D4 (LTD4), the activated Gq protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The subsequent increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, triggers a cascade of downstream cellular responses, including smooth muscle contraction, inflammation, and cell proliferation.

CysLT1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LTD4 LTD4 CysLT1R CysLT1R LTD4->CysLT1R binds Gq Gq CysLT1R->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on CellularResponse Downstream Cellular Responses DAG->CellularResponse triggers Ca2 Ca2+ ER->Ca2 releases Ca2->CellularResponse triggers

CysLT1R Signaling Pathway

Experimental Protocols

To definitively attribute a biological response to CysLT1R activation, it is crucial to demonstrate that the effect is blocked by a known CysLT1R antagonist and, importantly, is not affected by a selective CysLT2R antagonist like this compound. Below is a detailed protocol for a calcium mobilization assay, a common functional readout for CysLT1R activation, illustrating the use of this compound as a negative control.

CysLT1R-Mediated Calcium Mobilization Assay

Objective: To measure the increase in intracellular calcium concentration following CysLT1R activation by LTD4 and to confirm the specificity of this response using selective antagonists.

Materials:

  • Cells endogenously expressing CysLT1R or a cell line stably transfected with human CysLT1R (e.g., HEK293 or CHO cells)

  • Leukotriene D4 (LTD4)

  • Selective CysLT1R antagonist (e.g., Montelukast, Zafirlukast)

  • This compound (as a negative control)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with kinetic reading capabilities and automated injection

Procedure:

  • Cell Culture and Plating:

    • Culture CysLT1R-expressing cells under standard conditions.

    • Seed the cells into 96-well black, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.

    • Incubate the plates for 24-48 hours.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS with 20 mM HEPES.

    • Aspirate the culture medium from the cell plates and wash once with HBSS.

    • Add the dye-loading buffer to each well and incubate for 1 hour at 37°C in the dark.

  • Antagonist Pre-incubation:

    • Prepare serial dilutions of the CysLT1R antagonist and this compound in HBSS.

    • After the dye-loading incubation, wash the cells twice with HBSS.

    • Add the antagonist solutions (including a vehicle control) to the respective wells and incubate for 15-30 minutes at room temperature in the dark.

  • Calcium Measurement:

    • Place the microplate into the fluorescence plate reader.

    • Set the instrument to measure fluorescence intensity at appropriate excitation and emission wavelengths for Fluo-4 (e.g., 494 nm excitation, 516 nm emission).

    • Establish a stable baseline fluorescence reading for each well for 10-20 seconds.

    • Using the instrument's automated injector, add a pre-determined concentration of the CysLT1R agonist, LTD4 (typically at its EC80 concentration), to all wells.

    • Immediately begin kinetic measurement of fluorescence intensity for 1-3 minutes.

  • Data Analysis:

    • The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.

    • Calculate the peak fluorescence response for each well.

    • Normalize the data to the response of the vehicle-treated control.

    • Plot the normalized response against the antagonist concentration to determine the IC50 values.

Expected Outcome:

  • LTD4 will induce a robust increase in intracellular calcium in the vehicle-treated cells.

  • The selective CysLT1R antagonist will dose-dependently inhibit the LTD4-induced calcium response.

  • This compound, at concentrations that effectively block CysLT2R, will have no significant effect on the LTD4-induced calcium response in CysLT1R-expressing cells, thus confirming that the observed signaling is specifically mediated by CysLT1R.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed CysLT1R-expressing cells in 96-well plate Incubate_24h Incubate for 24-48 hours Seed_Cells->Incubate_24h Load_Dye Load cells with calcium-sensitive dye Incubate_24h->Load_Dye Preincubate_Antagonist Pre-incubate with antagonists: - Vehicle - CysLT1R Antagonist - this compound (Negative Control) Load_Dye->Preincubate_Antagonist Measure_Baseline Measure baseline fluorescence Preincubate_Antagonist->Measure_Baseline Inject_Agonist Inject LTD4 (CysLT1R agonist) Measure_Baseline->Inject_Agonist Measure_Response Measure kinetic fluorescence response Inject_Agonist->Measure_Response Analyze_Data Analyze calcium flux data Measure_Response->Analyze_Data Determine_IC50 Determine IC50 values Analyze_Data->Determine_IC50

Calcium Mobilization Assay Workflow

Conclusion

In the study of CysLT1R, the ability to exclude off-target effects, particularly through the closely related CysLT2R, is essential for generating high-quality, reproducible data. This compound, with its high selectivity for CysLT2R, provides researchers with a critical tool to ensure the specificity of their findings. By incorporating this compound as a negative control in functional assays, scientists can confidently dissect the precise role of CysLT1R in health and disease, paving the way for the development of more targeted and effective therapeutics.

References

Cross-Validation of CysLT2R Inhibition: A Comparative Guide to BayCysLT2 and siRNA Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two key methods for inhibiting the Cysteinyl Leukotriene Receptor 2 (CysLT2R): the selective pharmacological antagonist, BayCysLT2, and genetic knockdown using small interfering RNA (siRNA). Understanding the nuances, strengths, and limitations of each approach is critical for robust experimental design and accurate interpretation of results in CysLT2R-related research.

Performance Comparison: Pharmacological vs. Genetic Inhibition

To effectively study the function of CysLT2R, researchers can either block its activity with a chemical antagonist or reduce its expression levels through genetic interference. This compound is a potent and selective antagonist for CysLT2R, while siRNA offers a method to transiently silence the CYSLTR2 gene. The choice between these methods depends on the specific experimental goals, timeline, and desired level of target modulation.

ParameterThis compound (Pharmacological Antagonist)CysLT2R siRNA (Genetic Knockdown)Key Considerations
Mechanism of Action Reversible binding to CysLT2R, preventing agonist binding and downstream signaling.Post-transcriptional gene silencing by targeted degradation of CYSLTR2 mRNA.This compound offers acute and reversible inhibition, while siRNA provides a more sustained but transient reduction in receptor protein levels.
Specificity High selectivity for CysLT2R over CysLT1R (>500-fold).[1]High sequence-specific targeting of CYSLTR2 mRNA. Potential for off-target effects exists and should be controlled for.Both methods are highly specific, but off-target effects of siRNA need to be carefully evaluated using appropriate controls.
Potency/Efficacy IC50 of 53 nM for inhibiting LTD4-induced intracellular calcium mobilization in cells expressing human CysLT2R.[2][3]Typically achieves >70% knockdown of target mRNA levels, leading to a significant reduction in protein expression.[4][5]The effective concentration of this compound is well-defined, whereas the efficiency of siRNA knockdown can vary depending on the cell type, transfection efficiency, and siRNA sequence.
Time Course of Effect Rapid onset of action, typically within minutes to hours of administration.Slower onset, requiring 24-72 hours for significant protein depletion.The temporal aspect of the experiment is a crucial factor in choosing the appropriate method.
Reversibility Effects are reversible upon washout of the compound.Effects are transient but not immediately reversible; recovery of protein expression requires new transcription and translation.The reversibility of this compound allows for more dynamic experimental designs.
Controls Vehicle control (e.g., DMSO).Non-targeting (scrambled) siRNA control.Proper controls are essential to attribute observed effects specifically to CysLT2R inhibition.

Experimental Protocols

To facilitate the cross-validation of this compound effects with CysLT2R siRNA knockdown, detailed methodologies for key experiments are provided below.

Cell Culture and Maintenance
  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human CysLT2R are a suitable model system.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.

  • Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

CysLT2R siRNA Knockdown

This protocol describes a general procedure for siRNA transfection. Optimization may be required for specific cell lines.

  • Cell Seeding: Twenty-four hours prior to transfection, seed cells in 6-well plates at a density that will result in 60-80% confluency at the time of transfection.

  • siRNA Preparation:

    • For each well, dilute a validated CysLT2R-targeting siRNA and a non-targeting control siRNA into serum-free medium.

    • In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) into serum-free medium.

  • Transfection Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells for 24-72 hours to allow for gene silencing.

  • Validation of Knockdown: Harvest cells to assess CysLT2R mRNA and protein levels.

    • qRT-PCR: Isolate total RNA and perform quantitative real-time PCR using primers specific for CYSLTR2 and a housekeeping gene (e.g., GAPDH) for normalization.

    • Western Blot: Prepare cell lysates and perform Western blotting using an antibody specific for CysLT2R. Use an antibody against a loading control (e.g., β-actin) for normalization.

Pharmacological Inhibition with this compound
  • Cell Seeding: Seed HEK293-CysLT2R cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer to the desired final concentrations.

  • Pre-incubation: Pre-incubate the cells with this compound or vehicle control for a specified time (e.g., 30 minutes) at 37°C.

Functional Assay: Intracellular Calcium Mobilization

This assay measures a key downstream event of CysLT2R activation.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This is typically done in a HEPES-buffered saline solution.

  • Baseline Measurement: Measure the baseline fluorescence intensity using a fluorescence plate reader.

  • Agonist Stimulation: Add a CysLT2R agonist, such as leukotriene D4 (LTD4) or leukotriene C4 (LTC4), to the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the increase in intracellular calcium concentration. Compare the response in this compound-treated and siRNA-transfected cells to their respective controls.

Visualizing the Methodologies and Pathways

To provide a clearer understanding of the experimental logic and the underlying biological processes, the following diagrams have been generated.

experimental_workflow cluster_pharmacological Pharmacological Inhibition cluster_genetic Genetic Knockdown Cells Cells BayCysLT2_Treatment This compound Treatment Cells->BayCysLT2_Treatment Vehicle_Control Vehicle Control Cells->Vehicle_Control Functional_Assay_P Functional Assay (e.g., Calcium Mobilization) BayCysLT2_Treatment->Functional_Assay_P Vehicle_Control->Functional_Assay_P Cells_G Cells siRNA_Transfection CysLT2R siRNA Transfection Cells_G->siRNA_Transfection Control_siRNA Control siRNA Transfection Cells_G->Control_siRNA Knockdown_Validation Knockdown Validation (qRT-PCR, Western Blot) siRNA_Transfection->Knockdown_Validation Functional_Assay_G Functional Assay (e.g., Calcium Mobilization) siRNA_Transfection->Functional_Assay_G Control_siRNA->Functional_Assay_G

Caption: Experimental workflow for cross-validating this compound effects with CysLT2R siRNA knockdown.

CysLT2R_signaling LTC4_LTD4 LTC4 / LTD4 CysLT2R CysLT2R LTC4_LTD4->CysLT2R Gq Gq Protein CysLT2R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Ca2_release Intracellular Ca2+ Release ER->Ca2_release Downstream_effects Downstream Cellular Effects Ca2_release->Downstream_effects

References

Comparative Analysis of BayCysLT2 and Montelukast: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of BayCysLT2 and montelukast, focusing on their effects as cysteinyl leukotriene receptor antagonists. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to support further research and development in this area.

Introduction

Cysteinyl leukotrienes (CysLTs), including LTC₄, LTD₄, and LTE₄, are potent lipid mediators derived from arachidonic acid that play a crucial role in inflammatory and allergic responses. Their effects are mediated through two main G protein-coupled receptors: the type 1 cysteinyl leukotriene receptor (CysLT₁R) and the type 2 cysteinyl leukotriene receptor (CysLT₂R). Montelukast is a well-established, selective antagonist of the CysLT₁ receptor, widely used in the treatment of asthma and allergic rhinitis.[1] this compound is a potent and selective antagonist of the CysLT₂ receptor, serving as a critical tool for investigating the physiological and pathological roles of this receptor.[2] This guide provides a comparative overview of these two important pharmacological agents.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative parameters for this compound and montelukast, providing a direct comparison of their potency and selectivity.

CompoundPrimary TargetIC₅₀ (nM)Reference
This compoundCysLT₂ Receptor53[2]
MontelukastCysLT₁ Receptor0.5 - 4.9[1][3]

Table 1: Potency of this compound and Montelukast on their Primary Targets. The IC₅₀ values represent the concentration of the antagonist required to inhibit 50% of the receptor's response to its agonist.

CompoundSelectivityDetailsReference
This compound>500-fold for CysLT₂R over CysLT₁RDetermined in intracellular calcium mobilization assays.
MontelukastSelective for CysLT₁RShows significantly lower affinity for other receptors, such as P2Y receptors (IC₅₀ in the micromolar range).

Table 2: Selectivity Profile of this compound and Montelukast. Selectivity is a critical factor in determining the specificity of a drug's action and minimizing off-target effects.

Signaling Pathways

The activation of CysLT₁ and CysLT₂ receptors by their endogenous ligands initiates distinct downstream signaling cascades. Montelukast and this compound act by blocking these pathways at the receptor level.

cluster_0 CysLT₁ Receptor Signaling LTD₄ LTD₄ CysLT₁R CysLT₁R LTD₄->CysLT₁R binds Gq/11 Gq/11 CysLT₁R->Gq/11 activates Montelukast Montelukast Montelukast->CysLT₁R antagonizes PLC PLC Gq/11->PLC activates IP₃ & DAG IP₃ & DAG PLC->IP₃ & DAG produces Ca²⁺ Release Ca²⁺ Release IP₃ & DAG->Ca²⁺ Release induces Inflammatory & Allergic Responses Inflammatory & Allergic Responses Ca²⁺ Release->Inflammatory & Allergic Responses leads to

Caption: CysLT₁ Receptor Signaling Pathway and Montelukast Inhibition.

cluster_1 CysLT₂ Receptor Signaling LTC₄ / LTD₄ LTC₄ / LTD₄ CysLT₂R CysLT₂R LTC₄ / LTD₄->CysLT₂R binds Gq/11 Gq/11 CysLT₂R->Gq/11 activates This compound This compound This compound->CysLT₂R antagonizes PLC PLC Gq/11->PLC activates IP₃ & DAG IP₃ & DAG PLC->IP₃ & DAG produces Ca²⁺ Release Ca²⁺ Release IP₃ & DAG->Ca²⁺ Release induces Cardiovascular & Pro-inflammatory Effects Cardiovascular & Pro-inflammatory Effects Ca²⁺ Release->Cardiovascular & Pro-inflammatory Effects leads to

Caption: CysLT₂ Receptor Signaling Pathway and this compound Inhibition.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of this compound and montelukast are provided below.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for its receptor.

  • Cell Culture and Membrane Preparation:

    • HEK293 cells stably expressing either human CysLT₁R or CysLT₂R are cultured to confluency.

    • Cells are harvested, and crude membrane preparations are obtained by homogenization and centrifugation.

  • Binding Assay:

    • Membrane preparations are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]LTD₄).

    • Increasing concentrations of the unlabeled competitor (this compound or montelukast) are added to the incubation mixture.

    • The reaction is incubated to allow binding to reach equilibrium.

  • Detection and Data Analysis:

    • Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

    • The IC₅₀ value is determined by non-linear regression analysis of the competition binding curve. The Ki value is then calculated using the Cheng-Prusoff equation.

Cell Culture Cell Culture Membrane Preparation Membrane Preparation Cell Culture->Membrane Preparation Incubation with [³H]LTD₄ & Competitor Incubation with [³H]LTD₄ & Competitor Membrane Preparation->Incubation with [³H]LTD₄ & Competitor Filtration Filtration Incubation with [³H]LTD₄ & Competitor->Filtration Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Data Analysis (IC₅₀, Ki) Data Analysis (IC₅₀, Ki) Scintillation Counting->Data Analysis (IC₅₀, Ki)

Caption: Workflow for Competitive Radioligand Binding Assay.

LTD₄-Induced Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium.

  • Cell Culture and Dye Loading:

    • HEK293 cells expressing the target receptor (CysLT₁R or CysLT₂R) are seeded in a 96-well plate.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

  • Compound Addition and Stimulation:

    • Cells are pre-incubated with varying concentrations of the antagonist (this compound or montelukast).

    • The agonist (LTD₄) is then added to stimulate the cells.

  • Fluorescence Measurement:

    • Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorescence plate reader.

  • Data Analysis:

    • The antagonist's inhibitory effect is calculated, and an IC₅₀ value is determined from the dose-response curve.

Cell Seeding Cell Seeding Dye Loading (Fluo-4 AM) Dye Loading (Fluo-4 AM) Cell Seeding->Dye Loading (Fluo-4 AM) Pre-incubation with Antagonist Pre-incubation with Antagonist Dye Loading (Fluo-4 AM)->Pre-incubation with Antagonist Stimulation with LTD₄ Stimulation with LTD₄ Pre-incubation with Antagonist->Stimulation with LTD₄ Fluorescence Measurement Fluorescence Measurement Stimulation with LTD₄->Fluorescence Measurement Data Analysis (IC₅₀) Data Analysis (IC₅₀) Fluorescence Measurement->Data Analysis (IC₅₀)

Caption: Workflow for LTD₄-Induced Calcium Mobilization Assay.

Langendorff Isolated Perfused Guinea Pig Heart

This ex vivo model is used to assess the effects of compounds on cardiac function, such as coronary perfusion pressure and contractility.

  • Heart Isolation and Perfusion:

    • A guinea pig heart is isolated and mounted on a Langendorff apparatus.

    • The heart is retrogradely perfused through the aorta with an oxygenated physiological salt solution.

  • Parameter Measurement:

    • Coronary perfusion pressure and left ventricular pressure (contractility) are continuously monitored.

  • Compound Administration:

    • After a stabilization period, LTC₄ or LTD₄ is infused to induce changes in cardiac parameters.

    • The antagonist (this compound) is then administered to assess its ability to reverse these effects.

  • Data Analysis:

    • Changes in perfusion pressure and contractility in response to the agonist and antagonist are recorded and analyzed.

Heart Isolation Heart Isolation Langendorff Perfusion Langendorff Perfusion Heart Isolation->Langendorff Perfusion Stabilization Stabilization Langendorff Perfusion->Stabilization Agonist Infusion (LTC₄/LTD₄) Agonist Infusion (LTC₄/LTD₄) Stabilization->Agonist Infusion (LTC₄/LTD₄) Antagonist Administration Antagonist Administration Agonist Infusion (LTC₄/LTD₄)->Antagonist Administration Measurement of Cardiac Parameters Measurement of Cardiac Parameters Antagonist Administration->Measurement of Cardiac Parameters Data Analysis Data Analysis Measurement of Cardiac Parameters->Data Analysis

Caption: Workflow for Langendorff Isolated Heart Perfusion Experiment.

Conclusion

This guide provides a foundational comparison of this compound and montelukast, highlighting their distinct selectivities and potencies for the CysLT₂ and CysLT₁ receptors, respectively. The presented data and experimental protocols offer valuable resources for researchers investigating the roles of cysteinyl leukotrienes in health and disease. The clear differences in their pharmacological profiles underscore the importance of using selective antagonists to dissect the specific functions of each CysLT receptor subtype. Further research utilizing these tools will continue to elucidate the complex biology of the leukotriene system and may lead to the development of novel therapeutic strategies.

References

BayCysLT2: A Comparative Analysis of its Selectivity for the CysLT2 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BayCysLT2's selectivity for the cysteinyl leukotriene 2 (CysLT2) receptor over the cysteinyl leukotriene 1 (CysLT1) receptor. Cysteinyl leukotrienes (CysLTs) are potent inflammatory lipid mediators implicated in a variety of diseases, including asthma, allergic rhinitis, and cardiovascular conditions. Their effects are mediated through at least two G protein-coupled receptors, CysLT1R and CysLT2R. While antagonists selective for CysLT1R are established therapeutics, the development of selective CysLT2R antagonists like this compound is crucial for elucidating the specific roles of this receptor subtype and for developing novel therapeutic strategies.

Quantitative Comparison of this compound Selectivity

The following table summarizes the inhibitory activity of this compound at both CysLT1 and CysLT2 receptors, as determined by various in vitro assays. The data clearly demonstrates the potent and selective antagonism of this compound for the CysLT2 receptor.

CompoundReceptorAssay TypeIC50 (nM)Reference
This compound CysLT2 β-Galactosidase-β-arrestin complementation274[1]
CysLT1 Intracellular Calcium Mobilization>10,000[2][3]
CysLT2 Intracellular Calcium Mobilization53[2]
Bay-u9773 (Dual Antagonist)CysLT2β-Galactosidase-β-arrestin complementation4600[1]
CysLT1Intracellular Calcium Mobilization~5000
CysLT2Intracellular Calcium Mobilization18.3 ± 1.1

Note: A lower IC50 value indicates a higher potency.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Radioligand Binding Assay (Competitive)

This assay is considered the gold standard for determining the affinity of a ligand for a receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for CysLT1 and CysLT2 receptors by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Membrane preparations from cells stably expressing human CysLT1 or CysLT2 receptors (e.g., CHO or HEK293 cells).

  • Radioligand: [3H]-LTD4 (a high-affinity ligand for both receptors).

  • Unlabeled this compound.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 10 mM HEPES, pH 7.4, 0.01% BSA.

  • 96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in cold lysis buffer. Centrifuge to pellet the membranes, then resuspend and wash the pellet. Resuspend the final pellet in assay buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C. On the day of the assay, thaw and resuspend the membranes in fresh assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:

    • 150 µL of membrane preparation (3-20 µg protein for cells).

    • 50 µL of various concentrations of unlabeled this compound.

    • 50 µL of [3H]-LTD4 at a concentration at or below its Kd (e.g., 0.3 nM for CysLT1).

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.

  • Filtration: Stop the reaction by rapid vacuum filtration through the pre-soaked filter plate. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.

  • Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine non-specific binding in the presence of a high concentration of an unlabeled ligand. Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the log concentration of this compound and fit the data using non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium induced by an agonist.

Objective: To determine the potency of this compound in inhibiting agonist-induced calcium mobilization in cells expressing CysLT1 or CysLT2 receptors.

Materials:

  • Cells stably expressing human CysLT1 or CysLT2 receptors (e.g., HEK293 cells).

  • Cell culture medium (e.g., DMEM or Ham's F12).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay Buffer (e.g., Krebs buffer: 120 mM NaCl, 5 mM KCl, 0.62 mM MgSO4, 1.8 mM CaCl2, 10 mM HEPES, 6 mM glucose, pH 7.4).

  • Agonist (e.g., LTD4 or LTC4).

  • This compound.

  • Fluorescence plate reader with automated liquid handling.

Procedure:

  • Cell Culture: Plate the cells in 96-well or 384-well black-walled, clear-bottom plates and culture overnight.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for a specified time (e.g., 1 hour at 37°C).

  • Compound Incubation: Wash the cells and incubate with various concentrations of this compound or vehicle control.

  • Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader and establish a stable baseline fluorescence reading. Automatically inject the agonist (e.g., 10 nM LTD4) into each well and immediately begin measuring the fluorescence intensity over time to capture the peak response.

  • Data Analysis: Calculate the response as the maximum fluorescence intensity after agonist addition minus the baseline fluorescence. Plot the percentage of inhibition against the log concentration of this compound and fit the data using non-linear regression to determine the IC50 value.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways of CysLT1 and CysLT2 receptors and a typical workflow for assessing antagonist selectivity.

G cluster_CysLT1 CysLT1 Receptor Signaling cluster_CysLT2 CysLT2 Receptor Signaling LTD4_1 LTD4 CysLT1 CysLT1R LTD4_1->CysLT1 Gq_1 Gq CysLT1->Gq_1 PLC_1 PLC Gq_1->PLC_1 IP3_1 IP3 PLC_1->IP3_1 Ca_1 [Ca2+]i ↑ IP3_1->Ca_1 ERK_1 ERK Activation Ca_1->ERK_1 Response_1 Inflammatory Response ERK_1->Response_1 LTC4_LTD4_2 LTC4 / LTD4 CysLT2 CysLT2R LTC4_LTD4_2->CysLT2 Gq_2 Gq CysLT2->Gq_2 This compound This compound This compound->CysLT2 PLC_2 PLC Gq_2->PLC_2 IP3_2 IP3 PLC_2->IP3_2 Ca_2 [Ca2+]i ↑ IP3_2->Ca_2 ERK_2 ERK Activation Ca_2->ERK_2 Response_2 Inflammatory Response ERK_2->Response_2

Caption: CysLT1 and CysLT2 receptor signaling pathways.

G start Start: Hypothesis This compound is selective for CysLT2R cell_lines Prepare cell lines stably expressing CysLT1R or CysLT2R start->cell_lines binding_assay Perform competitive radioligand binding assay with [3H]-LTD4 cell_lines->binding_assay functional_assay Perform intracellular calcium mobilization assay cell_lines->functional_assay data_analysis Data Analysis: Calculate IC50 and Ki values binding_assay->data_analysis functional_assay->data_analysis conclusion Conclusion: Confirm selectivity of this compound for CysLT2R data_analysis->conclusion

Caption: Experimental workflow for determining antagonist selectivity.

References

Reproducibility of BayCysLT2 Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the CysLT2 receptor antagonist BayCysLT2 with alternative compounds, supported by experimental data. The information is presented to facilitate the evaluation of its performance and reproducibility across different cell lines.

Cysteinyl leukotrienes (CysLTs) are potent inflammatory lipid mediators that exert their effects through G protein-coupled receptors, primarily CysLT1R and CysLT2R. While the role of CysLT1R in conditions like asthma is well-established and targeted by approved drugs, the functions of CysLT2R are still under active investigation. This compound has emerged as a selective antagonist for CysLT2R, providing a valuable tool to dissect its physiological and pathological roles. This guide summarizes the known effects of this compound in various cellular contexts and compares its activity with other commonly used CysLT receptor antagonists.

Comparative Efficacy of CysLT2R Antagonists

The inhibitory potency of this compound has been characterized in several studies, primarily using recombinant cell lines engineered to express specific CysLT receptors. These assays are crucial for determining the selectivity and potency of antagonists. The most common methods involve measuring the inhibition of agonist-induced intracellular calcium mobilization or the displacement of radiolabeled ligands.

Below is a summary of the half-maximal inhibitory concentration (IC50) values for this compound and other relevant CysLT receptor antagonists.

AntagonistTarget ReceptorAssay TypeCell LineIC50 (nM)Reference
This compound CysLT2Rβ-arrestin recruitmentNot Specified274[1][2]
CysLT2RCalcium MobilizationHEK293 (human)>500-fold more selective for CysLT2R over CysLT1R[1]
HAMI3379 CysLT2RCalcium Mobilization (LTD4-induced)CHO (human CysLT2)3.8[3][4]
CysLT2RCalcium Mobilization (LTC4-induced)CHO (human CysLT2)4.4
CysLT2RRadioligand Binding ([3H]-LTD4)CHO (human CysLT2)38
CysLT1RCalcium MobilizationRecombinant Cell Line>10,000
BAY u9773 CysLT1R/CysLT2R (Dual)Calcium Mobilization (LTD4-induced)CysLT2 Receptor Cell Line18.3
CysLT1R/CysLT2R (Dual)Calcium Mobilization (LTC4-induced)CysLT2 Receptor Cell Line19.5
CysLT1R/CysLT2R (Dual)β-arrestin recruitmentNot Specified4600

Reproducibility in Endogenous Cell Lines

The effects of this compound have been investigated in various cell lines that endogenously express the CysLT2 receptor, demonstrating its activity in more physiologically relevant contexts.

  • Endothelial Cells: In Human Umbilical Vein Endothelial Cells (HUVECs), this compound (at 1 µM) significantly abolished the calcium influx induced by cysteinyl leukotrienes. This suggests that CysLT-mediated effects on endothelial cells are predominantly mediated through CysLT2R. Furthermore, this compound was shown to inhibit LTD4-induced proliferation in HUVECs, indicating a role for CysLT2R in regulating endothelial cell growth. Studies have also implicated CysLT2R in promoting endothelial permeability and angiogenesis, processes that can be targeted by this compound.

  • Tumor Cells: In a mouse model using Lewis Lung Carcinoma (LLC) cells, administration of this compound at 3 mg/kg significantly reduced tumor volume, vessel density, and lung metastasis. This highlights the potential of targeting CysLT2R in cancer therapy, particularly in modulating the tumor microenvironment. However, in uveal melanoma cell lines, the CysLT2-selective antagonist HAMI3379 did not show a growth inhibition effect, whereas CysLT1R antagonists were effective, suggesting cell-type specific roles for the CysLT receptors.

  • Immune Cells: CysLT2R is expressed in various immune cells, including mast cells, macrophages, and eosinophils. Antagonism of CysLT2R has been shown to reduce inflammatory cell infiltrates in a mouse model of bacterial keratitis. Specifically, this compound treatment influenced the phenotype of macrophages and neutrophils and affected downstream signaling pathways like ERK1/2 and NF-κB.

CysLT2 Receptor Signaling Pathway

Activation of the CysLT2 receptor by its endogenous ligands, primarily LTC4 and LTD4, initiates a signaling cascade that can vary depending on the cell type. The predominant pathway involves the coupling to Gαq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration, which in turn activates various downstream effectors.

CysLT2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CysLT LTC4 / LTD4 CysLT2R CysLT2 Receptor CysLT->CysLT2R binds G_protein Gαq/Gi CysLT2R->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers Cellular_Response Cellular Responses (e.g., Proliferation, Migration, Inflammation) Ca_release->Cellular_Response leads to This compound This compound This compound->CysLT2R inhibits

Caption: CysLT2 Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are outlines of key assays used to characterize the effects of this compound.

Calcium Mobilization Assay

This assay is fundamental for determining the potency and selectivity of CysLT2R antagonists.

Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Measurement cluster_analysis Data Analysis seed_cells 1. Seed cells expressing CysLT2R in a microplate load_dye 2. Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) seed_cells->load_dye add_antagonist 3. Add this compound or other antagonists at varying concentrations load_dye->add_antagonist add_agonist 4. Add a CysLT agonist (e.g., LTC4 or LTD4) add_antagonist->add_agonist measure_fluorescence 5. Measure the change in fluorescence intensity over time add_agonist->measure_fluorescence plot_data 6. Plot dose-response curves measure_fluorescence->plot_data calculate_ic50 7. Calculate IC50 values plot_data->calculate_ic50

References

BayCysLT2: An In Vivo Therapeutic Contender in Oncology and Cardiovascular Disease

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

BayCysLT2, a selective antagonist of the cysteinyl leukotriene 2 receptor (CysLT2R), has emerged as a promising therapeutic agent with significant potential in oncology and cardiovascular medicine. In vivo studies have demonstrated its ability to curb tumor growth and metastasis and to protect against myocardial ischemia-reperfusion injury. This guide provides a comprehensive comparison of this compound's in vivo performance against relevant alternatives, supported by experimental data and detailed protocols.

Therapeutic Area: Oncology

In the context of cancer, this compound has been evaluated for its anti-tumor and anti-metastatic properties, primarily in preclinical models of lung cancer. The CysLT2R has been implicated in promoting tumor angiogenesis and vascular permeability, thereby facilitating tumor growth and the dissemination of cancer cells.

Comparative Efficacy in a Lewis Lung Carcinoma Model

The therapeutic potential of this compound was assessed in a syngeneic mouse model of Lewis lung carcinoma (LLC). This compound treatment resulted in a significant reduction in tumor volume and a decrease in lung metastasis compared to vehicle-treated controls.[1] For comparison, data from studies investigating the CysLT1R antagonist, Montelukast, in various tumor models are also presented.

Treatment GroupTumor ModelKey Efficacy ParametersResults
This compound Lewis Lung Carcinoma (LLC)Tumor VolumeStatistically significant reduction compared to saline treatment.[1]
Lung MetastasisSignificantly reduced (P = 0.03) compared to saline treatment.[1]
Vessel DensitySignificantly reduced in this compound-treated tumors.[1]
Vascular LeakageReduced dextran leakage in this compound-treated tumors.[1]
Montelukast Human Colon Cancer Xenograft (HCT-116, SW-480, HT-29)Tumor GrowthSignificantly inhibited tumor growth.
Lewis Lung Carcinoma (LLC)Tumor GrowthSignificantly delayed tumor growth (p < 0.0001).
N-nitroso-N-methylurea-induced Mammary Carcinoma (Rats)Tumor IncidenceDecreased tumor incidence by 50% (1 mg/kg) and 66.67% (10 mg/kg).
Total Number of TumorsDecreased by 41.67% (1 mg/kg) and 58.33% (10 mg/kg).
Experimental Protocol: Lewis Lung Carcinoma Model
  • Cell Line: Lewis lung carcinoma (LLC) cells.

  • Animal Model: C57BL/6 mice.

  • Tumor Induction: Subcutaneous injection of LLC cells into the flanks of the mice.

  • Treatment: When tumors became palpable (around 100 mm³), mice were randomized into treatment and control groups. This compound was administered intraperitoneally at a dose of 3 mg/kg on alternate days. The control group received saline injections.

  • Efficacy Evaluation: Tumor volume was measured regularly. At the end of the study, lungs were harvested to assess metastasis. Tumor tissue was also analyzed for vessel density and vascular permeability.

Therapeutic Area: Cardiovascular Disease

This compound has shown significant cardioprotective effects in models of myocardial ischemia-reperfusion (I/R) injury. The CysLT2R is expressed in endothelial cells and is implicated in mediating inflammatory responses and increasing vascular permeability, which contribute to tissue damage during I/R.

Comparative Efficacy in a Myocardial Ischemia-Reperfusion Injury Model

In a mouse model of myocardial I/R injury, administration of this compound, either before or after the ischemic event, significantly attenuated the size of the myocardial infarction. For comparison, the effects of the dual CysLT1R/CysLT2R antagonist Bay-u9773 are also included.

Treatment GroupAnimal ModelKey Efficacy ParametersResults
This compound Transgenic mice overexpressing human CysLT2R in endothelium (hEC-CysLT2R)Myocardial Infarct SizeSignificantly attenuated the increased infarction damage when administered either before or after ischemia/reperfusion.
Neutrophil InfiltrationDecreased neutrophil infiltration was observed in mice treated with this compound.
Vascular LeakageSignificantly attenuated leukotriene D4-induced Evans blue dye leakage in the murine ear vasculature.
Bay-u9773 RabbitCoronary Perfusion PressurePretreatment with Bay X1005 (a leukotriene synthesis inhibitor) significantly protected against the increase in coronary perfusion pressure.
RabbitMortality Rate (in vivo myocardial infarction)Intravenous treatment with Bay X1005 markedly reduced the mortality rate from 60% to 20%.
Experimental Protocol: Myocardial Ischemia-Reperfusion Injury Model
  • Animal Model: Transgenic mice with endothelium-specific overexpression of the human CysLT2R (hEC-CysLT2R).

  • Procedure: Myocardial ischemia is induced by temporary ligation of the left anterior descending (LAD) coronary artery. After a defined period of ischemia, the ligature is removed to allow for reperfusion.

  • Treatment: this compound is administered, typically via intraperitoneal injection, either prior to the induction of ischemia or at the onset of reperfusion.

  • Efficacy Evaluation: After a period of reperfusion, the hearts are excised, and the infarct size is determined, often using triphenyltetrazolium chloride (TTC) staining, which delineates the necrotic tissue. Vascular permeability can be assessed using methods like the Evans blue dye extravasation assay.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.

CysLT2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CysLTs Cysteinyl Leukotrienes (LTC4, LTD4) CysLT2R CysLT2 Receptor CysLTs->CysLT2R Agonist This compound This compound This compound->CysLT2R Antagonist Gq Gq Protein CysLT2R->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Responses: ↑ Vascular Permeability ↑ Angiogenesis ↑ Inflammation Ca2_release->Cellular_Response Downstream Downstream Signaling (e.g., MAPK pathway) PKC->Downstream Downstream->Cellular_Response

Caption: CysLT2R Signaling Pathway.

Tumor_Model_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_treatment Treatment cluster_evaluation Evaluation LLC_cells Lewis Lung Carcinoma (LLC) Cells Injection Subcutaneous Injection of LLC Cells LLC_cells->Injection Mice C57BL/6 Mice Mice->Injection Tumor_growth Tumor Growth to Palpable Size Injection->Tumor_growth Randomization Randomization into Groups Tumor_growth->Randomization BayCysLT2_admin This compound Administration (i.p.) Randomization->BayCysLT2_admin Saline_admin Saline Administration (i.p.) Randomization->Saline_admin Tumor_measurement Tumor Volume Measurement BayCysLT2_admin->Tumor_measurement Saline_admin->Tumor_measurement Metastasis_assessment Lung Metastasis Assessment Tumor_measurement->Metastasis_assessment Vascular_analysis Vessel Density & Permeability Analysis Metastasis_assessment->Vascular_analysis

Caption: In Vivo Tumor Model Workflow.

MI_Model_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_treatment Treatment cluster_evaluation Evaluation Mice_model hEC-CysLT2R Transgenic Mice LAD_ligation LAD Coronary Artery Ligation (Ischemia) Mice_model->LAD_ligation BayCysLT2_pre This compound (Pre-Ischemia) Mice_model->BayCysLT2_pre Vehicle Vehicle Control Mice_model->Vehicle Reperfusion Removal of Ligation (Reperfusion) LAD_ligation->Reperfusion BayCysLT2_post This compound (Post-Reperfusion) Reperfusion->BayCysLT2_post Infarct_measurement Infarct Size Measurement (TTC Staining) Reperfusion->Infarct_measurement BayCysLT2_pre->LAD_ligation BayCysLT2_post->Infarct_measurement Vehicle->LAD_ligation Permeability_assay Vascular Permeability Assay (Evans Blue) Infarct_measurement->Permeability_assay

Caption: Myocardial I/R Injury Model Workflow.

References

Safety Operating Guide

Navigating the Safe Disposal of BayCysLT2: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and step-by-step procedures for the appropriate disposal of BayCysLT2, a cysteinyl leukotriene 2 (CysLT2) receptor antagonist.

Core Safety and Disposal Parameters

While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is crucial to follow standard precautionary measures for handling chemicals.[1] The following table summarizes key information derived from the Safety Data Sheet (SDS).

ParameterSpecificationSource
GHS Classification Not classifiedCayman Chemical SDS[1]
Hazard Pictograms NoneCayman Chemical SDS[1]
Signal Word NoneCayman Chemical SDS[1]
Hazard Statements NoneCayman Chemical SDS[1]
Personal Protective Equipment Standard laboratory attire (lab coat, gloves, eye protection) should be worn as a usual precautionary measure for handling chemicals.Cayman Chemical SDS
Environmental Precautions Do not allow to enter sewers, surface water, or ground water.Cayman Chemical SDS
Spill Cleanup Pick up mechanically.Cayman Chemical SDS

Disposal Workflow for this compound

The recommended disposal procedure for this compound is centered on preventing its release into the environment. The logical workflow for disposal should be followed as illustrated in the diagram below.

cluster_non_hazardous Non-Hazardous Waste Stream cluster_hazardous Hazardous Waste Stream start Start: Unused or Waste This compound is_contaminated Is the material mixed with hazardous substances? start->is_contaminated pickup Collect in a labeled, sealed container for solid chemical waste. is_contaminated->pickup No pickup_haz Collect in a labeled, sealed container appropriate for the hazardous mixture. is_contaminated->pickup_haz Yes disposal_non_haz Dispose of as non-hazardous chemical waste through an approved waste management service. pickup->disposal_non_haz Follow institutional protocols disposal_haz Dispose of as hazardous chemical waste, following all local and institutional regulations. pickup_haz->disposal_haz Follow institutional protocols

This compound Disposal Decision Workflow

Step-by-Step Disposal Protocol

The following protocol details the necessary steps for the proper disposal of this compound, whether as a pure substance or in solutions.

1. Preparation and Personal Protective Equipment (PPE):

  • Ensure you are wearing appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

2. Assessment of Waste Stream:

  • Pure this compound: If you have unused or expired solid this compound, it should be treated as non-hazardous chemical waste.

  • Solutions: If this compound is in a solvent, the disposal method is dictated by the hazards of the solvent. For example, solutions in DMSO or DMF should be disposed of as flammable liquid waste.

  • Mixtures: If this compound is mixed with other hazardous chemicals, the entire mixture must be treated as hazardous waste, following the disposal guidelines for the most hazardous component.

3. Containment and Labeling:

  • Place solid this compound waste into a clearly labeled, sealed container designated for solid chemical waste.

  • Place solutions containing this compound into a labeled, sealed container appropriate for the solvent (e.g., a container for flammable liquids).

  • The label should clearly state "Waste this compound" and list any solvents or other chemicals present in the mixture.

4. Storage and Disposal:

  • Store the sealed waste container in a designated chemical waste accumulation area within your laboratory.

  • Arrange for pickup and disposal through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.

  • Crucially, do not discharge this compound or its solutions down the drain. This is to prevent release into sewer systems and the wider environment.

Experimental Protocols Cited: No experimental protocols for the disposal of this compound were cited in the available safety data sheets, as the substance is not classified as hazardous and does not require specific chemical neutralization before disposal. The primary protocol is based on containment and proper disposal through a certified waste management service.

References

Personal protective equipment for handling BayCysLT2

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for BayCysLT2

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance is intended to ensure safe operational use and disposal of this compound.

Compound Identification and Properties

This compound is a selective cysteinyl leukotriene 2 (CysLT2) receptor antagonist.[1][2][3] It is supplied as a crystalline solid and is soluble in organic solvents like DMSO and dimethyl formamide (DMF) at approximately 20 mg/ml.[1] Aqueous solubility is limited, and for buffer solutions, it is recommended to first dissolve the compound in DMF.[1]

PropertyValueSource
CAS Registry No. 712313-33-2
Molecular Formula C34H39NO8
Formula Weight 589.7
Purity ≥95%
Supplied as A crystalline solid
Storage -20°C
Stability ≥ 4 years
Solubility DMSO: ~20 mg/ml DMF: ~20 mg/ml DMF:PBS (pH 7.2) (1:9): ~0.1 mg/ml
Safety Precautions and Personal Protective Equipment (PPE)

While the Safety Data Sheet (SDS) for this compound states that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), the product information advises treating the material as potentially hazardous until more information is available. Therefore, a cautious approach is recommended.

Engineering Controls:

  • Work in a well-ventilated area. A chemical fume hood is recommended for handling the solid compound and preparing stock solutions.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Ensure gloves are compatible with the solvents being used (DMSO, DMF).

  • Body Protection: A standard laboratory coat should be worn.

  • Respiratory Protection: Not generally required for handling small quantities in a well-ventilated area. If dust is generated or working outside of a fume hood, a NIOSH-approved respirator may be necessary.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation: a. Read the entire Safety Data Sheet and product information sheet before starting work. b. Assemble all necessary materials: this compound solid, appropriate solvent (DMSO or DMF), vials, pipettes, and PPE. c. Ensure a chemical fume hood is available and functioning correctly. d. Prepare a designated waste container for this compound-contaminated materials.

2. Reconstitution (Preparation of Stock Solution): a. Don all required PPE (gloves, lab coat, eye protection). b. Perform all manipulations of the solid compound within a chemical fume hood to avoid inhalation of any dust. c. Carefully weigh the desired amount of this compound solid. d. To create a stock solution, dissolve the solid in the solvent of choice (e.g., DMSO, DMF), which should be purged with an inert gas. e. For aqueous buffer solutions, first dissolve this compound in DMF and then dilute with the aqueous buffer. Note that aqueous solutions are not recommended for storage for more than one day.

3. Experimental Use: a. When using the this compound solution, continue to wear all required PPE. b. Avoid direct contact with skin, eyes, and clothing. c. Do not ingest or inhale the compound.

4. Post-Handling and Cleanup: a. Thoroughly wash hands and any exposed skin after handling. b. Decontaminate all work surfaces with an appropriate cleaning agent. c. Dispose of all contaminated materials in the designated waste container.

Disposal Plan

All waste materials contaminated with this compound should be handled in accordance with local, state, and federal regulations for chemical waste.

1. Waste Segregation: a. Collect all disposable items that have come into contact with this compound (e.g., pipette tips, gloves, vials) in a clearly labeled, sealed waste container. b. Keep liquid waste containing this compound separate from other waste streams.

2. Waste Disposal: a. Dispose of the sealed waste container through your institution's hazardous waste disposal program. b. Do not pour this compound solutions down the drain.

BayCysLT2_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling & Use Phase cluster_disposal 3. Post-Handling & Disposal Phase prep_sds Review SDS & Product Info prep_ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) prep_sds->prep_ppe prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_waste Designate Waste Container prep_hood->prep_waste handle_weigh Weigh Solid this compound in Hood prep_waste->handle_weigh handle_dissolve Dissolve in Solvent (e.g., DMSO/DMF) handle_weigh->handle_dissolve handle_use Perform Experiment handle_dissolve->handle_use post_clean Decontaminate Work Area handle_use->post_clean post_wash Wash Hands Thoroughly post_clean->post_wash disp_collect Collect Contaminated Waste post_clean->disp_collect disp_dispose Dispose via Institutional Protocol disp_collect->disp_dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.